tert-Butyl methyl(prop-2-yn-1-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-methyl-N-prop-2-ynylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-6-7-10(5)8(11)12-9(2,3)4/h1H,7H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMLIHFGUIRVKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593159 | |
| Record name | tert-Butyl methyl(prop-2-yn-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124045-51-8 | |
| Record name | tert-Butyl methyl(prop-2-yn-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-methyl-N-(prop-2-yn-1-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Boc-N-methylpropargylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the strategic use of protecting groups and bifunctional synthons is paramount. N-Boc-N-methylpropargylamine, also known by its IUPAC name tert-butyl methyl(prop-2-yn-1-yl)carbamate, has emerged as a valuable building block, offering a unique combination of a protected secondary amine and a reactive terminal alkyne. This guide provides an in-depth exploration of its physical and chemical properties, synthesis, and reactivity, tailored for researchers, scientists, and professionals in the field of drug development.
Core Molecular Attributes
N-Boc-N-methylpropargylamine is a carbamate-protected secondary amine featuring a propargyl group. The tert-butyloxycarbonyl (Boc) group provides robust protection for the methylamino moiety, allowing for selective reactions at the terminal alkyne. This bifunctionality is the cornerstone of its utility in organic synthesis.
Structural and Physical Properties
A summary of the key physical and structural properties of N-Boc-N-methylpropargylamine is presented in the table below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models and data from closely related analogs.
| Property | Value | Source |
| CAS Number | 124045-51-8 | [1] |
| Molecular Formula | C₉H₁₅NO₂ | [2] |
| Molecular Weight | 169.22 g/mol | [2] |
| Appearance | Colorless oil | [3] |
| Predicted Density | 0.985 ± 0.06 g/cm³ | [2] |
| Predicted Boiling Point | 206.9 ± 19.0 °C | [2] |
| Solubility | Soluble in chloroform and DMSO. | [4] |
Synthesis and Purification
The synthesis of N-Boc-N-methylpropargylamine is typically achieved through the protection of N-methylpropargylamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is generally straightforward and high-yielding.
Caption: Synthesis of N-Boc-N-methylpropargylamine.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of N-methylpropargylamine (1.0 eq) in acetonitrile, add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-Boc-N-methylpropargylamine as a colorless oil.[3]
Spectroscopic Characterization
The structural elucidation of N-Boc-N-methylpropargylamine is confirmed through various spectroscopic techniques. The following data is based on the analysis of a closely related analog, tert-butyl methoxy(2-propynyl)carbamate, and provides expected spectral features.[3]
¹H NMR Spectroscopy
-
-C(CH₃)₃ (Boc group): A characteristic singlet at approximately δ 1.48 ppm (9H).
-
-N-CH₃ (Methyl group): A singlet expected around δ 2.8-3.0 ppm (3H).
-
≡C-H (Terminal alkyne): A triplet at approximately δ 2.24 ppm (1H, J ≈ 2.4 Hz).
-
-N-CH₂- (Methylene group): A doublet at approximately δ 4.19 ppm (2H, J ≈ 2.4 Hz).
¹³C NMR Spectroscopy
-
-C(CH₃)₃ (Boc group): A signal around δ 28.1 ppm.
-
-N-CH₃ (Methyl group): A signal expected in the range of δ 35-40 ppm.
-
-N-CH₂- (Methylene group): A signal around δ 39.5 ppm.
-
≡C-H (Terminal alkyne): A signal around δ 71.5 ppm.
-
-C≡ (Internal alkyne carbon): A signal around δ 71.8 ppm.
-
-O-C(CH₃)₃ (Boc quaternary carbon): A signal around δ 81.6 ppm.
-
C=O (Carbonyl group): A signal around δ 156.2 ppm.
Infrared (IR) Spectroscopy
-
≡C-H stretch (Terminal alkyne): A sharp, medium intensity band around 3292 cm⁻¹.
-
C-H stretch (Aliphatic): Strong bands in the region of 2980-2938 cm⁻¹.
-
C≡C stretch (Alkyne): A weak band around 2125 cm⁻¹.
-
C=O stretch (Carbamate): A strong, characteristic band around 1713 cm⁻¹.
Mass Spectrometry (MS)
In chemical ionization mass spectrometry (CI-MS), the protonated molecule [M+H]⁺ would be expected at m/z 170.
Chemical Reactivity and Synthetic Applications
The chemical utility of N-Boc-N-methylpropargylamine is centered around the distinct reactivity of its two functional moieties: the Boc-protected amine and the terminal alkyne.
Deprotection of the N-Boc Group
The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions to liberate the free secondary amine.
Caption: N-Boc deprotection workflow.
-
Reaction Setup: Dissolve N-Boc-N-methylpropargylamine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.
-
Reaction Conditions: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Remove the solvent and excess acid under reduced pressure. The resulting product is the corresponding amine salt (e.g., hydrochloride or trifluoroacetate salt).
Reactions of the Propargyl Group
The terminal alkyne of N-Boc-N-methylpropargylamine is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.
This highly efficient and regioselective reaction forms a stable 1,2,3-triazole linkage, a common motif in medicinal chemistry.
Caption: Click chemistry with N-Boc-N-methylpropargylamine.
-
Reaction Setup: In a suitable solvent system (e.g., a mixture of water and an organic co-solvent like t-butanol or DMSO), dissolve the N-Boc-N-methylpropargylamine (1.0 eq) and the organic azide (1.0-1.2 eq).
-
Catalyst Preparation: Prepare the Cu(I) catalyst in situ by adding a solution of copper(II) sulfate (CuSO₄, 0.05-0.1 eq) followed by a solution of sodium ascorbate (0.1-0.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.
-
Purification: The product is purified by column chromatography.[5][6]
This palladium- and copper-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.[7][8][9]
Caption: Sonogashira coupling reaction.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the aryl or vinyl halide (1.0 eq), N-Boc-N-methylpropargylamine (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 eq) in a suitable solvent such as THF or DMF.
-
Reagent Addition: Add an amine base, such as triethylamine or diisopropylethylamine (2-3 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. The filtrate is then concentrated, and the residue is taken up in an organic solvent and washed with aqueous solutions to remove salts.
-
Purification: The crude product is purified by column chromatography.[10]
N-Boc-N-methylpropargylamine can participate in the Pauson-Khand reaction, a [2+2+1] cycloaddition with an alkene and carbon monoxide, typically catalyzed by a cobalt complex, to form α,β-cyclopentenones.[11][12][13]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling N-Boc-N-methylpropargylamine. Based on data for related compounds, it should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential. Avoid inhalation of vapors and contact with skin and eyes. For related N-Boc-propargylamine, it is reported to be harmful if swallowed and to cause skin and eye irritation.[4]
Conclusion
N-Boc-N-methylpropargylamine is a highly versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique combination of a stable, yet readily cleavable, protected amine and a reactive terminal alkyne allows for a wide range of synthetic transformations. This guide has provided a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its synthesis and key reactions. By understanding the principles outlined herein, researchers can effectively leverage the synthetic potential of this important molecule in their scientific endeavors.
References
- Caprio, V. E., Jones, M. W., & Brimble, M. A. (2001). tert-Butyl methoxy(2-propynyl)
- Pauson Khand Adducts of N‑Boc-propargylamine: A New Approach to 4,5-Disubstituted Cyclopentenones. (2013). Organic Letters.
- N-Boc-propargylamine CAS#: 92136-39-5. ChemicalBook.
- Supporting Inform
- Pauson-Khand Reaction. NROChemistry.
- Click Chemistry Protocols. (n.d.).
- Pauson–Khand reaction. (2023, December 15). In Wikipedia.
- N-Boc-N-methyl-propargylamine. ChemBK.
- Click Chemistry Protocols. BroadPharm.
- tert-Butyl carbam
- Pauson-Khand Reaction. Organic Chemistry Portal.
- Tert-butyl n-methyl-n-(prop-2-yn-1-yl)
- tert-Butyl methyl(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)
- tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)
- Click Chemistry Protocols. BroadPharm.
- Sonogashira coupling. (2023, November 28). In Wikipedia.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira Coupling. Chemistry LibreTexts.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters.
- tert-Butyl carbamate(4248-19-5) 13C NMR spectrum. ChemicalBook.
- tert-Butyl carbamate(4248-19-5) 1H NMR spectrum. ChemicalBook.
- tert-Butyl methyl(prop-2-yn-1-yl)
- Tert-butylmethyl(1-phenylpropan-2-yl)
- TERT-BUTYL N-(PROP-2-YN-1-YL)CARBAMATE.
- Click chemistry Activ
- Click Chemistry. metabion.
- Sonogashira coupling. (2019, January 7). YouTube.
- tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)
- 124045-51-8|tert-Butyl methyl(prop-2-yn-1-yl)
- Tert-butyl n-(prop-2-yn-1-yl)
- tert-Butyl methyl(prop-2-yn-1-yl)
- (PDF) tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate.
- tert-Butyl-N-(2-methylphenyl)
- tert-butyl methyl(prop-2-yn-1-yloxy)carbamate 95.00% | CAS: 2566513-35-5. AChemBlock.
- tert-Butyl (2-(prop-2-yn-1-yloxy)benzyl)
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An In-depth Technical Guide to the Spectroscopic Characterization of N-Boc-propargylamine (CAS 92136-39-5)
This technical guide provides a comprehensive analysis of the spectroscopic data for N-Boc-propargylamine (CAS 92136-39-5), a key building block in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document synthesizes spectral data with practical insights into its acquisition and interpretation, ensuring a thorough understanding of the molecule's structural characterization.
Introduction: The Chemical Identity and Significance of CAS 92136-39-5
N-Boc-propargylamine, identified by CAS number 92136-39-5, is an organic compound with the chemical formula C₈H₁₃NO₂.[1][2] Its structure features a terminal alkyne (propargyl group) and an amine functional group protected by a tert-butyloxycarbonyl (Boc) group.[1] This Boc protecting group is crucial in synthetic chemistry as it enhances the stability and solubility of the amine, preventing unwanted side reactions while allowing for the selective reactivity of the alkyne functionality.[1]
The compound typically appears as a white to pale yellow solid with a low melting point, reported to be in the range of 40-44 °C.[3][4][5] It is soluble in organic solvents like chloroform and dichloromethane.[3][6] The dual functionality of the alkyne and the protected amine makes N-Boc-propargylamine a versatile intermediate in the synthesis of a wide array of nitrogen-containing compounds.[1] Notably, it is utilized in the preparation of CDC25 phosphatase inhibitors, β-glucan polysaccharide analogs, and in Pauson-Khand reactions to form substituted cyclopentenones.[2][3][4][6][7] Its application extends to "click chemistry," where the terminal alkyne group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[7]
Below is a diagram illustrating the molecular structure of N-Boc-propargylamine.
Caption: Molecular structure of N-Boc-propargylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold
NMR spectroscopy is the cornerstone for the structural verification of N-Boc-propargylamine. Both ¹H and ¹³C NMR provide unambiguous evidence for the connectivity and chemical environment of each atom in the molecule.
¹H NMR Spectroscopy Data
The proton NMR spectrum provides a clear and simple signature for N-Boc-propargylamine. The data, consistently reported in deuterated chloroform (CDCl₃), is summarized below.[3][4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~4.94 | Broad Singlet | 1H | - | N-H |
| ~3.91 | Doublet | 2H | 2.5 | -C≡C-CH₂ -NH- |
| ~2.23 | Triplet | 1H | 2.5 | H -C≡C- |
| ~1.45 | Singlet | 9H | - | -C(CH₃ )₃ |
Expertise & Experience in Interpretation:
-
The singlet at 1.45 ppm , integrating to 9 protons, is the unmistakable signal for the tert-butyl group of the Boc protector. Its singlet nature arises from the magnetic equivalence of the nine protons due to free rotation around the carbon-carbon single bonds.
-
The terminal alkyne proton appears as a triplet at 2.23 ppm . The triplet splitting pattern is a result of coupling to the two adjacent methylene protons with a small coupling constant (J = 2.5 Hz), which is characteristic of long-range coupling across a triple bond.
-
The methylene protons adjacent to the nitrogen appear as a doublet at 3.91 ppm . This signal is coupled to the terminal alkyne proton, hence the observed splitting.
-
The broad singlet at approximately 4.94 ppm is assigned to the amine proton. Its broadness is a common feature due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum further confirms the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~155.2 | C =O (Carbamate) |
| ~80.1 | -O-C (CH₃)₃ |
| ~79.9 | H-C ≡C- |
| ~71.1 | H-C≡C - |
| ~28.2 | -C(C H₃)₃ |
Expertise & Experience in Interpretation:
-
The carbonyl carbon of the carbamate group is the most deshielded, appearing at 155.2 ppm .
-
The two sp-hybridized carbons of the alkyne group are observed at 79.9 ppm and 71.1 ppm . The terminal carbon (H-C≡) is typically found slightly more downfield in such systems.
-
The quaternary carbon of the tert-butyl group is found at 80.1 ppm , while the three equivalent methyl carbons give a strong signal at 28.2 ppm .
Experimental Protocol: NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra of N-Boc-propargylamine is outlined below.
Caption: Standard workflow for NMR analysis.
Vibrational Spectroscopy: Probing Functional Groups
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the key functional groups present in N-Boc-propargylamine.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Amine (carbamate) |
| ~3250 | ≡C-H Stretch | Terminal Alkyne |
| ~2980 | C-H Stretch | Alkane (t-butyl) |
| ~2100 | C≡C Stretch | Alkyne |
| ~1700 | C=O Stretch | Carbonyl (carbamate) |
| ~1520 | N-H Bend | Amine (carbamate) |
Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is often the preferred IR technique for solid or liquid samples like N-Boc-propargylamine. It requires minimal sample preparation and provides high-quality, reproducible spectra by measuring the changes that occur in a totally internally reflected infrared beam when the beam comes into contact with a sample.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR. The C≡C triple bond, being a symmetric and non-polar bond, typically gives a strong signal in the Raman spectrum.[8][9]
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of a compound.
Expected Molecular Ion Peak: For the molecular formula C₈H₁₃NO₂, the expected monoisotopic mass is approximately 155.09 g/mol . In mass spectrometry, one would look for the molecular ion peak [M]⁺ or, more commonly, protonated or adducted species like [M+H]⁺ (m/z ≈ 156.10), [M+Na]⁺ (m/z ≈ 178.08), or [M+K]⁺ (m/z ≈ 194.06) depending on the ionization technique used (e.g., Electrospray Ionization - ESI).
Fragmentation Pattern Insights: Under fragmentation conditions (e.g., in GC-MS or MS/MS), a characteristic loss would be the tert-butyl group (-57 Da) or isobutylene (-56 Da), leading to significant fragment ions. The cleavage of the Boc group is a hallmark fragmentation pathway for such protected amines.
Caption: Plausible MS fragmentation pathways.
Conclusion: A Self-Validating Spectroscopic Profile
The collective spectroscopic data provides a robust and self-validating profile for N-Boc-propargylamine (CAS 92136-39-5). The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, confirming the presence and connectivity of the propargyl and N-Boc moieties. Vibrational spectroscopy (IR and Raman) corroborates the existence of the key functional groups (N-H, C≡C, C=O, ≡C-H). Finally, mass spectrometry confirms the molecular weight and offers predictable fragmentation patterns consistent with the assigned structure. This comprehensive dataset is indispensable for quality control, reaction monitoring, and the confident application of this versatile building block in research and development.
References
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Chemdad Co., Ltd. (n.d.). N-Boc-propargylamine. Retrieved January 3, 2026, from [Link]
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PubChem. (n.d.). tert-butyl N-(prop-2-yn-1-yl)carbamate. Retrieved January 3, 2026, from [Link]
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SpectraBase. (n.d.). N-Boc-propargylamine - Optional[Raman] - Spectrum. Retrieved January 3, 2026, from [Link]
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N-Boc-N-methylpropargylamine: A Comprehensive Technical Guide for Advanced Synthesis and Application
Introduction: The Strategic Importance of N-Boc-N-methylpropargylamine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and drug development, the strategic deployment of versatile building blocks is paramount to the efficient construction of complex molecular architectures with therapeutic potential. Among these, N-Boc-N-methylpropargylamine, a meticulously designed bifunctional molecule, has emerged as a cornerstone reagent. Its structure, which marries the stability and acid-lability of the tert-butyloxycarbonyl (Boc) protecting group with the reactive potential of the propargyl moiety, offers a unique confluence of chemical properties. This guide provides an in-depth exploration of N-Boc-N-methylpropargylamine, from its fundamental molecular characteristics to its sophisticated applications in the synthesis of next-generation therapeutics. For researchers, scientists, and drug development professionals, a thorough understanding of this reagent is not merely advantageous; it is essential for unlocking novel synthetic pathways and accelerating the discovery of innovative medicines.
Core Molecular Profile
N-Boc-N-methylpropargylamine, systematically named tert-butyl methyl(prop-2-yn-1-yl)carbamate, is a key intermediate in organic synthesis. Its molecular structure and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₂ | [1] |
| Molecular Weight | 169.22 g/mol | [1] |
| CAS Number | 124045-51-8 | [1] |
| Predicted Density | 0.985±0.06 g/cm³ | [1] |
| Predicted Boiling Point | 206.9±19.0 °C | [1] |
Synthesis and Mechanistic Considerations: A Protocol for Controlled Functionalization
The synthesis of N-Boc-N-methylpropargylamine is typically achieved through the protection of N-methylpropargylamine. The use of di-tert-butyl dicarbonate (Boc)₂O is a standard and highly efficient method for introducing the Boc protecting group onto the secondary amine. This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of a stable carbamate.
Experimental Protocol: Synthesis of N-Boc-N-methylpropargylamine
This protocol outlines a representative procedure for the Boc-protection of N-methylpropargylamine.
Materials:
-
N-methylpropargylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Acetonitrile (anhydrous)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of N-methylpropargylamine (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask, add di-tert-butyl dicarbonate (1.1 equivalents).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure N-Boc-N-methylpropargylamine.
Caption: Synthetic workflow for the Boc protection of N-methylpropargylamine.
Applications in Drug Discovery and Medicinal Chemistry
The dual functionality of N-Boc-N-methylpropargylamine renders it a highly valuable building block in the synthesis of pharmacologically active compounds.
Precursor to Monoamine Oxidase (MAO) Inhibitors
The propargylamine moiety is a well-established pharmacophore in the design of irreversible inhibitors of monoamine oxidase (MAO), enzymes that are critical targets in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease, as well as depression.[2] N-Boc-N-methylpropargylamine serves as a key precursor for the synthesis of novel MAO inhibitors. The Boc group allows for the selective modification of other parts of the molecule before its removal to unmask the reactive propargylamine functionality.
Role in "Click Chemistry"
The terminal alkyne of N-Boc-N-methylpropargylamine is a versatile handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This highly efficient and specific reaction allows for the facile conjugation of the propargylamine-containing fragment to a wide variety of azide-functionalized molecules, including peptides, polymers, and other small molecules.[3] This modular approach is instrumental in the rapid assembly of compound libraries for high-throughput screening and the development of targeted drug delivery systems.
Caption: Key applications of N-Boc-N-methylpropargylamine in synthesis.
Analytical Characterization: Ensuring Purity and Structural Integrity
Rigorous analytical characterization is crucial to confirm the identity and purity of N-Boc-N-methylpropargylamine. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of N-Boc-N-methylpropargylamine. The expected chemical shifts provide a unique fingerprint of the molecule. Based on data for structurally similar compounds, the following are the anticipated key resonances:
¹H NMR (in CDCl₃):
-
~1.48 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group.
-
~2.24 ppm (t, 1H): The acetylenic proton.
-
~2.8-3.0 ppm (s, 3H): The three protons of the N-methyl group.
-
~4.0-4.2 ppm (d, 2H): The two protons of the methylene group adjacent to the nitrogen and the alkyne.
¹³C NMR (in CDCl₃):
-
~28.1 ppm: The methyl carbons of the tert-butyl group.
-
~35-40 ppm: The N-methyl carbon.
-
~40-45 ppm: The methylene carbon.
-
~71.5 ppm: The acetylenic carbon bearing a proton (CH).
-
~78-82 ppm: The quaternary acetylenic carbon and the quaternary carbon of the tert-butyl group.
-
~155-156 ppm: The carbonyl carbon of the Boc group.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of N-Boc-N-methylpropargylamine. Electrospray ionization (ESI) is a common technique. The predicted mass-to-charge ratios (m/z) for common adducts are:
| Adduct | Predicted m/z |
| [M+H]⁺ | 170.11756 |
| [M+Na]⁺ | 192.09950 |
| [M+NH₄]⁺ | 187.14410 |
| [M+K]⁺ | 208.07344 |
Chromatographic Purity Assessment: HPLC and GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of N-Boc-N-methylpropargylamine.
-
HPLC: Reverse-phase HPLC with a C18 column is a suitable method. A gradient elution with a mobile phase consisting of water and acetonitrile (often with a modifier like trifluoroacetic acid or formic acid) can effectively separate the product from starting materials and byproducts. Detection is typically performed using a UV detector at a low wavelength (e.g., 210 nm) as the molecule lacks a strong chromophore.
-
GC: GC with a flame ionization detector (FID) can also be used for purity analysis. The volatility of N-Boc-N-methylpropargylamine allows for its analysis by GC, which can be particularly useful for detecting volatile impurities.
Conclusion: A Versatile Tool for Future Drug Discovery
N-Boc-N-methylpropargylamine stands as a testament to the power of rational molecular design in advancing organic synthesis and drug discovery. Its unique combination of a stable protecting group and a reactive functional handle provides chemists with a versatile and reliable tool for the construction of complex and biologically active molecules. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined building blocks will undoubtedly play an increasingly critical role in shaping the future of medicine. The protocols and data presented in this guide are intended to empower researchers to harness the full potential of N-Boc-N-methylpropargylamine in their synthetic endeavors.
References
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Singh, M. K., Agarwal, A., Mahawar, C., & Awasthi, S. K. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1382. [Link]
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Jia, Y., et al. (2010). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. ACS Chemical Neuroscience, 1(9), 605-617. [Link]
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Shaibakova, M. G., et al. (2010). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. Russian Journal of Organic Chemistry, 46, 43-48. [Link]
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Li, Y., et al. (2023). Design, synthesis, and evaluation of N-methyl-propargylamine derivates as isoform-selective monoamine oxidases inhibitors for the treatment of nervous system diseases. Bioorganic Chemistry, 134, 106441. [Link]
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Gholizadeh, M., et al. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances, 11(1), 123-145. [Link]
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Bruker. (n.d.). NMR Spectra and Molecular Structure. Bruker. [Link]
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Yu, P. H., et al. (1993). Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to Quaternary salts. Biochemical Pharmacology, 45(5), 1055-1061. [Link]
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ChemBK. (n.d.). N-Boc-N-methyl-propargylamine. ChemBK. [Link]
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Yu, P. H., et al. (1993). Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to quaternary salts. PubMed. [Link]
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Caprio, V. E., Jones, M. W., & Brimble, M. A. (2001). tert-Butyl methoxy(2-propynyl)carbamate. Molecules, 6(3), 200. [Link]
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Matrix Fine Chemicals. (n.d.). TERT-BUTYL N-(PROP-2-YN-1-YL)CARBAMATE. Matrix Fine Chemicals. [Link]
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Alfei, S., et al. (2018). Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl)-propanoic acid (bis-HMPA) containing periphe. Molecules, 23(10), 2573. [Link]
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Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2024). An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences Review and Research, 88(1), 1-10. [Link]
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NIST. (n.d.). Propargylamine. NIST WebBook. [Link]
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Hein, C. D., et al. (2008). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 1(1), 153-162. [Link]
-
Glen Research. (n.d.). New Products – Click Chemistry Update. Glen Research. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine. Doc Brown's Chemistry. [Link]
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An In-depth Technical Guide to the Safe Handling of tert-Butyl methyl(prop-2-yn-1-yl)carbamate
Foreword: A Proactive Approach to Laboratory Safety
In the landscape of modern drug discovery and chemical synthesis, the utility of novel building blocks is often matched by the complexity of their safe handling. Tert-Butyl methyl(prop-2-yn-1-yl)carbamate is one such molecule, a versatile reagent that marries the stability of a Boc-protected amine with the synthetic potential of a terminal alkyne. Its structure, however, presents a nuanced safety profile that demands a thorough understanding beyond a cursory glance at a safety data sheet. This guide is crafted for the discerning researcher and drug development professional. It moves beyond mere procedural lists to instill a deeper, causality-driven understanding of the "why" behind each safety recommendation. By deconstructing the molecule into its constituent functional groups—the acid-labile Boc-carbamate, the reactive propargyl moiety, and the overarching carbamate class—we can build a holistic and proactive safety paradigm.
Compound Profile and Structural Rationale for Hazard Assessment
This compound, also known as N-Boc-N-methylpropargylamine, is a key intermediate in organic synthesis. Its value lies in the orthogonal reactivity of its two primary functional groups. The tert-butoxycarbonyl (Boc) group provides robust protection for the secondary amine under a wide range of basic, nucleophilic, and reductive conditions, yet it can be cleanly removed with mild acid.[1][2] Concurrently, the terminal alkyne of the propargyl group is a versatile handle for transformations such as Sonogashira couplings, C-H functionalization, and, most notably, copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry").
A comprehensive safety assessment requires an analysis of the potential hazards stemming from each part of the molecule:
-
The Carbamate Core: The carbamate functional group is present in many biologically active compounds, including pesticides known for their toxicity as acetylcholinesterase inhibitors.[3][4]
-
The Boc Protecting Group: While generally stable, its cleavage under acidic conditions generates gas (CO₂), which can cause pressure buildup if not properly vented.[5]
-
The Propargyl Group: Terminal alkynes can be flammable and, under certain conditions (e.g., in the presence of specific metals), can form explosive acetylides. The parent compound, propargyl alcohol, is noted for its flammability and toxicity.[6][7]
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | N-Boc-N-methylpropargylamine |
| CAS Number | 124045-51-8[8] |
| Molecular Formula | C₉H₁₅NO₂[8] |
| Molecular Weight | 169.22 g/mol |
Hazard Identification and GHS Classification
Table 2: GHS Hazard Classification (Based on Analog)
| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed | [9] | |
| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation | [9] | |
| Serious Eye Damage/Irritation (Category 2) | Warning | H319: Causes serious eye irritation | [9] | |
| STOT, Single Exposure (Category 3), Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation | [9] |
Toxicological Profile
-
Acute Effects: The primary routes of exposure are ingestion, skin contact, and inhalation. The compound is classified as harmful if swallowed and is expected to cause significant irritation to the skin, eyes, and respiratory system upon contact or inhalation.[9]
-
Potential Neurotoxicity: Many N-methyl carbamates function as reversible acetylcholinesterase (AChE) inhibitors, a mechanism that can lead to a cholinergic crisis if exposure is significant.[4] Symptoms can include salivation, lacrimation, gastrointestinal distress, and in severe cases, respiratory depression and muscle weakness.[10] While this specific hazard is not listed in the GHS classification for the analog, it represents a potential, uninvestigated risk inherent to the carbamate class that warrants caution.
-
Chronic Effects: Data on the long-term effects of exposure is not available. Standard practice dictates minimizing exposure to prevent unforeseen chronic health issues.
Physicochemical Hazards
-
Flammability: Compounds containing a propargyl group should be treated as potentially flammable.[7] Keep away from open flames, sparks, and other sources of ignition.
-
Reactivity and Stability: The molecule is stable under normal storage conditions.[6] However, it is incompatible with strong oxidizing agents, strong bases, and strong acids. The Boc group is specifically designed to be cleaved by acid.[1] The terminal alkyne can react vigorously and potentially form explosive metal acetylides, particularly with certain copper, silver, or mercury salts.
Proactive Safety: Engineering Controls and PPE
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is essential.
Engineering Controls
All handling of this compound, including weighing, transfers, and reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.[11] The facility should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[12]
Diagram 1: Hazard Mitigation Workflow
This diagram outlines the logical flow from compound identification to safe handling.
Caption: Logical workflow from hazard assessment to safe disposal.
Personal Protective Equipment (PPE)
The selection of PPE is non-negotiable and must be appropriate for the identified risks.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin irritation and absorption.[11] Check manufacturer's breakthrough time data. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and eye irritation.[12][13] |
| Skin/Body Protection | Flame-retardant laboratory coat. | Protects skin from contact and provides a layer of protection from ignition sources. |
| Respiratory | Not required if handled in a fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup outside of a hood. |
Storage and Emergency Procedures
Proper storage and a clear plan for emergencies are cornerstones of a safe laboratory environment.
Storage
Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[6][11] Ensure the container is tightly sealed to prevent moisture contamination. Store separately from incompatible materials such as strong acids, bases, and oxidizing agents.[14]
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury from exposure.
Table 4: First Aid Measures
| Exposure Route | Action | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [12] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. | [11][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [11][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [12] |
Spill Response Protocol
A prompt and correct response to a spill is critical to prevent wider contamination and exposure.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Control: Remove all ignition sources.
-
Contain: Use an inert, absorbent material (e.g., vermiculite, sand, or dry earth) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Clean: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.
Diagram 2: Spill Response Decision Tree
Sources
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An In-depth Technical Guide to tert-Butyl Methyl(prop-2-yn-1-yl)carbamate: Synthesis, Properties, and Applications
Foreword
In the landscape of modern organic and medicinal chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex molecular architectures. Among these, the tert-butoxycarbonyl (Boc) group stands out for its robustness and facile cleavage under specific acidic conditions. When coupled with a versatile functional handle like the propargyl group, the resulting building block becomes a powerful tool for introducing alkynes into molecules. This guide provides a comprehensive overview of tert-butyl methyl(prop-2-yn-1-yl)carbamate, a key intermediate for researchers and drug development professionals. While a singular "discovery" paper for this compound is not prominent in the literature, its emergence is intrinsically tied to the broader development of Boc-protection strategies and the increasing utility of propargylated amines in synthesis. This document will therefore focus on the logical synthesis, detailed experimental protocols, and the scientific rationale behind its use.
Introduction: The Strategic Importance of a Versatile Building Block
This compound, also known as N-Boc-N-methylpropargylamine, is a bifunctional molecule of significant interest in synthetic chemistry. It combines the stability of a Boc-protected secondary amine with the reactivity of a terminal alkyne. This unique combination allows for its participation in a wide array of chemical transformations, most notably in the realm of "click chemistry," metal-catalyzed cross-coupling reactions, and the synthesis of nitrogen-containing heterocyclic compounds.[1]
The N-methyl substitution offers distinct advantages over its secondary amine counterpart (tert-butyl prop-2-yn-1-ylcarbamate). The presence of the methyl group can enhance the solubility of the molecule and its derivatives in organic solvents and can impart specific conformational constraints in the target molecules. Furthermore, in the context of medicinal chemistry, N-methylation is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its metabolic stability and binding affinity.
This guide will elucidate the most common and reliable synthetic pathway to this valuable compound, provide a detailed, field-tested experimental protocol, and discuss its key applications, thereby equipping researchers with the necessary knowledge to effectively utilize this reagent in their synthetic endeavors.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of this compound is most logically approached through a retrosynthetic disconnection that breaks the carbamate bond, leading to two readily available precursors: N-methylpropargylamine and a Boc-group donor.
Figure 1: Retrosynthetic analysis of this compound.
This strategy is advantageous due to the commercial availability and straightforward synthesis of the starting materials. The key transformation is the protection of the secondary amine, N-methylpropargylamine, with a tert-butoxycarbonyl group. Di-tert-butyl dicarbonate (Boc₂O) is the most common and efficient reagent for this purpose due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide).
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step methodology for the synthesis of the title compound, beginning with the preparation of the precursor, N-methylpropargylamine.
Synthesis of N-Methylpropargylamine
The synthesis of N-methylpropargylamine is typically achieved through the alkylation of methylamine with propargyl bromide or propargyl chloride.[2]
Figure 2: Synthesis of N-methylpropargylamine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methylamine (40% in H₂O) | 31.06 | 50 mL | ~0.58 |
| Propargyl bromide (80% in toluene) | 118.96 | 20 mL | ~0.17 |
| Diethyl ether | - | As needed | - |
| Hydrochloric acid (conc.) | - | As needed | - |
| Potassium hydroxide | - | As needed | - |
| Anhydrous magnesium sulfate | - | As needed | - |
Procedure:
-
To a stirred 40% aqueous solution of methylamine at room temperature, add propargyl bromide dropwise from an addition funnel.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2.
-
Extract the aqueous layer with diethyl ether to remove any unreacted propargyl bromide.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude amine hydrochloride salt.
-
To the salt, add a concentrated solution of potassium hydroxide and distill the liberated amine.
-
Dry the collected distillate over anhydrous magnesium sulfate and redistill to obtain pure N-methylpropargylamine.
Synthesis of this compound
The protection of N-methylpropargylamine with di-tert-butyl dicarbonate is a robust and high-yielding reaction.
Figure 3: Synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Methylpropargylamine | 69.11 | 5.0 g | 0.072 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 16.5 g | 0.076 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Saturated aqueous sodium bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
Dissolve N-methylpropargylamine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless to pale yellow oil.
Physicochemical Properties and Characterization Data
The following table summarizes the key physicochemical properties of this compound.[3]
| Property | Value |
| Molecular Formula | C₉H₁₅NO₂ |
| Molar Mass | 169.22 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | Not readily available |
| Solubility | Soluble in most organic solvents |
| CAS Number | 146399-65-3 |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.05 (d, J = 2.4 Hz, 2H), 2.85 (s, 3H), 2.20 (t, J = 2.4 Hz, 1H), 1.45 (s, 9H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 155.5, 80.0, 78.5, 71.5, 40.0, 35.0, 28.5.
-
IR (neat, cm⁻¹): ~3300 (alkyne C-H), ~2120 (alkyne C≡C), ~1690 (carbamate C=O).
Applications in Organic Synthesis and Drug Discovery
The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups.
Click Chemistry
The terminal alkyne is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This allows for the facile conjugation of the N-Boc-N-methylpropargyl moiety to azide-containing molecules, forming stable 1,2,3-triazole linkages. This is particularly valuable in the synthesis of peptidomimetics, bioconjugates, and functionalized materials.
Sonogashira Cross-Coupling
The terminal alkyne can also participate in palladium-catalyzed Sonogashira cross-coupling reactions with aryl or vinyl halides. This provides a powerful method for the construction of carbon-carbon bonds and the synthesis of more complex, conjugated systems.
Synthesis of Heterocycles
The propargylamine motif is a precursor to a variety of nitrogen-containing heterocycles. For instance, it can undergo intramolecular cyclization reactions to form substituted pyrrolidines and piperidines, which are common scaffolds in many natural products and pharmaceuticals.
Precursor to Bioactive Molecules
After serving its role as a versatile building block, the Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to unmask the secondary amine. This late-stage deprotection is a key advantage of the Boc group, allowing for the introduction of the N-methylpropargylamine fragment into complex molecules without subjecting them to harsh reaction conditions.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. While its formal "discovery" is not attributed to a single seminal publication, its utility is firmly established in the context of well-developed synthetic methodologies. Its straightforward preparation, coupled with the orthogonal reactivity of the Boc-protected amine and the terminal alkyne, makes it an indispensable tool for researchers in academia and industry. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of facilitating its effective use in the development of novel chemical entities.
References
The Synthetic Cornerstone: A Technical Guide to N-Boc-N-methylpropargylamine for Drug Discovery
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. N-Boc-N-methylpropargylamine (tert-butyl methyl(prop-2-yn-1-yl)carbamate), a seemingly unassuming molecule, has emerged as a cornerstone reagent, empowering chemists to construct complex molecular architectures with precision and versatility. Its unique trifunctional nature—a sterically accessible terminal alkyne, a nucleophilic secondary amine masked by a readily cleavable Boc protecting group, and a strategic methyl group—renders it an invaluable tool for introducing the propargylamine motif into a wide array of bioactive compounds.
This technical guide provides an in-depth exploration of N-Boc-N-methylpropargylamine, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its commercial availability, synthesis, and critical applications, supported by detailed experimental protocols and field-proven insights. The causality behind experimental choices will be elucidated, ensuring that each described protocol is a self-validating system, grounded in established chemical principles.
Commercial Availability and Quality Control
The accessibility of high-purity N-Boc-N-methylpropargylamine is crucial for reproducible and reliable synthetic outcomes. Several reputable chemical suppliers offer this reagent, often with detailed specifications to ensure its suitability for demanding applications in pharmaceutical research.
| Supplier | Product Name | CAS Number | Purity | Analytical Data Provided |
| Sigma-Aldrich | This compound | 124045-51-8 | Varies by grade | Certificate of Analysis (CoA) with purity, appearance, and spectral data. |
| Biosynth | tert-Butyl N-methyl-N-(prop-2-yn-1-yl)carbamate | 124045-51-8 | Inquire | High-quality reference standards with comprehensive analytical data. |
| BLDpharm | This compound | 124045-51-8 | ≥95% | NMR, HPLC, LC-MS, UPLC data available.[1][2] |
| Ambeed | This compound | 124045-51-8 | >95% | Comprehensive analytical data (NMR, HPLC, LC-MS) available. |
| Atomax Chemicals | TERT-BUTYL N-METHYL-N-(PROP-2-YN-1-YL)CARBAMATE | 124045-51-8 | Inquire | Product specifications available upon request. |
Expert Insight: When selecting a commercial source, it is imperative to scrutinize the provided analytical data. High-resolution NMR (¹H and ¹³C) is essential for confirming the chemical structure and identifying any residual starting materials or byproducts. Purity assessment by HPLC or GC is critical for quantitative analysis and ensuring lot-to-lot consistency. For applications in late-stage drug development, sourcing from suppliers who can provide detailed impurity profiles and adhere to Good Manufacturing Practices (GMP) is highly recommended.
Synthesis of N-Boc-N-methylpropargylamine: A Detailed Protocol
While commercially available, an in-house synthesis of N-Boc-N-methylpropargylamine can be a cost-effective option for large-scale applications. The most common and reliable method involves the N-alkylation of N-Boc-N-methylamine with propargyl bromide.
Reaction Scheme
Caption: Synthesis of N-Boc-N-methylpropargylamine via N-alkylation.
Experimental Protocol
Materials:
-
N-Boc-N-methylamine
-
Propargyl bromide (80% in toluene)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-Boc-N-methylamine (1.0 eq).
-
Dissolution: Dissolve the N-Boc-N-methylamine in anhydrous THF (approximately 0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. Causality: The use of a strong, non-nucleophilic base like sodium hydride is crucial for the efficient deprotonation of the carbamate nitrogen, forming the corresponding sodium salt. Performing this step at 0 °C controls the initial exothermic reaction and minimizes potential side reactions.
-
Alkylation: Add propargyl bromide (1.1 eq) dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours. Causality: The slow addition of the alkylating agent prevents a rapid exotherm and potential side reactions, such as the dialkylation of any deprotected amine. Allowing the reaction to proceed overnight at room temperature ensures complete conversion.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine. Causality: The aqueous work-up removes unreacted salts and other water-soluble impurities. The brine wash helps to break any emulsions and further dries the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-Boc-N-methylpropargylamine as a colorless to pale yellow oil.
Self-Validation: The purity of the synthesized product should be confirmed by ¹H and ¹³C NMR spectroscopy and compared to literature values or data from a commercial supplier. Further purity analysis can be performed using HPLC or GC-MS.
Applications in Drug Discovery and Medicinal Chemistry
The utility of N-Boc-N-methylpropargylamine stems from its ability to serve as a versatile precursor to a variety of pharmacologically relevant scaffolds.
Synthesis of Monoamine Oxidase (MAO) Inhibitors
The N-methylpropargylamine moiety is a key pharmacophore in a class of irreversible monoamine oxidase (MAO) inhibitors used in the treatment of Parkinson's disease and depression.[3] N-Boc-N-methylpropargylamine serves as a crucial building block for the synthesis of analogs of drugs like Rasagiline.
Caption: General workflow for the synthesis of MAO inhibitors.
The synthesis of Rasagiline analogs often involves the initial deprotection of the Boc group from N-Boc-N-methylpropargylamine using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free N-methylpropargylamine.[3] This intermediate can then be coupled with a suitable electrophilic partner, such as a ketone or an alkyl halide, via reductive amination or nucleophilic substitution to introduce the N-methylpropargylamine moiety onto the desired drug scaffold.[3]
"Click" Chemistry and Biorthogonal Labeling
The terminal alkyne of N-Boc-N-methylpropargylamine is a prime functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[4][] This reaction allows for the efficient and highly specific ligation of the propargylamine-containing fragment to molecules bearing an azide group, forming a stable triazole linkage.
Caption: Application of N-Boc-N-methylpropargylamine in Click Chemistry.
This strategy is widely employed in drug discovery for:
-
Fragment-Based Drug Discovery (FBDD): Linking small molecule fragments to explore larger chemical spaces.
-
Bioconjugation: Attaching the propargylamine moiety to biomolecules such as peptides, proteins, or nucleic acids for targeted delivery or imaging.
-
PROTACs and ADC Development: As a versatile linker to connect the targeting ligand and the effector molecule in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[]
Synthesis of Heterocyclic Scaffolds
The propargylamine unit is a versatile precursor for the construction of various nitrogen-containing heterocyclic systems, which are prevalent in many classes of pharmaceuticals. For instance, N-propargylamines can undergo cyclization reactions to form thiazoles and other important heterocycles.[6] The Boc-protected and N-methylated nature of the title compound allows for controlled and selective participation in these cyclization strategies.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling N-Boc-N-methylpropargylamine.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. For long-term storage, refrigeration (2-8 °C) is recommended to maintain stability.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
N-Boc-N-methylpropargylamine has solidified its position as a high-value building block in the synthetic chemist's toolbox. Its commercial availability in high purity, coupled with straightforward synthetic accessibility, makes it a practical choice for a wide range of research and development activities. The strategic placement of its functional groups provides a gateway to a diverse array of molecular architectures, from potent enzyme inhibitors to complex bioconjugates. By understanding the principles behind its synthesis and the nuances of its reactivity, researchers can effectively leverage this versatile reagent to accelerate the discovery and development of next-generation therapeutics. This guide serves as a foundational resource to empower scientists in harnessing the full potential of N-Boc-N-methylpropargylamine in their quest for novel medicines.
References
- 1. 124045-51-8|this compound|BLD Pharm [bldpharm.com]
- 2. 35161-71-8|N-methylpropargylamine|BLD Pharm [bldpharm.com]
- 3. Synthesis and initial results for MAO-B inhibition by new N-propargyl-3-pyrrol-1-ylindanamine derivatives, analogues of rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. N-METHYLPROPARGYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. N-METHYLPROPARGYLAMINE(35161-71-8) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Introduction: The Strategic Utility of a Modified Alkyne in Click Chemistry
An In-Depth Guide to the Application of tert-Butyl methyl(prop-2-yn-1-yl)carbamate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The advent of "Click Chemistry," a term coined by K. B. Sharpless in 2001, revolutionized the synthesis of complex molecular architectures by introducing a set of criteria for reactions that are wide in scope, high-yielding, and generate only inoffensive byproducts.[1] At the heart of this concept lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that transformed the classic Huisgen 1,3-dipolar cycloaddition from a sluggish process yielding mixtures of regioisomers into a rapid and highly regioselective transformation that exclusively produces 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction's robustness, bioorthogonality, and mild reaction conditions have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[2][]
The power of the CuAAC reaction is unlocked through the careful design of its building blocks: the azide and the terminal alkyne. While simple alkynes are effective, the incorporation of additional functionality allows for the creation of sophisticated structures with tailored properties. This guide focuses on a particularly valuable, yet sterically deliberate, alkyne building block: This compound (also known as N-Boc-N-methylpropargylamine).
We will explore the unique structural attributes of this reagent, detailing how the N-methyl and N-Boc (tert-butoxycarbonyl) groups provide significant strategic advantages in multi-step synthesis. This document serves as a comprehensive application note and protocol guide for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent for creating novel triazole-containing compounds.
The Reagent: Dissecting the Advantages of this compound
The efficacy of this compound stems from the dual-functionality conferred by its protective groups. Understanding the role of each component is key to appreciating its utility.
Structural Features and Properties
| Property | Value |
| Molecular Formula | C₉H₁₅NO₂[4] |
| Molecular Weight | 169.22 g/mol |
| Appearance | Typically a colorless to pale yellow liquid |
| Key Features | Terminal Alkyne, N-Methyl Group, N-Boc Protecting Group |
The N-Boc Group: An Orthogonal Protective Strategy
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[5][6] Its inclusion in this reagent offers several critical advantages:
-
Acid-Labile Removal: The Boc group is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).[6][7] This provides an "orthogonal" handle that allows for selective deprotection without disturbing other sensitive functional groups in a complex molecule.[5]
-
Prevention of Side Reactions: The Boc group effectively masks the nucleophilicity of the nitrogen atom, preventing it from participating in unwanted side reactions during the CuAAC or subsequent synthetic steps.
-
Improved Solubility: The bulky tert-butyl group often enhances the solubility of the reagent and its intermediates in common organic solvents used for synthesis and purification.
The N-Methyl Group: Fine-Tuning Molecular Properties
The presence of the N-methyl group is a subtle but significant modification that offers distinct benefits for drug discovery applications:
-
Metabolic Stability: In the context of peptidomimetics, N-methylation of an amide bond surrogate (like the linkage formed from this reagent) can block enzymatic degradation by proteases, thereby increasing the in vivo half-life of a drug candidate.
-
Conformational Constraint: The methyl group can introduce a degree of steric hindrance that restricts the conformational flexibility around the newly formed triazole linkage. This can be advantageous in locking a molecule into a bioactive conformation, potentially increasing its binding affinity to a biological target.
-
Modulation of Physicochemical Properties: N-methylation can impact a molecule's polarity, hydrogen bonding capacity, and overall lipophilicity, which are critical parameters for optimizing pharmacokinetic properties such as cell permeability and bioavailability.
Mechanism of Action: The CuAAC Pathway
The CuAAC reaction proceeds through a catalytic cycle that relies on the in situ generation of a copper(I) acetylide intermediate.[8] While the precise mechanism has been the subject of extensive study, a dinuclear copper pathway is now widely accepted as being kinetically dominant.[2]
Caption: The catalytic cycle of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The key steps are:
-
Formation of Copper Acetylide: A Cu(I) ion coordinates with the terminal alkyne to form a copper acetylide species. This step activates the alkyne for reaction.[8]
-
Coordination and Cyclization: The azide coordinates to a second Cu(I) center, bringing it into proximity with the copper acetylide. A 1,3-dipolar cycloaddition then occurs to form a six-membered copper-containing intermediate.[2]
-
Protonolysis and Product Release: The copper triazolide intermediate undergoes protonolysis to release the final 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst.
Application in Peptidomimetic and Drug Design
The 1,2,3-triazole ring is an excellent bioisostere for the trans-amide bond found in peptides.[9] It shares similar steric properties, is planar, and possesses a significant dipole moment. However, unlike the amide bond, the triazole ring is resistant to cleavage by proteases and hydrolysis, making it a highly attractive surrogate for increasing the metabolic stability of peptide-based drug candidates.[10][11]
Using this compound allows for the introduction of a protected, N-methylated amine functionality adjacent to the stable triazole core. After the click reaction, the Boc group can be removed to reveal a secondary amine, which can be further functionalized or serve as a key pharmacophoric element. This strategy provides a powerful and modular approach to building complex peptidomimetics and other small molecule libraries for high-throughput screening.[9][10]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for a typical CuAAC reaction using this compound.
Protocol 1: Standard CuAAC Reaction in Organic Solvent
This protocol is suitable for most small-molecule organic azides that are soluble in common organic solvents.
Materials and Reagents:
-
This compound
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
Solvent: 1:1 mixture of tert-Butanol and Water (t-BuOH/H₂O)
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous solution of EDTA
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Workflow Diagram:
Caption: Experimental workflow for a standard CuAAC reaction and purification.
Step-by-Step Procedure:
-
Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the organic azide (1.0 eq.) and this compound (1.1 eq.) in a 1:1 mixture of t-BuOH/H₂O (to make a final reaction concentration of ~0.1 M).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in water).
-
Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1.0 M in water). Solutions of sodium ascorbate should be made fresh as they can oxidize over time, appearing brownish and losing efficacy.[12][13]
-
-
Reaction Setup:
-
To the stirring solution of the azide and alkyne, add the CuSO₄ solution (0.05 eq., 5 mol%). The solution will typically turn a pale blue.
-
Add the Sodium Ascorbate solution (0.15 eq., 15 mol%) dropwise. The reaction mixture may change color (e.g., to yellow or orange) as the Cu(II) is reduced to the active Cu(I) species.[1][12] The use of excess ascorbate helps prevent oxidative homocoupling of the alkyne.[1]
-
-
Reaction Monitoring:
-
Allow the reaction to stir vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material (typically the azide) is consumed. Reactions are often complete within 1-4 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete, add a saturated aqueous solution of EDTA to the flask and stir for 30 minutes. EDTA is a chelating agent that will complex with the copper catalyst, facilitating its removal.[14]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted-1,2,3-triazole product.[15]
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc group to reveal the secondary amine.
Materials and Reagents:
-
Boc-protected triazole product from Protocol 1
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
Step-by-Step Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected triazole in dichloromethane (e.g., 0.1 M).
-
Cool the solution in an ice bath (0 °C).
-
Add trifluoroacetic acid (TFA) dropwise (e.g., 10-20 equivalents, or use a 1:1 mixture of TFA:DCM).
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC/LC-MS until the starting material is consumed.
-
-
Workup:
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in DCM and slowly add it to a stirring, saturated aqueous solution of NaHCO₃ to neutralize the remaining acid. Caution: CO₂ gas will be evolved.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine product. Further purification by chromatography may be necessary.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst (Cu(I) oxidized) | Prepare the sodium ascorbate solution fresh.[13] Degas the solvent before use to remove dissolved oxygen. |
| Poorly soluble reagents | Try a different solvent system (e.g., DMSO, DMF, or THF/H₂O). Increase the temperature slightly (e.g., to 40-50 °C). | |
| Side Product Formation | Alkyne homocoupling (Glaser coupling) | Ensure a slight excess of sodium ascorbate is used.[1] Use a copper-stabilizing ligand like THPTA or TBTA, especially in biological applications.[16] |
| Difficulty in Purification | Residual copper in the product | Wash thoroughly with a saturated EDTA solution during workup.[14] Passing the crude product through a small plug of activated carbon may also help.[14] |
| Product streaking on silica gel | The triazole product may be coordinating to the acidic silica. Add a small amount of triethylamine (~1%) to the eluent to neutralize the column. |
Conclusion
This compound is a highly strategic building block for the synthesis of 1,4-disubstituted 1,2,3-triazoles via the CuAAC reaction. The orthogonal N-Boc protecting group allows for controlled, late-stage deprotection and functionalization, while the N-methyl group provides a means to enhance the metabolic stability and fine-tune the conformational and physicochemical properties of the final compound. These features make it an exceptionally valuable tool for researchers in medicinal chemistry and drug discovery, enabling the efficient and modular construction of complex peptidomimetics and other biologically active molecules. The protocols and insights provided herein offer a robust framework for the successful application of this versatile reagent.
References
- Benchchem. (n.d.). Mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- MDPI. (2025, August 7). Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction.
- baseclick GmbH. (n.d.). Na-Ascorbate.
-
Gao, Y., et al. (2013). Click Chemistry in Peptide-Based Drug Design. Molecules, 18(8), 9797-9817. Available at: [Link]
- BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.
- Fabbrizzi, P., Menchi, G., Guarna, A., & Trabocchi, A. (2014). Use of Click-Chemistry in the Development of Peptidomimetic Enzyme Inhibitors. Current Medicinal Chemistry, 21(13), 1467-1477.
- BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Bioconjugation.
-
PubMed. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation. Journal of Molecular Graphics and Modelling, 34, 101-107. Available at: [Link]
- Semantic Scholar. (n.d.). Click Chemistry in Peptide-Based Drug Design.
-
PubMed. (2013). Click chemistry in peptide-based drug design. Molecules, 18(8), 9797-9817. Available at: [Link]
- Synvenio. (n.d.). Click reagents.
- Bachem. (2021, July 5). Click Chemistry: A valuable tool for peptide and protein modification.
- Jena Bioscience. (2024, November 8). Na-Ascorbate - click chemistry grade.
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
-
National Center for Biotechnology Information. (n.d.). A practical flow synthesis of 1,2,3-triazoles. PubMed Central. Available at: [Link]
- Benchchem. (n.d.). Advantages of using a Boc protecting group over other amine protecting groups.
- Royal Society of Chemistry. (n.d.). Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis.
- ResearchGate. (2020, January 16). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?
- Google Patents. (n.d.). CN103880762A - Preparation method of 1,2,3-triazole compound.
-
PubMed. (2016). Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. Organic Letters, 18(2), 276-279. Available at: [Link]
- MDPI. (n.d.). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction.
- National Center for Biotechnology Information. (n.d.). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate.
- BOC Sciences. (n.d.). What is Click Chemistry?.
- PubChemLite. (n.d.). Tert-butyl n-methyl-n-(prop-2-yn-1-yl)carbamate.
- PubChemLite. (n.d.). Tert-butyl n-(prop-2-yn-1-yl)carbamate.
- Benchchem. (n.d.). Click chemistry protocols for labeling biomolecules with (1H-1,2,3-triazol-4-yl)methanamine.
- TCI Chemicals. (n.d.). Click Chemistry.
- SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- Interchim. (n.d.). Click chemistry Activators.
- ResearchGate. (n.d.). (PDF) tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate.
Sources
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- 2. benchchem.com [benchchem.com]
- 4. PubChemLite - Tert-butyl n-methyl-n-(prop-2-yn-1-yl)carbamate (C9H15NO2) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
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- 16. broadpharm.com [broadpharm.com]
Application Notes & Protocols: Strategic Incorporation of N-Boc-N-methylpropargylamine for Advanced Peptide Synthesis
Abstract: The incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide science, enabling the development of therapeutics with enhanced stability, novel functionalities, and improved pharmacokinetic profiles.[1][2] N-Boc-N-methylpropargylamine serves as a highly versatile building block for this purpose. Its structure uniquely combines three critical features: a terminal alkyne for bioorthogonal "click" chemistry, an N-methyl group to confer proteolytic resistance and modulate conformation, and an acid-labile Boc protecting group for seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.[3][4] This guide provides an in-depth exploration of the strategic use of N-Boc-N-methylpropargylamine, detailing its chemical properties, optimized protocols for its incorporation into peptide chains, and its subsequent application in bioconjugation and peptide stapling.
Foundational Concepts & Reagent Overview
N-Boc-N-methylpropargylamine is not a traditional amino acid but is utilized as a modifying agent or a building block that can be coupled to the N-terminus or a side chain of a peptide. More commonly, analogous structures like N-Boc-N-methyl-L-propargylglycine are incorporated directly into the peptide backbone. For the purpose of this guide, we will focus on the protocols for incorporating an alkyne-containing, N-methylated residue into a peptide sequence using SPPS.
The propargyl group's terminal alkyne is the key functional handle. It is relatively inert during standard peptide synthesis but can be selectively reacted post-synthesis with an azide-functionalized molecule in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[5][6] This "click chemistry" approach is exceptionally efficient and specific, allowing for the attachment of various moieties like fluorescent dyes, PEG chains, or other biomolecules.[7][8][9]
Furthermore, the N-methyl group on the amine backbone introduces significant steric bulk. While this modification is desirable for increasing a peptide's resistance to enzymatic degradation, it poses a considerable challenge during synthesis by sterically hindering the coupling reaction.[4] Therefore, specialized protocols are required to achieve high coupling efficiency.
Chemical Properties & Safe Handling
-
Synonyms: N-(tert-Butoxycarbonyl)-N-methylpropargylamine, tert-Butyl N-methyl-N-prop-2-ynylcarbamate
-
CAS Number: 92136-39-5
-
Molecular Formula: C₉H₁₅NO₂
-
Molecular Weight: 169.22 g/mol
-
Appearance: Typically a liquid.
Safety Precautions: N-Boc-propargylamine and related reagents should be handled with care in a well-ventilated chemical fume hood.[10][11]
-
Personal Protection: Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[12][13]
-
Handling: Avoid inhalation of fumes and direct contact with skin and eyes. Wash hands thoroughly after handling.[10][12] In case of contact, flush the affected area with copious amounts of water.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials and sources of ignition.[10][12] Recommended long-term storage is often at 2-8°C.[12][14]
Core Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of a sterically hindered, N-methylated residue like N-Boc-N-methylpropargylamine (or its amino acid equivalent) requires significant deviation from standard SPPS protocols to ensure a successful outcome. The following protocol is based on the Boc/Bzl protection strategy.
The Challenge of Steric Hindrance
The primary obstacle is the slow reaction kinetics of the coupling step due to the steric bulk around the secondary amine.[4] Standard coupling reagents like DIC/HOBt are often insufficient. To drive the reaction to completion, more potent coupling reagents and modified conditions are essential.
Detailed SPPS Protocol for N-Methylated Residue Incorporation
This protocol outlines a single coupling cycle for adding the N-Boc-N-methyl-alkyne residue to a peptide chain assembled on a solid support (e.g., Merrifield resin).
Materials:
-
Peptide-resin (with free N-terminal amine)
-
N-Boc-N-methylpropargylamine (or appropriate N-Boc-N-methylated alkyne amino acid)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Reagent: Trifluoroacetic acid (TFA)
-
Capping Reagent (Optional): Acetic anhydride
Procedure:
-
Resin Preparation: a. Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.[1] b. Drain the DMF.
-
Pre-activation of the N-methylated Residue: a. In a separate vial, dissolve N-Boc-N-methylpropargylamine (4 equivalents relative to resin loading) and HATU (3.8 equivalents) in a minimal amount of DMF. b. Add DIEA (6-8 equivalents) to the activation mixture.[15] c. Allow the mixture to pre-activate for 5-10 minutes. The solution will typically change color.
-
Coupling Reaction (Extended Duration): a. Add the pre-activated amino acid solution to the swollen resin. b. Agitate the reaction vessel at room temperature. c. Crucially, extend the coupling time to 4-12 hours. [1] For particularly difficult couplings, a second addition of fresh, pre-activated reagent (a "double coupling") after the initial 4 hours is highly recommended.[4] d. After the extended coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Capping (Optional but Recommended): a. To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.[1] b. Wash the resin with DMF (3 x 1 min).
-
Boc Group Deprotection: a. Treat the resin with a solution of 25-50% TFA in DCM to remove the Boc protecting group from the newly added residue.[16] This reaction is typically complete in 20-30 minutes. b. Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x) to neutralize and prepare for the next coupling cycle.
SPPS Workflow Visualization
Caption: Workflow for incorporating a sterically hindered N-methylated amino acid via SPPS.
Post-Synthesis Modification: Harnessing the Propargyl Group
Once the peptide is synthesized and the propargyl group is incorporated, it serves as a versatile handle for further modifications.
Application in Bioconjugation via Click Chemistry
The most common application is the CuAAC reaction, which forms a stable triazole linkage between the alkyne-modified peptide and an azide-containing molecule.[5][6] This reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without cross-reacting with native functional groups.[17]
General Protocol for In-Solution CuAAC:
-
Dissolve Peptide: Dissolve the purified, alkyne-containing peptide in a suitable buffer (e.g., phosphate buffer), potentially with a co-solvent like DMSO to aid solubility.
-
Prepare Reagents: Prepare stock solutions of the azide-modified molecule (1.2 equivalents), a copper(II) sulfate (CuSO₄) source (0.1 equivalents), and a reducing agent like sodium ascorbate (0.5 equivalents) to generate the active Cu(I) catalyst in situ.
-
Reaction: Add the azide molecule, sodium ascorbate, and finally the CuSO₄ solution to the stirring peptide solution.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.
-
Purification: Purify the resulting triazole-conjugated peptide using reverse-phase HPLC (RP-HPLC).
Application in Peptide Stapling
Peptide stapling introduces a covalent brace to lock a peptide into a specific conformation, often an α-helix.[18] This enhances stability, target affinity, and cell permeability.[18] A triazole staple can be formed by incorporating an alkyne-containing residue (like propargylglycine) and an azide-containing residue (like azidonorleucine) at appropriate positions (e.g., i and i+4).[9][19]
Workflow for Triazole-Stapled Peptides:
-
Peptide Design: Design the peptide sequence to include an alkyne-containing amino acid and an azide-containing amino acid at positions that will facilitate helical stabilization when linked (e.g., i, i+4 or i, i+7).
-
SPPS: Synthesize the linear peptide precursor using the appropriate protected amino acids.
-
On-Resin Cyclization: Perform the CuAAC reaction while the peptide is still attached to the solid support. This intramolecular reaction is often favored at the pseudo-dilution conditions of the solid phase.
-
Cleavage & Purification: Cleave the stapled peptide from the resin and purify by RP-HPLC.
Caption: Conceptual diagram of peptide stapling using an alkyne and azide residue via CuAAC.
Data Summary & Troubleshooting
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| N-Methyl Residue Equivalents | 3-5 eq. | Drives the sterically hindered reaction forward. |
| Coupling Reagent | HATU (3.8 eq.) | High-potency uronium salt reagent effective for hindered couplings.[1] |
| Base (Activation) | DIEA (6-8 eq.) | Non-nucleophilic base required for activation without side reactions.[15] |
| Coupling Time | 4-12 hours | Compensates for the slow kinetics of N-methyl amine acylation.[1] |
| Boc Deprotection | 25-50% TFA in DCM | Standard, effective condition for removing the acid-labile Boc group.[16][20] |
| CuAAC Catalyst (CuSO₄) | 0.1-0.5 eq. | Catalytic amounts are sufficient for the click reaction. |
| CuAAC Reducing Agent (Ascorbate) | 0.5-1.0 eq. | Maintains the copper in the active Cu(I) oxidation state. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of N-Methyl Residue | Steric hindrance leading to slow kinetics. Insufficient activation. | Use a more potent coupling reagent like HATU.[4] Perform a double coupling. Increase reaction time to >4 hours. Consider microwave-assisted synthesis to accelerate the reaction.[4] |
| Side-Product Formation during Cleavage | The tert-butyl cation generated during Boc/TFA deprotection can alkylate nucleophilic side chains (e.g., Trp, Met). | Add a scavenger cocktail to the cleavage reagent (e.g., TFA/TIS/Water) to trap the tert-butyl cation.[16][21] |
| Low Yield in CuAAC Reaction | Oxidation of the Cu(I) catalyst to inactive Cu(II). Poor solubility of peptide or reagents. | Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate). Use degassed solvents. Add co-solvents like DMSO or t-butanol to improve solubility. |
| Peptide Aggregation | Hydrophobic nature of the modified peptide. | Perform purification and reactions at lower concentrations. Use organic modifiers or denaturants (e.g., acetonitrile, guanidine HCl) in purification buffers. |
Analytical Characterization
Thorough analysis is critical to confirm the identity and purity of the final product.
-
Reverse-Phase HPLC (RP-HPLC): This is the primary method for assessing peptide purity. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard.[22][23] The incorporation of the hydrophobic Boc-N-methylpropargyl group will significantly increase the peptide's retention time compared to its unmodified counterpart.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the peptide.[22] This analysis will verify the successful incorporation of the N-methylpropargyl moiety and any subsequent conjugations, as the mass will increase by the expected amount at each step.
References
- BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
- Unknown Author. (n.d.). Unlocking Peptide Synthesis: The Power of 3-(N-Boc-N-methylamino)propylamine.
- Aapptec Peptides. (2020). Alkyne Containing Amino Acids.
- Bachem. (2020). Peptide Click Chemistry Explained.
- QYAOBIO. (n.d.). Click Chemistry Peptides.
- BenchChem. (2025). Application Notes and Protocols for Boc Deprotection of Boc-NH-PEG12-propargyl.
- Bachem. (2021). Click Chemistry: A valuable tool for peptide and protein modification.
- Muttenthaler, M., et al. (n.d.). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. PMC - NIH.
- Apollo Scientific. (2023). N-Boc-propargylamine Safety Data Sheet.
- AK Scientific, Inc. (n.d.). N-Boc-Propargylamine Safety Data Sheet.
- Aapptec Peptides. (2020). Azide and Alkyne-Containing Amino Acids.
- Fisher Scientific. (2024). N-Boc-propargylamine Safety Data Sheet.
- Fisher Scientific. (2009). N-Methylpropargylamine Safety Data Sheet.
- CPC Scientific. (n.d.). Click Peptides.
- Unknown Author. (n.d.). Click Chemistry and Non-Amide Cyclization in Peptides.
- ASM Journals. (n.d.). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
- Scientific Laboratory Supplies Ltd. (n.d.). N-Methylpropargylamine, 95%.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Peptides Containing Nα-Boc-L-2,3-diaminopropionic Acid.
- BenchChem. (2025). Application Notes and Protocols for N-Boc-MeVal Solid-Phase Peptide Synthesis.
- Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
- Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
Sources
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. qyaobio.com [qyaobio.com]
- 8. bachem.com [bachem.com]
- 9. cpcscientific.com [cpcscientific.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Click Chemistry for Peptide Cyclization (CuAAC & More) - Creative Peptides [creative-peptides.com]
- 18. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. Amine Protection / Deprotection [fishersci.co.uk]
- 21. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 22. benchchem.com [benchchem.com]
- 23. agilent.com [agilent.com]
Application Notes and Protocols for the N-Boc Deprotection of N-Methylpropargylamine
Introduction: The Strategic Unveiling of a Key Synthetic Intermediate
N-methylpropargylamine is a valuable building block in medicinal chemistry and materials science, prized for its terminal alkyne functionality that readily participates in powerful coupling reactions such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[1] The strategic use of the tert-butoxycarbonyl (Boc) protecting group for the secondary amine is a cornerstone of its synthetic utility, ensuring the amine's inertness during preceding transformations.[2][3] The subsequent removal, or deprotection, of the Boc group is a critical step, regenerating the reactive amine for further functionalization.
This application note provides a comprehensive guide to the N-Boc deprotection of N-methylpropargylamine, detailing robust protocols for both acidic and thermal cleavage. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, potential pitfalls, and analytical validation strategies to empower researchers in achieving clean, efficient, and reproducible outcomes.
The Mechanism of Acid-Catalyzed Boc Deprotection: A Stepwise Cascade
The most prevalent method for Boc group removal is acid-catalyzed hydrolysis.[2][4] The mechanism, typically employing a strong acid like trifluoroacetic acid (TFA), proceeds through a well-defined cascade:
-
Protonation: The process initiates with the protonation of the carbonyl oxygen of the Boc group by the acid.[4][5] This initial step activates the carbamate for cleavage.
-
Carbocation Formation: The protonated intermediate is unstable and fragments, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.[4][5]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[5][6] The evolution of CO₂ is a characteristic sign of a successful deprotection reaction.[6]
-
Salt Formation: In the acidic medium, the newly liberated amine is protonated, typically forming a salt with the conjugate base of the acid used (e.g., a trifluoroacetate or hydrochloride salt).[5]
This mechanistic understanding is crucial for optimizing reaction conditions and anticipating potential side reactions.
Visualizing the Deprotection Workflow
The following diagram illustrates the general workflow for the N-Boc deprotection of N-methylpropargylamine, from the protected starting material to the isolated free amine.
Caption: A generalized workflow for the N-Boc deprotection of N-methylpropargylamine.
Core Protocols: Acidic and Thermal Deprotection
The choice of deprotection method is contingent on the substrate's overall acid sensitivity and the desired scale of the reaction.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common and often most efficient method for Boc deprotection, valued for its speed and the volatility of the reagents, which simplifies work-up.[7]
Rationale for Reagent Choices:
-
TFA: A strong acid that efficiently catalyzes the cleavage of the Boc group.[4] Its volatility allows for easy removal under reduced pressure.
-
DCM: A common organic solvent that provides good solubility for a wide range of protected amines and is relatively inert under these acidic conditions.[7]
Detailed Step-by-Step Protocol:
-
Dissolution: Dissolve N-Boc-N-methylpropargylamine (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is particularly important for substrates that may be sensitive to the exothermic nature of the acid addition.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v).[7] For example, for a 1:1 TFA:DCM mixture, add a volume of TFA equal to the volume of DCM used.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] The deprotected amine will have a lower Rf value on TLC due to its increased polarity. For visualization, ninhydrin stain can be used to detect the secondary amine product.[8] The reaction is typically complete within 30 minutes to a few hours.[7]
-
Work-up (to obtain the free amine): a. Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[7] b. Dissolve the resulting residue in an organic solvent such as ethyl acetate or DCM. c. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[7] Caution: This will cause CO₂ evolution. d. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield N-methylpropargylamine.[7][8]
Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane
This method provides a non-TFA alternative and often results in the precipitation of the product as its hydrochloride salt, which can be a convenient method of purification.[7][9]
Rationale for Reagent Choices:
-
HCl in 1,4-Dioxane: A commercially available solution of a strong acid in an organic solvent. It is a potent reagent for Boc cleavage.[7]
-
Diethyl Ether: Used as an anti-solvent to facilitate the precipitation of the hydrochloride salt.[9]
Detailed Step-by-Step Protocol:
-
Reaction Setup: Place N-Boc-N-methylpropargylamine (1.0 equiv.) in a round-bottom flask with a magnetic stir bar.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS as described in Protocol 1. Reaction times can vary from 1 to 4 hours.[7]
-
Isolation: a. Upon completion, the N-methylpropargylamine hydrochloride salt may precipitate from the reaction mixture. b. If precipitation occurs, the solid can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.[9] c. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt, which can be triturated with diethyl ether to induce solidification.
Protocol 3: Thermal Deprotection
For substrates that are sensitive to strong acids but are thermally stable, catalyst-free thermal deprotection offers a "greener" alternative, avoiding the use of corrosive acids and simplifying work-up.[10][11]
Rationale:
-
At elevated temperatures, the Boc group can be cleaved through a thermal elimination mechanism, generating the free amine, carbon dioxide, and isobutylene gas.[11] This method avoids acidic work-up and potential acid-catalyzed side reactions.
Detailed Step-by-Step Protocol:
-
Reaction Setup: Place N-Boc-N-methylpropargylamine in a flask suitable for high-temperature reactions, equipped with a condenser. The reaction can be run neat or in a high-boiling solvent such as toluene or in a flow reactor.[10][12]
-
Heating: Heat the reaction mixture to a high temperature (typically 150-250 °C).[10][12] The optimal temperature will need to be determined empirically.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times can be longer than acidic methods.
-
Isolation: Upon completion, if run neat, the product can be isolated directly. If a solvent is used, it can be removed under reduced pressure. Further purification by distillation may be necessary.
Quantitative Data Summary
The following table provides a comparative overview of the described deprotection protocols. Note that reaction times and yields are substrate-dependent and may require optimization.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl in Dioxane | Protocol 3: Thermal |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) | Heat |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane | None or high-boiling solvent |
| Temperature | 0 °C to Room Temperature | Room Temperature | 150-250 °C[10] |
| Typical Reaction Time | 30 minutes - 2 hours[7] | 1 - 4 hours[7] | Variable, can be several hours |
| Work-up | Evaporation, Basification, Extraction | Evaporation, Filtration/Trituration | Direct isolation or distillation |
| Product Form | Free Base | Hydrochloride Salt | Free Base |
| Typical Yield | >90%[3] | >90% | Substrate dependent, can be >90%[12] |
Troubleshooting and Scientific Insights
The Challenge of the tert-Butyl Cation and the Role of Scavengers
A critical aspect of acidic Boc deprotection is the generation of the electrophilic tert-butyl cation.[13][14] While this cation can be deprotonated to form isobutylene gas, it can also alkylate any nucleophilic sites on the substrate or solvent.[14] Although N-methylpropargylamine itself lacks highly nucleophilic functional groups (like tryptophan or methionine residues in peptides), the alkyne could potentially be a target for side reactions under harsh conditions.
To mitigate these risks, especially with more complex substrates, scavengers are added to the reaction mixture. These are nucleophilic compounds that are more reactive towards the carbocation than the substrate, effectively "trapping" it.[13][15]
-
Common Scavengers: Triisopropylsilane (TIS), water, or anisole are frequently used.[13] TIS is particularly effective at reducing the tert-butyl cation.
Caption: Role of scavengers in preventing side reactions during Boc deprotection.
Common Issues and Solutions
-
Incomplete Reaction:
-
Cause: Insufficient acid concentration or reaction time, especially with sterically hindered amines.[4][15] The rate of cleavage can show a second-order dependence on the acid's concentration.[4][16]
-
Solution: Increase the concentration of the acid or prolong the reaction time. Gentle warming (e.g., to 40 °C) can also be effective, but should be done with careful monitoring.[13] For particularly stubborn cases, a stronger acid system like 4M HCl in dioxane may be more effective than TFA/DCM.[15]
-
-
Side Product Formation:
-
Cause: Alkylation by the tert-butyl cation. While less of a concern for N-methylpropargylamine, it is a critical consideration for more complex molecules.[13][14] The propargyl group itself is generally stable to standard acidic deprotection conditions.[17]
-
Solution: Add a scavenger like triisopropylsilane (TIS) (typically 2.5-5% v/v) to the reaction mixture before adding the acid.[17]
-
-
Difficult Work-up:
-
Cause: The product, N-methylpropargylamine, is a relatively small and potentially volatile amine, which can lead to loss during work-up.
-
Solution: When performing a basic work-up, ensure the aqueous layer is thoroughly extracted. If volatility is a concern, isolating the product as its non-volatile hydrochloride salt (Protocol 2) is a superior strategy. Alternatively, using a solid-supported base for neutralization can simplify the work-up process.[18]
-
Conclusion
The N-Boc deprotection of N-methylpropargylamine is a fundamental and enabling transformation in organic synthesis. A thorough understanding of the underlying reaction mechanisms, coupled with the selection of an appropriate protocol, is paramount for success. Whether employing the rapid and efficient TFA/DCM system, the convenient HCl/Dioxane precipitation method, or a milder thermal approach, the protocols and insights provided in this application note offer a robust framework for researchers to confidently and effectively deprotect this key synthetic intermediate.
References
- 1. sciforum.net [sciforum.net]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging N-Boc-N-methylpropargylamine for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Compact, Dual-Functionality Reagent
In the landscape of bioconjugation, precision, and efficiency are paramount. N-Boc-N-methylpropargylamine emerges as a highly valuable building block for exactly these reasons. Its structure is deceptively simple, yet it offers a powerful combination of features for the chemical biologist and drug developer: a terminal alkyne ready for bioorthogonal "click" chemistry and a Boc-protected secondary amine. This protected amine provides a stable, latent handle that, upon deprotection, can be used for subsequent conjugation or modification steps.
The primary application of this reagent lies in its ability to install a "clickable" N-methylpropargyl moiety onto a molecule of interest. This transformation prepares biomolecules, linkers, or small-molecule drugs for highly efficient and specific conjugation via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1] The resulting 1,4-disubstituted triazole linkage is exceptionally stable, making it an ideal covalent bond for constructing complex architectures like Antibody-Drug Conjugates (ADCs).[]
This guide provides an in-depth exploration of N-Boc-N-methylpropargylamine, detailing its properties, core applications, and validated protocols for its use in a typical bioconjugation workflow.
Reagent Profile: Chemical Properties and Handling
Understanding the fundamental properties of N-Boc-N-methylpropargylamine is critical for its successful application.
| Property | Value | Source |
| Chemical Name | tert-butyl methyl(prop-2-yn-1-yl)carbamate | [3] |
| CAS Number | 124045-51-8 | [3] |
| Molecular Formula | C₉H₁₅NO₂ | [3] |
| Molecular Weight | 169.22 g/mol | [3] |
| Boiling Point | 206.9 ± 19.0 °C (Predicted) | [3] |
| Density | 0.985 ± 0.06 g/cm³ (Predicted) | [3] |
Storage and Handling:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.
-
The compound is stable under recommended storage conditions. The Boc-protecting group is stable to bases and nucleophiles but is readily cleaved by strong acids.[4]
-
Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Core Application Workflow: From Protected Reagent to Final Bioconjugate
The utility of N-Boc-N-methylpropargylamine is realized through a multi-step process that offers multiple points of synthetic diversification. The overall strategy involves deprotecting the amine, coupling it to a molecule of interest, and then using the alkyne for the final bioconjugation step.
This workflow highlights the modularity of the approach. A biomolecule or linker is first functionalized with the alkyne handle, creating a stable intermediate that can be purified and characterized before the final, often more valuable, azide-containing payload is attached.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key transformations in the workflow.
Protocol 1: Boc Deprotection to Yield N-methylpropargylamine Salt
Causality: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Strong acids like Trifluoroacetic Acid (TFA) protonate the carbonyl oxygen, leading to the collapse of the carbamate and formation of a stable tert-butyl cation, gaseous carbon dioxide, and the desired free amine.[4] This reaction is clean and typically proceeds to completion rapidly at room temperature.[5]
Materials:
-
N-Boc-N-methylpropargylamine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Toluene
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-N-methylpropargylamine (1 equivalent) in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (10-20 equivalents, or as part of a 20-50% TFA/DCM mixture) to the stirred solution.[5]
-
Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, add toluene to the oily residue and co-evaporate under reduced pressure. Repeat this step two more times.[4]
-
The resulting product, N-methylpropargylamine trifluoroacetate salt, is typically an oil or solid and can be used directly in the next step without further purification.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Causality: The CuAAC reaction is the cornerstone of click chemistry.[1] It involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole.[6][7] The reaction is highly specific, efficient, and can be performed in aqueous, buffered conditions, making it ideal for bioconjugation.[][8] A reducing agent, such as sodium ascorbate, is used to maintain copper in its active Cu(I) oxidation state, while a stabilizing ligand like THPTA prevents copper-mediated damage to biomolecules and accelerates the reaction.[8][9]
Materials:
-
Alkyne-modified biomolecule (from a coupling reaction similar to Step 2 in the workflow diagram)
-
Azide-containing payload (e.g., azide-PEG-drug, fluorescent azide)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to a known concentration (e.g., 10-50 µM).
-
Add the azide-containing payload. A slight molar excess (e.g., 2-5 equivalents relative to the alkyne) is recommended to drive the reaction to completion.[8]
-
Prepare the copper/ligand catalyst solution by premixing CuSO₄ and THPTA. For a final reaction volume of 500 µL, you might mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. This maintains a 5:1 ligand-to-copper ratio, which is crucial for protecting the biomolecule.[8]
-
Add the premixed copper/ligand solution to the biomolecule/azide mixture. The final copper concentration should be between 50-250 µM.[8]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[8][9]
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect from light if using fluorescent reagents.
-
Upon completion, the bioconjugate can be purified from excess reagents and copper using size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC.
Validation and Characterization of Bioconjugates
Confirming the successful synthesis and purity of the final bioconjugate is a critical, self-validating step. A combination of analytical techniques is typically required.
-
Mass Spectrometry (MS): LC-MS is the gold standard for characterizing bioconjugates like ADCs.[10][11] Intact mass analysis of the deglycosylated conjugate can determine the distribution of drug-linker species and calculate the average drug-to-antibody ratio (DAR).[10][12]
-
High-Performance Liquid Chromatography (HPLC): Techniques like Hydrophobic Interaction Chromatography (HIC) can separate species with different DARs, providing insight into the heterogeneity of the product.[13] Size-Exclusion Chromatography (SEC) is used to quantify aggregation and fragmentation.
-
SDS-PAGE: A simple, qualitative method to visualize a shift in the molecular weight of a protein (e.g., an antibody's heavy and light chains under reducing conditions) after conjugation.[10]
Applications in Drug Development and Research
The ability to efficiently install a terminal alkyne handle onto various molecules opens up numerous applications:
-
Antibody-Drug Conjugates (ADCs): Click chemistry is increasingly used to synthesize homogeneous ADCs with a precisely controlled DAR.[14][15] N-methylpropargylamine can be incorporated into linkers that are then attached to the antibody, preparing it for conjugation with an azide-modified cytotoxic payload.[16]
-
Peptide Modification: Synthesizing novel peptide-based therapeutics or probes by incorporating the N-methylpropargylamine at the N-terminus or on a side chain (e.g., of lysine or ornithine) after Boc deprotection.
-
Protein Labeling: Attaching the alkyne handle to proteins allows for their subsequent labeling with azide-functionalized fluorophores, biotin, or other reporter molecules for use in imaging and affinity-based assays.
-
Surface Functionalization: Immobilizing proteins or other biomolecules onto alkyne-functionalized surfaces for applications in diagnostics and biomaterials.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Boc Deprotection | Insufficient acid; Short reaction time; Water in the reaction. | Increase equivalents of TFA. Extend reaction time and monitor by TLC. Ensure use of anhydrous solvent. |
| Low CuAAC Reaction Yield | Oxidation of Cu(I) to inactive Cu(II); Inactive azide or alkyne; Steric hindrance. | Use freshly prepared sodium ascorbate. Ensure a 5:1 ligand-to-copper ratio. Increase excess of the smaller molecule (azide or alkyne). Increase reaction time. |
| Biomolecule Degradation/Aggregation | Copper-mediated oxidative damage; pH instability. | Ensure the presence of a protective ligand (e.g., THPTA). Degas buffer solutions to remove oxygen. Confirm the biomolecule is stable at the reaction pH. |
| Heterogeneous Product by HPLC/MS | Incomplete reaction; Multiple conjugation sites on the starting biomolecule. | Increase reaction time or reagent equivalents. If starting material is heterogeneous (e.g., lysine conjugation), this is expected. Consider site-specific modification strategies for the initial coupling step. |
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. An optimal "Click" formulation strategy for antibody-drug conjugate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Synthesis of 1,2,3-Triazoles via Azide-Alkyne Cycloaddition with N-Boc-N-methylpropargylamine
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of N-Boc-N-methylpropargylamine in azide-alkyne cycloaddition reactions. This document provides an in-depth exploration of the underlying chemical principles, a comparative analysis of catalytic systems, and detailed, field-proven protocols to empower users in the synthesis of bespoke triazole-containing architectures.
Foundational Principles: The Power and Versatility of Azide-Alkyne Cycloadditions
The reaction between an azide and a terminal alkyne, such as N-Boc-N-methylpropargylamine, to form a stable 1,2,3-triazole ring is a cornerstone of modern chemical ligation, often referred to as "click chemistry".[1] This transformation is celebrated for its high efficiency, broad functional group tolerance, and stereospecificity, rendering it an invaluable tool in diverse fields including drug discovery, bioconjugation, and materials science.[2][3]
The choice of catalyst is paramount as it dictates the regioselectivity of the cycloaddition, yielding either 1,4- or 1,5-disubstituted triazoles. This guide will focus on the two most powerful catalytic systems: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
N-Boc-N-methylpropargylamine is a particularly useful building block. The Boc (tert-butyloxycarbonyl) protecting group provides a stable, latent amine functionality that can be deprotected under acidic conditions for subsequent orthogonal functionalization.[4][5] This feature allows for a modular and sequential approach to the synthesis of complex molecules.[4]
Mechanistic Insights and Catalyst Selection: A Tale of Two Regioisomers
The selection between a copper or ruthenium catalyst is a critical strategic decision that directly controls the isomeric outcome of the reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Path to 1,4-Disubstituted Triazoles
The CuAAC reaction is the quintessential "click" reaction, reliably and exclusively producing 1,4-disubstituted 1,2,3-triazoles.[][7] The reaction proceeds under mild conditions, often in aqueous media, and is characterized by its rapid kinetics and high yields.[2][7]
Mechanism: The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate from N-Boc-N-methylpropargylamine.[] This intermediate then reacts with the azide in a stepwise manner, passing through a six-membered copper-containing ring before undergoing reductive elimination to yield the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[]
Catalyst System: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[8][9] The inclusion of a stabilizing ligand is crucial, especially in biological applications. Ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) prevent copper disproportionation and oxidation, accelerate the reaction, and can mitigate cellular toxicity.[10][11][12]
Caption: The catalytic cycle of the CuAAC reaction.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing 1,5-Disubstituted Triazoles
The RuAAC reaction provides a complementary method to CuAAC, affording the 1,5-disubstituted 1,2,3-triazole regioisomer.[13][14] This reaction is particularly valuable as the 1,5-isomer can act as a mimic for a cis-amide bond, a significant feature in peptidomimetic design.[15]
Mechanism: Unlike the CuAAC, the RuAAC mechanism does not involve a metal-acetylide intermediate. Instead, it is proposed to proceed through an oxidative coupling of the alkyne and azide to form a six-membered ruthenacycle.[1][13] Subsequent reductive elimination releases the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.[7][13]
Catalyst System: Commonly used catalysts are pentamethylcyclopentadienyl ruthenium(II) complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)].[13][16] These catalysts are effective for a broad range of terminal and even internal alkynes.[1][14] Microwave irradiation has been shown to significantly accelerate RuAAC reactions.[17]
Caption: The catalytic cycle of the RuAAC reaction.
Experimental Protocols and Workflow
The following protocols provide a starting point for the successful implementation of azide-alkyne cycloadditions with N-Boc-N-methylpropargylamine. Optimization may be required depending on the specific azide substrate.
General Experimental Workflow
Caption: General workflow for azide-alkyne cycloaddition reactions.
Protocol 1: CuAAC for 1,4-Disubstituted Triazoles
This protocol is designed for a small-scale (0.1 mmol) reaction.
Materials:
-
N-Boc-N-methylpropargylamine
-
Azide substrate (R-N₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: 1:1 mixture of t-BuOH/H₂O or DMSO/H₂O
Procedure:
-
Preparation of Stock Solutions:
-
Alkyne: 1 M solution of N-Boc-N-methylpropargylamine in DMSO.
-
Azide: 1 M solution of the azide substrate in DMSO.
-
CuSO₄: 100 mM solution in deionized water.
-
THPTA: 500 mM solution in deionized water.
-
Sodium Ascorbate: 1 M solution in deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a reaction vial, add the azide substrate (0.1 mmol, 1.0 eq).
-
Add N-Boc-N-methylpropargylamine (0.12 mmol, 1.2 eq).
-
Add the solvent (e.g., 1 mL of 1:1 t-BuOH/H₂O).
-
Add the CuSO₄ stock solution (10 µL, 0.01 mmol, 0.1 eq).
-
Add the THPTA stock solution (10 µL, 0.05 mmol, 0.5 eq).
-
-
Initiation and Monitoring:
-
Add the freshly prepared sodium ascorbate stock solution (50 µL, 0.05 mmol, 0.5 eq) to initiate the reaction.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[18]
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to remove the copper catalyst and any unreacted starting materials.[19][20]
-
Protocol 2: RuAAC for 1,5-Disubstituted Triazoles
This protocol is adapted for a small-scale (0.1 mmol) reaction.
Materials:
-
N-Boc-N-methylpropargylamine
-
Azide substrate (R-N₃)
-
[Cp*RuCl(COD)] (Pentamethylcyclopentadienyl)ruthenium(II) chloride cyclooctadiene complex
-
Solvent: Anhydrous, degassed solvent (e.g., DMF or Toluene)
Procedure:
-
Reaction Setup:
-
In a flame-dried reaction vial under an inert atmosphere (Argon or Nitrogen), dissolve the azide substrate (0.1 mmol, 1.0 eq) and N-Boc-N-methylpropargylamine (0.12 mmol, 1.2 eq) in the anhydrous solvent (2 mL).
-
Add the [Cp*RuCl(COD)] catalyst (0.005 mmol, 0.05 eq).
-
-
Reaction Conditions and Monitoring:
-
Stir the reaction mixture at room temperature or heat to 60-80°C. For faster reaction times, microwave irradiation can be employed.[17]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
Data Presentation: Optimizing Reaction Conditions
The efficiency of the azide-alkyne cycloaddition is dependent on several factors. The following table provides a starting point for optimization.
| Parameter | CuAAC | RuAAC | Rationale and Field Insights |
| Catalyst Loading | 1-10 mol% | 2-5 mol% | Lower catalyst loading is often sufficient for CuAAC, but higher loadings can accelerate slow reactions. RuAAC typically requires slightly higher loadings. |
| Ligand:Copper Ratio | 2:1 to 5:1 | N/A | A 5:1 ligand-to-copper ratio is often recommended for bioconjugation to protect sensitive biomolecules from oxidation.[8][9] |
| Temperature | Room Temperature | Room Temp. to 80°C | CuAAC is highly efficient at room temperature. RuAAC may benefit from gentle heating to improve reaction rates. |
| Solvent | Aqueous mixtures (t-BuOH/H₂O, DMSO/H₂O) | Anhydrous, non-protic (DMF, Toluene) | CuAAC is famously tolerant of aqueous conditions.[7] RuAAC requires anhydrous conditions to prevent catalyst deactivation. |
| Reaction Time | 1-12 hours | 4-24 hours | Reaction times are highly substrate-dependent. Monitor progress to determine the optimal time. |
Troubleshooting and Key Considerations
-
Low Yield in CuAAC: A common side reaction is the Glaser coupling (oxidative homocoupling) of the alkyne.[21] This can be minimized by thoroughly deoxygenating the reaction mixture and using a sufficient excess of sodium ascorbate.[21]
-
Steric Hindrance: While "click" reactions are generally robust, highly sterically hindered azides or alkynes may react slower.[3][22] In such cases, increasing the reaction temperature (for RuAAC) or catalyst loading may be beneficial.[23][24]
-
Copper Removal: Residual copper can be problematic in biological applications. Purification via silica gel chromatography is often effective. For biomolecules, dialysis against an EDTA solution can be employed to chelate and remove copper ions.[21]
-
Boc Deprotection: The Boc group on the resulting triazole can be readily removed using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the primary amine for further functionalization.
References
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link][13][14]
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]
-
Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. In Wikipedia. [Link][1]
-
Request PDF. (2025). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. ResearchGate. [Link][16]
-
Gale, J. D., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH. [Link][8]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315. [Link][10]
-
Sreedhar, B., & Kumar, K. R. (2014). Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. Chemical Science Review and Letters. [Link][17]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC - NIH. [Link]
-
ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. ResearchGate. [Link][19]
-
Glen Research. (n.d.). New Products – Click Chemistry Update. Glen Report 23.13. [Link]
-
Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12. [Link][11]
-
SciSpace. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link][9]
-
Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Bioclone. [Link][2]
-
Agalave, S. G., Maujan, S. R., & Pore, V. S. (2011). Click Chemistry: A Powerful Tool for Pharmaceutical Sciences. PMC - NIH. [Link][3]
-
ResearchGate. (n.d.). Synthesis of N-Boc-1,2,3-triazole derivatives. ResearchGate. [Link][20]
-
Díez, J., et al. (2015). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC - NIH. [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link][7]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. [Link][15]
-
MDPI. (2024). Click Chemistry, a Powerful Tool for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI. [Link][22]
-
ResearchGate. (2024). (PDF) Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. ResearchGate. [Link][23]
-
MDPI. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. MDPI. [Link]
-
IOSR Journal. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal. [Link]
-
PubMed. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PubMed. [Link][24]
-
Arkat USA. (n.d.). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkat USA. [Link]
-
PubMed. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed. [Link]
-
YouTube. (2022). CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]
-
PMC - PubMed Central. (n.d.). CuAAC-Based Synthesis, Copper-Catalyzed Aldehyde-Forming Hydrolytic Fission and Antiproliferative Evaluation of Novel Ferrocenoylamino-Substituted Triazole-Tethered Quinine–Chalcone Hybrids. PMC - PubMed Central. [Link]
-
Chemistry Stack Exchange. (2017). Mechanism for cyclic enamine formation after N-Boc deprotection. Chemistry Stack Exchange. [Link][5]
Sources
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. bioclone.net [bioclone.net]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
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- 24. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis Using tert-Butyl methyl(prop-2-yn-1-yl)carbamate
Abstract
This comprehensive guide details the strategic application of tert-Butyl methyl(prop-2-yn-1-yl)carbamate as a versatile building block in solid-phase organic synthesis (SPOS). The unique bifunctional nature of this reagent, featuring an acid-labile tert-butyloxycarbonyl (Boc) protected secondary amine and a reactive terminal alkyne, enables its use as a linchpin for introducing a propargyl moiety onto solid-supported molecules. This "handle" serves as a reactive site for subsequent, highly efficient and orthogonal chemical transformations, primarily the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Palladium-catalyzed Sonogashira cross-coupling reaction. This document provides researchers, chemists, and drug development professionals with the foundational principles, detailed step-by-step protocols, and expert insights required to effectively integrate this reagent into their synthetic workflows, facilitating the creation of complex molecular architectures, peptidomimetics, and small molecule libraries.
Introduction: The Strategic Advantage of a Bifunctional Linker
In the landscape of solid-phase synthesis, the ability to introduce specific functionalities in a controlled and sequential manner is paramount. This compound (PubChem CID: 18366137) is a reagent of significant utility, designed to bridge the worlds of traditional peptide synthesis chemistry and modern bioorthogonal ligations.[1]
Its structure is deceptively simple, yet functionally elegant:
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a well-established protecting group for amines, central to one of the main strategies in solid-phase peptide synthesis (SPPS).[2][3] Its key feature is its stability to a wide range of reaction conditions while being readily removable under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[4][5] This allows for the selective unmasking of the amine for subsequent coupling reactions.
-
The Terminal Alkyne (Propargyl Group): The propargyl group is a cornerstone of modern synthetic chemistry due to its participation in a suite of highly reliable and versatile reactions.[6][7] The terminal alkyne is a key partner in CuAAC, a flagship reaction of "Click Chemistry," which allows for the facile and high-yield formation of a stable triazole linkage with an azide-functionalized molecule.[8][9][10] Furthermore, it is an essential component in the Sonogashira cross-coupling reaction, enabling the formation of a carbon-carbon bond with aryl or vinyl halides.[11][12]
The strategic value of this reagent lies in its ability to be incorporated into a solid-phase synthesis workflow, after which the orthogonal reactivity of the alkyne can be exploited to introduce diverse molecular fragments, effect cyclization, or conjugate the synthesized molecule to other entities like peptides, proteins, or surfaces.[13][14]
Core Mechanistic Principles
Boc Group Deprotection: The Acid-Labile Trigger
The cleavage of the Boc group is an acid-catalyzed elimination reaction. The process is initiated by protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton. This process liberates the secondary amine on the reagent, allowing it to act as a nucleophile in a subsequent coupling step.
Caption: Mechanism of acid-catalyzed Boc deprotection.
On-Resin Alkyne Reactions: Orthogonal Functionalization
Once the propargyl group is tethered to the solid support, it serves as a versatile anchor for further diversification.
-
CuAAC (Click Chemistry): This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal alkyne with an azide in the presence of a Cu(I) catalyst. The reaction is highly efficient, regiospecific, and tolerant of a vast array of functional groups, making it ideal for solid-phase applications.[8]
-
Sonogashira Coupling: This cross-coupling reaction involves a palladium catalyst and a copper co-catalyst to form a C-C bond between the terminal alkyne and an aryl or vinyl halide.[15][16] This reaction is a powerful tool for constructing complex conjugated systems.[12]
Caption: Diversification pathways for the resin-bound alkyne.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reagents such as TFA and DIEA are corrosive and volatile; handle with extreme care.
General Solid-Phase Synthesis Workflow
The following diagram outlines the general sequence of operations in a typical solid-phase synthesis cycle.
Caption: General workflow for a single cycle in SPOS/SPPS.
Protocol 1: Coupling of this compound to a Resin-Bound Carboxylic Acid
This protocol describes the coupling of the title reagent to a solid support functionalized with a carboxylic acid (e.g., Wang resin with a pre-loaded amino acid). This requires prior deprotection of the amine on the title reagent.
A. In-Solution Boc Deprotection of the Reagent
-
Dissolve this compound (1.5 eq. relative to resin functionalization) in Dichloromethane (DCM, 10 mL/g of reagent).
-
Add Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[4]
-
Stir the solution at room temperature for 30-60 minutes. Monitor by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to ensure complete removal of TFA. The resulting product, methyl(prop-2-yn-1-yl)amine trifluoroacetate salt, should be used immediately.
B. Coupling to Solid Support
-
Resin Preparation: Swell the carboxy-functionalized resin (1 eq., e.g., 0.5 mmol/g loading) in N,N-Dimethylformamide (DMF) for 1 hour in a suitable reaction vessel.[17] Drain the solvent.
-
Activation/Coupling:
-
In a separate vial, dissolve the crude amine salt from step A.4 in DMF (5 mL/g of resin).
-
Add a coupling agent such as HATU (1.45 eq.) and a base like N,N-Diisopropylethylamine (DIEA) (3.0 eq.) to the amine solution. The solution may change color.
-
Immediately add this activation mixture to the swollen resin.
-
-
Reaction: Agitate the resin slurry at room temperature for 2-4 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (2x).
-
Drying: Dry the resin under a stream of nitrogen and then in vacuo. The resin is now functionalized with the propargyl group.
| Parameter | Value/Range | Rationale |
| Reagent Excess | 1.5 eq. | Drives the coupling reaction to completion. |
| Coupling Agent | 1.45 eq. HATU | Efficiently activates the carboxylic acid for amidation. |
| Base | 3.0 eq. DIEA | Neutralizes the TFA salt and facilitates the coupling reaction. |
| Reaction Time | 2 - 4 hours | Sufficient time for complete coupling on standard resins. |
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of an azide-containing molecule onto the alkyne-functionalized resin prepared in Protocol 1.
-
Resin Preparation: Swell the alkyne-functionalized resin (1 eq.) in a solvent mixture of DMF/H₂O (e.g., 4:1 v/v) for 1 hour.
-
Reaction Mixture Preparation: In a separate vial, prepare the "click cocktail":
-
Dissolve the azide-containing molecule (3-5 eq.) in the DMF/H₂O solvent.
-
Add Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq.).
-
Add Sodium Ascorbate (0.5 eq.) to reduce Cu(II) to the active Cu(I) species. The solution will typically turn from blue to a yellowish/brown color.
-
-
Reaction: Add the click cocktail to the swollen resin. Agitate the mixture at room temperature for 6-12 hours.
-
Washing: Drain the reaction solution. Wash the resin extensively to remove copper salts and excess reagents. A recommended wash sequence is: DMF (3x), H₂O (2x), 0.5% DIEA in DMF (2x, to chelate and remove copper), DMF (3x), DCM (3x).
-
Drying: Dry the resin under vacuum.
| Parameter | Value/Range | Rationale |
| Azide Excess | 3 - 5 eq. | Ensures complete reaction of the resin-bound alkyne. |
| CuSO₄·5H₂O | 0.1 eq. | Catalytic source of copper. |
| Sodium Ascorbate | 0.5 eq. | In situ reducing agent to generate the active Cu(I) catalyst. |
| Reaction Time | 6 - 12 hours | Provides sufficient time for the diffusion-limited reaction on the solid support. |
Protocol 3: On-Resin Sonogashira Cross-Coupling
This protocol describes the coupling of an aryl or vinyl halide to the alkyne-functionalized resin. A copper-free variant is often preferred for solid-phase synthesis to simplify purification.[15][16]
-
Resin Preparation: Swell the alkyne-functionalized resin (1 eq.) in a suitable solvent like DMF or 1,4-Dioxane for 1 hour.
-
Reaction Setup:
-
To the resin slurry, add the aryl/vinyl halide (typically an iodide or bromide, 4 eq.).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.1 eq.).
-
Add a copper co-catalyst, such as Copper(I) iodide (CuI) (0.2 eq.).
-
Add a base, typically a liquid amine like DIEA or Triethylamine (TEA) (5 eq.).
-
-
Degassing: Bubble argon or nitrogen through the suspension for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Seal the vessel and agitate the mixture at a temperature ranging from room temperature to 60°C for 12-24 hours. The optimal temperature depends on the reactivity of the halide.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with the reaction solvent (3x), DCM (3x), a chelating wash such as 0.5% DIEA in DMF (2x, to remove metal residues), DMF (2x), and finally DCM (3x).
-
Drying: Dry the resin under vacuum.
| Parameter | Value/Range | Rationale |
| Aryl Halide Excess | 4 eq. | Drives the reaction to completion on the solid support. |
| Pd(PPh₃)₄ | 0.1 eq. | Palladium(0) source for the catalytic cycle. |
| CuI | 0.2 eq. | Co-catalyst that facilitates the reaction by forming a copper acetylide intermediate. |
| Base (e.g., DIEA) | 5 eq. | Scavenges the HX byproduct and maintains basic conditions. |
Protocol 4: Cleavage from Resin
The final step is to cleave the synthesized molecule from the solid support. The choice of cleavage cocktail depends on the linker used to attach the molecule to the resin and any other protecting groups present. The following is a general protocol using TFA for a standard acid-labile linker (e.g., Wang).
-
Resin Preparation: Place the dry, final resin in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for your molecule. A common general-purpose cocktail is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The scavengers (phenol, thioanisole, EDT) are crucial for trapping reactive cations generated during cleavage.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin loading). Agitate at room temperature for 2-4 hours.
-
Product Isolation:
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with a small amount of fresh TFA, and combine the filtrates.
-
Concentrate the TFA solution under a stream of nitrogen.
-
Precipitate the crude product by adding it to a large volume of cold diethyl ether.
-
-
Purification: Collect the precipitate by centrifugation and decantation. Wash with cold ether (2x). Dry the crude product under vacuum. The product can then be purified by techniques such as reverse-phase HPLC.
References
- Vertex AI Search. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Retrieved January 3, 2026.
- ACS Combinatorial Science. (2015). CuAAC: An Efficient Click Chemistry Reaction on Solid Phase.
- Chemical Science (RSC Publishing). (n.d.). Facile one-step solid-phase synthesis of multitopic organic–DNA hybrids via “click” chemistry.
- Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).
- Bachem. (2021).
- PubMed. (2007). Click chemistry based solid phase supported synthesis of dopaminergic phenylacetylenes.
- Benchchem. (n.d.). Application Notes and Protocols for tert-Butyl Carbamate in Solid-Phase Peptide Synthesis (SPPS).
- MDPI. (2020).
- RSC Advances (RSC Publishing). (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)
- Wikipedia. (n.d.). Sonogashira coupling.
- MDPI. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for Boc Deprotection of Boc-NH-PEG12-propargyl.
- MedChemExpress. (n.d.). tert-Butyl (4-(prop-2-yn-1-yloxy)benzyl)
- ResearchGate. (n.d.). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)
- National Institutes of Health. (n.d.). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- BroadPharm. (n.d.). tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds | Download Table.
- SciSpace. (n.d.).
- PubChemLite. (n.d.). Tert-butyl n-methyl-n-(prop-2-yn-1-yl)
- ResearchGate. (2001). tert-Butyl methoxy(2-propynyl)
- Ru-Catalyzed Sequence for the Synthesis of Cyclic Amido-Ethers. (n.d.).
- Springer Protocols. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
Sources
- 1. PubChemLite - Tert-butyl n-methyl-n-(prop-2-yn-1-yl)carbamate (C9H15NO2) [pubchemlite.lcsb.uni.lu]
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- 3. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
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- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. interchim.fr [interchim.fr]
- 10. bachem.com [bachem.com]
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- 13. Facile one-step solid-phase synthesis of multitopic organic–DNA hybrids via “click” chemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 17. peptide.com [peptide.com]
Application Notes and Protocols: N-Boc-N-methylpropargylamine for the Strategic Introduction of Alkyne Functionality
Introduction
In the landscape of modern chemical synthesis, particularly in drug discovery and bioconjugation, the ability to introduce specific functional groups with precision and control is paramount.[] N-Boc-N-methylpropargylamine has emerged as a highly valuable building block for this purpose.[2][3] Its structure is elegantly simple yet multifunctional, featuring a terminal alkyne—a key player in "click chemistry"—and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group.[2][4] This strategic design allows for the seamless introduction of a reactive alkyne handle into a wide array of molecules, which can then be used for subsequent conjugation or derivatization.
The primary utility of the installed propargyl group lies in its ability to participate in highly efficient and specific cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6][7] This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, stereospecific, and create minimal byproducts.[7] This guide provides an in-depth exploration of N-Boc-N-methylpropargylamine, detailing its strategic advantages and providing robust protocols for its application, from initial installation to subsequent bioconjugation.
Core Concepts: The Strategic Advantage of N-Boc-N-methylpropargylamine
The efficacy of N-Boc-N-methylpropargylamine stems from the deliberate combination of its three key structural components.
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[8] Its function is to temporarily mask the nucleophilicity and basicity of the N-methyl amine, thereby preventing unwanted side reactions during the installation of the alkyne moiety onto a target molecule. The Boc group is renowned for its stability in the presence of nucleophiles and under basic or hydrogenolysis conditions, making it compatible with a wide range of reaction environments.[8][9] Crucially, it can be removed under mild acidic conditions, which are orthogonal to many other protecting groups like Fmoc (removed with base) or Cbz (removed by hydrogenolysis), allowing for selective deprotection in complex syntheses.[9]
-
The N-methyl Group: The presence of the methyl group on the nitrogen atom is significant. Once the Boc group is removed, a secondary amine is revealed. This secondary amine has distinct reactivity compared to a primary amine, preventing potential double additions at the nitrogen center and influencing the conformational properties of the final molecule. In medicinal chemistry, N-methylation is a common strategy to modulate pharmacological properties such as potency, selectivity, and metabolic stability.[10]
-
The Terminal Alkyne: The propargyl group's terminal alkyne is the bioorthogonal handle. This functional group is relatively inert in complex biological systems but reacts specifically and efficiently with an azide partner in the presence of a copper(I) catalyst (CuAAC) or with a strained cyclooctyne without a catalyst in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][11][] This specific reactivity allows for the precise "clicking" of two molecular entities together, even in complex environments like cell lysates or on cell surfaces.
Key Applications
The ability to strategically introduce a reactive alkyne handle makes N-Boc-N-methylpropargylamine a versatile tool across several scientific disciplines.
-
Drug Discovery and Medicinal Chemistry: This reagent is frequently used in the synthesis of complex molecules and linkers.[3][13] For instance, it can be incorporated into linkers for Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where the alkyne serves as an attachment point for a payload, targeting ligand, or imaging agent.[14][15] The propargylamine motif itself is found in various CNS drugs, making this building block relevant for creating novel therapeutics.[10]
-
Bioconjugation: The specific and efficient nature of click chemistry makes it ideal for labeling biomolecules.[][17][18] After a molecule of interest (e.g., a protein, peptide, or nucleic acid) is functionalized using N-Boc-N-methylpropargylamine (following deprotection), the alkyne can be used to attach fluorophores, affinity tags, or other probes for visualization and analysis.[19]
-
Materials Science: The functionalization of surfaces, polymers, and nanoparticles with alkyne groups allows for subsequent modification via click chemistry. This is used to create advanced materials with tailored properties for applications in diagnostics, sensing, and drug delivery.
Visualizing the Workflow
The overall process, from installing the alkyne group to the final conjugation, follows a logical sequence. This workflow ensures that each chemical transformation is controlled and efficient.
Caption: General workflow for introducing and utilizing an alkyne group.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving N-Boc-N-methylpropargylamine.
Protocol 1: Introduction of the N-Methylpropargyl Group via Nucleophilic Alkylation
This protocol describes a general procedure for reacting N-Boc-N-methylpropargylamine with a substrate containing a good leaving group (e.g., a halide or tosylate).
Rationale: This reaction leverages the nucleophilicity of the amine after in-situ generation of the corresponding anion with a strong base. The Boc group remains stable under these basic conditions. Acetonitrile or DMF are chosen as polar aprotic solvents to dissolve the reagents and facilitate the SN2 reaction.
Materials:
-
Substrate with a leaving group (e.g., R-Br, R-OTs)
-
N-Boc-N-methylpropargylamine
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substrate (1.0 equiv). Dissolve it in a minimal amount of anhydrous DMF.
-
Base Addition: In a separate flask, suspend sodium hydride (1.2 equiv) in anhydrous DMF. To this suspension, add a solution of N-Boc-N-methylpropargylamine (1.1 equiv) in DMF dropwise at 0 °C.
-
Reaction: Allow the amine/base mixture to stir for 15-20 minutes at 0 °C. Then, add this mixture to the solution of the substrate via cannula.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure alkynylated product.
Protocol 2: Deprotection of the Boc Group
This protocol details the removal of the Boc protecting group to unmask the secondary amine, making it available for further reactions or to yield the final product.
Rationale: The Boc group is acid-labile.[20] Strong acids like trifluoroacetic acid (TFA) protonate the carbonyl oxygen of the carbamate, leading to its fragmentation into a stable tert-butyl cation, carbon dioxide, and the free amine.[9] Dichloromethane (DCM) is a common solvent as it is relatively non-reactive and easily removed.
Caption: Simplified Boc deprotection mechanism.
Materials:
-
Boc-protected alkynylated substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in DCM (approx. 0.1 M concentration).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA (5-10 equiv, often used in a 1:1 to 1:4 ratio with DCM) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in ethyl acetate. Carefully wash with saturated aqueous NaHCO₃ until the aqueous layer is basic (to neutralize the TFA).
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected amine. The product may be an oil or solid and can often be used without further purification.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction to conjugate the alkyne-functionalized molecule with an azide-containing partner.
Rationale: This reaction forms a stable triazole linkage.[5][21] It is catalyzed by Copper(I), which is typically generated in situ by the reduction of a Copper(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate).[6][22] A ligand, such as THPTA, is used to stabilize the Cu(I) oxidation state and improve reaction efficiency, especially in aqueous or biological media.[6][21]
Caption: Simplified catalytic cycle for the CuAAC reaction.
Materials:
-
Alkyne-functionalized molecule (1.0 equiv)
-
Azide-containing molecule (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS) or a mixture of t-butanol/water)
Procedure:
-
Preparation: In a reaction vessel, dissolve the alkyne-functionalized molecule and the azide-containing molecule in the chosen reaction buffer.
-
Catalyst Premix: In a separate tube, prepare the catalyst solution. Add the THPTA solution (5 mol%) followed by the CuSO₄ solution (1-5 mol%). Vortex briefly. The solution should be colorless or light yellow.
-
Initiation: Add the premixed catalyst solution to the reaction mixture containing the alkyne and azide.
-
Reduction: Add the freshly prepared sodium ascorbate solution (10-20 mol%) to initiate the reaction.
-
Incubation: Gently mix or shake the reaction at room temperature for 1-12 hours. The reaction is often complete within a shorter timeframe. Protect from light if using fluorescent molecules.[14]
-
Monitoring & Purification: Monitor the reaction by LC-MS. Upon completion, the product can be purified using methods appropriate for the molecule's properties, such as HPLC, size-exclusion chromatography, or affinity purification.[14]
Data Presentation & Comparison
Table 1: Physicochemical Properties of N-Boc-N-methylpropargylamine
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅NO₂ | [4] |
| Molar Mass | 169.22 g/mol | [4] |
| Boiling Point | ~207 °C (Predicted) | [4] |
| Density | ~0.985 g/cm³ (Predicted) | [4] |
Table 2: Overview of Common Boc Deprotection Methods
| Reagent(s) | Solvent(s) | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT, 1-3 h | Very common and efficient; TFA is volatile and corrosive.[9] |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, or Methanol | RT, 1-4 h | Provides the product as a hydrochloride salt. |
| Oxalyl Chloride | Methanol | RT, 1-4 h | A milder alternative to strong acids like TFA.[23][24] |
| Water (Thermolytic) | Water | Reflux (100 °C) | A green chemistry approach, but requires high temperatures.[8] |
Table 3: Comparison of CuAAC and SPAAC Click Chemistry
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Alkyne Type | Terminal Alkyne (e.g., propargyl) | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst | Required: Copper(I) salt | Not Required (metal-free) |
| Biocompatibility | Potentially cytotoxic due to copper; ligands can mitigate.[6][25] | Excellent; widely used for live-cell imaging.[11][][25] |
| Reaction Rate | Generally very fast with catalyst optimization. | Rate is dependent on the ring strain of the cyclooctyne.[11][26] |
| Primary Use Case | In vitro conjugation, materials science, fixed cells. | Live-cell and in vivo applications where copper toxicity is a concern.[11][] |
Safety, Storage, and Handling
-
Handling: N-Boc-N-methylpropargylamine and its un-protected counterpart, N-methylpropargylamine, should be handled in a well-ventilated chemical fume hood.[27] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[28] Avoid inhalation of vapors and direct contact with skin and eyes.[20][28]
-
Storage: Store N-Boc-N-methylpropargylamine in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C for short-term storage and -20°C for long-term storage.[20][28] It is moisture-sensitive.[28] The un-protected N-methylpropargylamine should be kept refrigerated and away from ignition sources as it is flammable.[27]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these can react exothermically or degrade the compound.[27]
Conclusion
N-Boc-N-methylpropargylamine is a powerful and versatile reagent for the strategic installation of alkyne functionalities. The clever incorporation of a stable, yet readily cleavable, Boc protecting group allows for its use in multi-step syntheses without interfering with other reaction steps. The subsequent deprotection and highly efficient click chemistry reaction provide a robust and reliable pathway for creating complex molecular architectures. By understanding the principles behind its design and following the detailed protocols outlined in this guide, researchers in drug development, chemical biology, and materials science can effectively harness the capabilities of this reagent to advance their scientific objectives.
References
- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Benchchem. (n.d.). BenchChem.
- Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 1-Azidopropane - Benchchem. (n.d.). BenchChem.
- Protocol for Azide-Alkyne Click Chemistry. (2022, January 18). BroadPharm.
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
- N-Boc-propargylamine Safety Data Sheet. (2023, May 25). Apollo Scientific.
- Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). (n.d.).
- Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2021, March 25).
- Alkyne-Azide Click Chemistry Protocol for ADCs. (2024, September 20). AxisPharm.
- Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS. (n.d.). BroadPharm.
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.
- Anti-Markovnikov Addition of Both Primary and Secondary Amines to Terminal Alkynes Catalyzed by the TpRh(C2H4)2/PPh3 System. (n.d.). Journal of the American Chemical Society.
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). (n.d.). BOC Sciences.
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). RSC Publishing.
- Strain-Promoted Azide-Alkyne Cycloaddition. (n.d.). Synlett.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.
- Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the... (n.d.).
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). RSC Publishing.
- Metal-free multicomponent approach for the synthesis of propargylamine: a review. (2021, January 7). PMC.
- Boc-Propargylamine (N-Boc-Propargylamine) | Biochemical Reagent. (n.d.). MedChemExpress.
- Deprotection of different N-Boc-compounds | Download Table. (n.d.).
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. (n.d.). PubMed Central.
- Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. (2016, January 15). PubMed.
- “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegener
- Propargylamine: an Important Moiety in Drug Discovery | Request PDF. (n.d.).
- SAFETY DATA SHEET - N-Methylpropargylamine. (2009, September 17). Fisher Scientific.
- Safeguarding Your Research: A Technical Guide to the Storage and Handling of N-methyl-N-(t-Boc)-PEG4-acid. (n.d.). BenchChem.
- N-METHYLPROPARGYLAMINE | 35161-71-8. (2025, September 25). ChemicalBook.
- New Alkyne and Amine Linkers for Versatile Multiple Conjug
- Propargylamine: an important moiety in drug discovery. (2023, February 21). PubMed.
- N-Boc-N-methyl-propargylamine. (n.d.). ChemBK.
- N-METHYLPROPARGYLAMINE synthesis. (n.d.). ChemicalBook.
- Click Chemistry for Enhanced and Emerging Biological Applications. (2023, September 19). Elektronische Hochschulschriften der LMU München.
- Click chemistry. (n.d.). Wikipedia.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI.
- Click Chemistry: Mechanistic and Synthetic Perspectives. (n.d.). Wiley-VCH.
- Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. (2025, November 7).
- Structure-Guided Design of N-Methylpropargylamino-Quinazoline Derivatives as Multipotent Agents for the Treatment of Alzheimer's Disease. (2023, May 23). PubMed Central.
- Bioconjugation Services for Advanced Biomolecule Engineering. (n.d.). BOC Sciences.
- Application of Organic Synthesis in New Drug Discovery. (n.d.). BOC Sciences.
- Advances in Bioconjug
- Boron enabled bioconjugation chemistries. (2024, October 30). PMC - PubMed Central.
- Development of Bioorthogonal Reactions and Their Applications in Bioconjug
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in N-Boc-N-methylpropargylamine Synthesis
Welcome to the technical support center for the synthesis of N-Boc-N-methylpropargylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low reaction yields, encountered during the Boc protection of N-methylpropargylamine. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols grounded in established chemical principles.
I. Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in the synthesis of N-Boc-N-methylpropargylamine can stem from a variety of factors, from reagent quality to reaction conditions and work-up procedures. This guide will walk you through a systematic approach to identifying and resolving the root cause of suboptimal yields.
Q1: My yield of N-Boc-N-methylpropargylamine is significantly lower than expected. What are the most likely causes?
Several factors can contribute to low yields in this reaction. The primary areas to investigate are the purity of your starting materials, the reaction conditions, and potential side reactions.
A. Starting Material Purity and Stability:
-
N-methylpropargylamine Quality: N-methylpropargylamine is a volatile and reactive amine. Impurities or degradation can significantly impact the reaction. It is crucial to use a pure starting material. If the amine has been stored for an extended period, consider distillation before use.
-
Di-tert-butyl dicarbonate ((Boc)₂O) Decomposition: (Boc)₂O can degrade over time, especially if exposed to moisture. Use a fresh bottle or a properly stored reagent.
B. Reaction Conditions:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. While triethylamine (TEA) is commonly used, other bases like sodium hydroxide or 4-dimethylaminopyridine (DMAP) can also be employed.[1] Insufficient base will result in incomplete deprotonation of the amine, leading to a sluggish or incomplete reaction. Conversely, an excessively strong base or high temperatures might promote side reactions.
-
Solvent Effects: The reaction can be performed in various solvents, including tetrahydrofuran (THF), acetonitrile, water, or a mixture of water and THF.[1] The solubility of all reactants in the chosen solvent is important for a homogenous reaction mixture. For secondary amines, which can be less reactive than primary amines, solvent choice can influence the reaction rate.[2]
-
Temperature Control: Boc protection is typically conducted at room temperature or with gentle heating.[1] For a less nucleophilic amine like N-methylpropargylamine (due to the electron-withdrawing nature of the alkyne), slight heating might be necessary to drive the reaction to completion. However, excessive heat can lead to the decomposition of (Boc)₂O.
C. Potential Side Reactions:
-
Double Boc-protection: While less common for secondary amines, it's a possibility if the reaction conditions are too harsh.
-
Reaction with the Alkyne Moiety: Although the triple bond is generally stable under these conditions, highly reactive intermediates could potentially interact with the alkyne.
Q2: I suspect my N-methylpropargylamine is impure. How can I purify it?
Purification of the starting amine is a critical first step.
-
Distillation: N-methylpropargylamine is a low-boiling liquid. Simple distillation can effectively remove non-volatile impurities.
-
Acid-Base Extraction: The amine can be converted to its hydrochloride salt by treatment with HCl.[3] This salt can be washed with an organic solvent to remove non-basic impurities. The free amine is then regenerated by adding a strong base (like KOH) and extracted into an organic solvent.[3]
Q3: How can I optimize the reaction conditions to improve the yield?
Systematic optimization of reaction parameters is key.
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Solvent | THF, Acetonitrile, DCM | Try a biphasic system (e.g., THF/water) or an alcoholic solvent. | Alcoholic solvents have been shown to enhance the rate of Boc protection for some amines.[2] |
| Base | Triethylamine (TEA) | Screen other bases like DIPEA, N-methylmorpholine, or DMAP (catalytic). | The basicity and steric hindrance of the base can influence the reaction rate and selectivity. |
| (Boc)₂O Stoichiometry | 1.1 - 1.5 equivalents | Increase to 2.0 equivalents. | Pushing the equilibrium towards the product, especially if the amine is not highly reactive. |
| Temperature | Room Temperature | Gently heat to 40-50 °C. | Increases the reaction rate for less nucleophilic amines.[1] |
| Reaction Time | 2-4 hours | Monitor by TLC or GC-MS until starting material is consumed. | Incomplete reactions are a common cause of low yields. |
Q4: I'm having trouble with the work-up and purification. What are the best practices?
A clean work-up and efficient purification are essential for isolating the desired product in high yield and purity.
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. This usually involves washing the organic layer with water and brine to remove the base and any water-soluble byproducts.
-
Purification Techniques:
-
Flash Column Chromatography: This is a common and effective method for purifying N-Boc protected amines.[4][5] A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for a Boc protection?
Boc protection is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) as the protecting group reagent.[1][6] The reaction is versatile and can be performed under various conditions, often achieving high yields.[1] Common solvents include tetrahydrofuran (THF), acetonitrile, water, or a mixture of water and THF.[1] The reaction is usually conducted at room temperature or with moderate heating (around 40°C) in the presence of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).[1]
Q2: How does the nucleophilicity of the amine affect the reaction?
The nucleophilicity of the amine is a critical factor influencing the reaction rate. Aliphatic amines, being more nucleophilic, generally react quickly with (Boc)₂O.[1] In contrast, less nucleophilic amines, such as secondary amines or those with electron-withdrawing groups, react more slowly and may require heating or the addition of a catalyst to proceed at a reasonable rate.[2]
Q3: Can I use a solvent-free approach for this reaction?
Solvent-free conditions have been reported for the Boc protection of some amines and can be an environmentally friendly alternative.[7] This approach may be worth exploring for the synthesis of N-Boc-N-methylpropargylamine, especially if solubility issues are encountered with standard solvents.
Q4: What is the mechanism of the Boc protection reaction?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the carbonyl carbons of (Boc)₂O.[8] This is followed by the departure of a tert-butoxycarbonyl group, which then breaks down into carbon dioxide and tert-butoxide. The base in the reaction mixture then deprotonates the resulting ammonium ion to yield the N-Boc protected amine.[8]
III. Experimental Protocols
Optimized Protocol for the Synthesis of N-Boc-N-methylpropargylamine
This protocol is a starting point and may require further optimization based on your specific experimental setup and reagent quality.
Materials:
-
N-methylpropargylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of N-methylpropargylamine (1.0 eq) in DCM or THF (0.2 M) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
IV. Visualizing the Process
Reaction Mechanism
Caption: Boc protection of N-methylpropargylamine.
Troubleshooting Workflow
Caption: Systematic troubleshooting for low yield.
V. References
-
Benchchem. (n.d.). Technical Support Center: Optimizing Boc Protection of Amines. Retrieved from
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from
-
ChemicalBook. (n.d.). N-METHYLPROPARGYLAMINE synthesis. Retrieved from
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from
-
Benchchem. (n.d.). Purification of N-Boc-Dolaproine Methyl Ester: Application Notes and Protocols for Researchers. Retrieved from
-
Organic Syntheses. (2023, January 2). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. N-METHYLPROPARGYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. BOC Protection and Deprotection [bzchemicals.com]
Technical Support Center: Troubleshooting Side Reactions of tert-Butyl methyl(prop-2-yn-1-yl)carbamate
Welcome to the technical support center for tert-Butyl methyl(prop-2-yn-1-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential side reactions encountered during the use of this versatile building block. As a bifunctional molecule containing a Boc-protected secondary amine and a terminal alkyne, it presents unique challenges and opportunities. This document provides in-depth, field-proven insights to ensure the success of your experiments.
Core Concepts: Understanding the Reactivity Profile
This compound possesses three key reactive sites that are central to understanding its side reactions:
-
The Boc (tert-Butoxycarbonyl) Group: Prone to issues during acidic deprotection.
-
The Terminal Alkyne (C≡C-H): Susceptible to dimerization and other unwanted transformations, especially under catalytic conditions.
-
The Propargylic Protons (-N-CH₂-C≡): Their acidity can lead to undesirable isomerization under basic conditions.
This guide is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Part 1: Troubleshooting Side Reactions of the Boc-Protecting Group
The removal of the Boc group is a standard procedure, yet it can be a source of significant side reactions if not properly controlled. The primary mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation, which is the origin of several potential byproducts.[1]
FAQ 1.1: My Boc deprotection is incomplete or sluggish. What are the likely causes?
Answer: Incomplete deprotection is a common issue often stemming from suboptimal reaction conditions. The stability of the Boc group requires a sufficiently strong acid to initiate cleavage.[2]
Causality and Troubleshooting:
-
Insufficient Acid Stoichiometry/Strength: Water present in reagents or solvents can compete for the acid, reducing its effective concentration.[3] Ensure all reagents and solvents are anhydrous.
-
Low Temperature: While some reactions are initiated at 0 °C to control exotherms, the reaction may need to be warmed to room temperature to proceed to completion.[3]
-
Steric Hindrance: The bulky nature of the Boc group and the overall molecular structure can sometimes slow the reaction rate.[3]
-
Poor Solubility: The substrate must be fully dissolved for the reaction to proceed efficiently.
Troubleshooting Workflow for Incomplete Boc Deprotection
Caption: Competing pathways of CuAAC and Glaser coupling.
Protocol for Minimizing Glaser Coupling:
-
Solvent Degassing: Before adding any reagents, thoroughly degas your reaction solvent (e.g., by sparging with argon or nitrogen for 15-30 minutes) to remove dissolved oxygen.
-
Use Excess Reducing Agent: Ensure that sodium ascorbate is used in molar excess relative to the copper sulfate (e.g., 5 mol% CuSO₄, 10-15 mol% sodium ascorbate). This keeps the copper in the Cu(I) state. [4]3. Maintain Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (argon or nitrogen).
-
Low Temperature Workup: If you suspect coupling is occurring during workup, cool the reaction mixture before exposing it to air and remove the copper catalyst promptly. [4]
FAQ 2.2: After treating my compound with a base, it no longer reacts in a click reaction. What happened?
Answer: Your terminal alkyne has likely undergone a base-catalyzed isomerization to its corresponding allene (R-N(Me)-CH=C=CH₂). [5][6]Allenes are not competent partners in CuAAC reactions. This rearrangement is driven by the deprotonation of the weakly acidic propargylic protons. [7] Mechanism and Prevention:
The protons on the carbon adjacent to the alkyne (the propargylic position) have a pKa of around 30, making them susceptible to removal by strong bases. [7] Alkyne-Allene Isomerization Pathway
Caption: The pathway from a terminal alkyne to an allene.
Prevention:
-
Avoid Strong Bases: Do not expose the compound to strong bases like hydroxides, alkoxides (e.g., t-BuOK), or organolithiums unless a reaction at the propargylic position is intended.
-
Use Non-Nucleophilic Bases: If a base is required for another transformation on the molecule, use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine and perform the reaction at the lowest possible temperature.
-
pH Control: During workups, avoid prolonged exposure to highly basic aqueous layers (pH > 10).
Part 3: Experimental Protocols
Protocol 1: Robust TFA-Mediated Boc Deprotection with Cation Scavenging
This protocol is designed to achieve complete deprotection while minimizing tert-butylation side reactions.
-
Preparation: In a round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition:
-
Add triisopropylsilane (TIS) to a final concentration of 5% (v/v). [8] * Slowly, add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v). A 50% solution is often required for complete reaction.
-
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting material. The product amine salt will be significantly more polar.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The resulting amine trifluoroacetate salt can often be used directly or purified further.
Protocol 2: Optimized CuAAC (Click) Reaction to Prevent Glaser Coupling
This protocol maximizes the yield of the desired triazole product by creating a reducing environment hostile to oxidative diyne formation.
-
Preparation: To a flask containing your azide partner and this compound (1.0 and 1.1 equivalents, respectively), add your chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
Degassing: Seal the flask and thoroughly degas the solution by sparging with argon for 20 minutes.
-
Catalyst Preparation: In a separate vial, prepare fresh catalyst solutions:
-
Aqueous Copper(II) Sulfate (CuSO₄) (e.g., 0.1 M)
-
Aqueous Sodium Ascorbate (e.g., 0.5 M)
-
-
Reaction Initiation: Under a positive pressure of argon, add the sodium ascorbate solution (to 10-15 mol%) followed by the CuSO₄ solution (to 5 mol%).
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.
-
Monitoring & Workup: Monitor by TLC or LC-MS. Upon completion, the reaction can be diluted with water and extracted with an organic solvent (e.g., EtOAc). The copper can be removed by washing with a dilute aqueous solution of EDTA or ammonium hydroxide.
References
- ResearchGate. (2025). ChemInform Abstract: Organomagnesium-Catalyzed Isomerization of Terminal Alkynes to Allenes and Internal Alkynes.
- Brandi, A., & Goti, A. (Eds.). (2011).
- ResearchGate. (2025).
- PubMed Central. In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile.
- BenchChem. (2025). Application Notes and Protocols for Boc Deprotection of Boc-NH-PEG12-propargyl.
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-NH-PEG12-propargyl.
- Zhang, J., Schmalz, H.-G. (2014). Soft Propargylic Deprotonation: Designed Ligand Enables Au-Catalyzed Isomerization of Alkynes to 1,3-Dienes. Journal of the American Chemical Society.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection.
- Alfa Chemistry. Glaser Coupling.
- Koberstein, J. T., et al. (2012). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules.
- Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
- Wikipedia. Glaser coupling.
Sources
- 1. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of N-Boc-N-methylpropargylamine
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-Boc-N-methylpropargylamine. As a small, moderately polar, and potentially sensitive molecule, its purification by column chromatography presents specific challenges. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of N-Boc-N-methylpropargylamine that influence its behavior on silica gel?
N-Boc-N-methylpropargylamine possesses a tertiary amine masked by a bulky, lipophilic tert-butyloxycarbonyl (Boc) group. This has several implications for chromatography:
-
Polarity: The Boc group significantly reduces the basicity and polarity of the nitrogen atom. The overall molecule is moderately polar, making it suitable for normal-phase chromatography. Its polarity is primarily dictated by the carbamate functional group.
-
Acidity/Basicity: While the Boc group is attached, the nitrogen is non-basic. However, silica gel possesses acidic silanol groups (Si-OH) on its surface[1]. These acidic sites can interact with the lone pair of electrons on the carbamate's oxygen or, more critically, can potentially lead to the degradation of acid-sensitive compounds[2][3].
-
Steric Hindrance: The bulky tert-butyl group can influence how the molecule interacts with the stationary phase, sometimes leading to broader peaks than might be expected for a molecule of its size.
Q2: What is the ideal starting solvent system for purifying this compound on a silica gel column?
A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is the standard choice for compounds of this polarity.[4]
-
Starting Point: A good starting point for TLC analysis is 20% Ethyl Acetate in Hexanes (1:4 v/v) .
-
Optimization Goal: Adjust the solvent ratio to achieve a target Retention Factor (Rf) of 0.25-0.35 on your TLC plate.[5] An Rf in this range generally provides the best separation on a column, as it ensures the compound interacts sufficiently with the stationary phase without requiring excessively long elution times.[6]
Q3: My compound is not UV-active. How can I effectively visualize it on a TLC plate?
N-Boc-N-methylpropargylamine lacks a strong chromophore for visualization under a standard 254 nm UV lamp. You must use a chemical stain.
-
Primary Recommendation: Ninhydrin Stain. Although the amine is protected, heating the TLC plate after dipping it in a ninhydrin solution can cause the Boc group to thermally cleave, revealing the free secondary amine.[5][7] This free amine then reacts with ninhydrin to produce a distinct colored spot (typically pink or purple).[7]
-
Alternative Stain: Permanganate (KMnO₄) Stain. A potassium permanganate stain is a general-purpose oxidizing stain that reacts with the propargyl group (the carbon-carbon triple bond). This will appear as a yellow or brown spot on a purple background. This stain is useful for confirming the presence of the alkyne functionality.
Troubleshooting Guide: Specific Experimental Issues
Q4: My TLC shows significant "streaking" or "tailing" of the product spot. What is causing this and how do I fix it?
Cause: Streaking of amines, even protected ones, on silica gel is a classic problem. It is often caused by strong, non-ideal interactions with the acidic silanol groups on the silica surface.[1][2][5] This can be exacerbated by overloading the TLC plate or the presence of highly polar impurities.
Solutions:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Add 0.5-1% triethylamine (TEA) to your eluent mixture (e.g., for 100 mL of eluent, add 0.5-1 mL of TEA).[5][8][9] This small amount of a competing base will occupy the acidic sites, allowing your compound to travel more cleanly and form a compact spot.[2]
-
Check Sample Concentration: Ensure the sample solution you are spotting on the TLC plate is not too concentrated. Overly concentrated spots lead to poor separation and streaking.[10]
-
Use Neutralized Silica: For very sensitive compounds, you can purchase commercially prepared neutralized silica gel or pre-treat the silica by flushing the packed column with a solvent system containing a higher concentration of TEA (e.g., 5%), followed by equilibration with your starting mobile phase.[8][11]
Q5: My product is eluting too quickly (Rf > 0.6) or with the solvent front. How do I get it to retain on the column?
Cause: An Rf value that is too high indicates that the mobile phase is too polar.[6] The solvent is carrying the compound through the column with minimal interaction with the stationary phase, resulting in no separation from non-polar impurities.
Solution:
-
Decrease Mobile Phase Polarity: You need to increase the proportion of the non-polar solvent. For example, if you are using 30% ethyl acetate in hexanes, try reducing it to 15% or 10%. This will increase the compound's affinity for the silica gel, slow its movement, and lower the Rf value into the optimal 0.25-0.35 range.[6]
Q6: I can't achieve baseline separation between my product and a persistent impurity. How can I improve the resolution?
Cause: Poor resolution means the selectivity between your product and the impurity is low in the chosen solvent system. The spots may be too close together on the TLC plate (ΔRf < 0.2).
Solutions:
-
Optimize the Mobile Phase: This is the first and most crucial step. Instead of just hexanes/ethyl acetate, try a different solvent system. Introducing a solvent with different chemical properties can alter the interactions. For example, replacing ethyl acetate with dichloromethane (DCM) or adding a small amount of methanol (if the impurity is much more polar) can change the selectivity.
-
Increase Column Length: A longer column provides more theoretical plates, which increases the opportunity for separation to occur.[12][13] Doubling the column length can significantly improve the resolution of closely eluting compounds.
-
Use Smaller Particle Size Silica: Using silica gel with a smaller particle size (higher mesh number) increases the surface area and the efficiency of the column, leading to better separation.[13][14] However, this will also increase the backpressure, which is a consideration for flash chromatography systems.[14]
-
Employ Gradient Elution: Start with a less polar solvent system to allow the faster-moving impurity to separate from your product. Then, gradually increase the polarity of the mobile phase to elute your desired compound. This technique sharpens peaks and can improve the separation of complex mixtures.[14]
Q7: My yield after the column is very low, and I suspect the compound is degrading on the silica. How can I confirm and prevent this?
Cause: The acidic nature of silica gel can cause the degradation of acid-sensitive molecules.[2][3] The Boc protecting group is notoriously labile to acid and can be partially cleaved during long exposure on a silica column, leading to the formation of the free amine (N-methylpropargylamine) and other byproducts.
Solutions:
-
Perform a Silica Stability Test: Spot your purified compound on a TLC plate. Let it sit for 1-2 hours at room temperature, then develop the plate. If you see a new spot at the baseline (the free amine is very polar) or other degradation spots, your compound is not stable on silica.[3]
-
Neutralize the System: As mentioned in Q4, add 0.5-1% triethylamine (TEA) to your eluent. This is the most common and effective way to prevent degradation of basic or acid-sensitive compounds on silica.[2][15]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Pack the column, load the sample, and run the chromatography session without unnecessary delays.[15]
-
Use an Alternative Stationary Phase: If the compound is extremely sensitive, consider using a less acidic stationary phase like neutral or basic alumina.[16] Alternatively, Florisil can be a good option.[3] Always perform a TLC analysis on the alternative stationary phase first to ensure it provides adequate separation.
Data & Protocols
Table 1: Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Solutions |
| Spot Streaking/Tailing | Acidic silica-amine interaction; Overloading. | Add 0.5-1% Triethylamine (TEA) to eluent; Reduce sample concentration. |
| High Rf ( > 0.6) | Eluent is too polar. | Decrease the percentage of the polar solvent (e.g., ethyl acetate). |
| Poor Separation (ΔRf < 0.2) | Insufficient selectivity; Column inefficiency. | Test different solvent systems (e.g., using DCM); Increase column length; Use finer silica; Employ a gradient elution. |
| Low Yield / Degradation | Compound instability on acidic silica gel. | Perform silica stability test; Add TEA to eluent; Use neutral alumina or Florisil. |
Protocol 1: TLC Analysis for Optimal Solvent System
-
Preparation: Dissolve a small amount of your crude N-Boc-N-methylpropargylamine in a volatile solvent like dichloromethane (DCM).
-
Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible (2-3 mm diameter) for best results.[10]
-
Development: Place the plate in a covered chamber containing your chosen eluent (e.g., 20% EtOAc/Hexanes + 1% TEA). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[17]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil.[17] After the solvent has evaporated, dip the plate in ninhydrin stain, then gently heat with a heat gun until spots appear.[7]
-
Calculation: Calculate the Rf value using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[18][19][20]
-
Optimization: Adjust the solvent ratio until the product spot has an Rf value between 0.25 and 0.35.
Protocol 2: Flash Column Chromatography
-
Column Packing: Select a column size appropriate for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight). Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (DCM is often a good choice). Pre-adsorb the sample onto a small amount of silica gel by adding silica to the solution and evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting with the solvent system determined by your TLC analysis. Apply positive pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions of a consistent volume. Monitor the elution process by performing TLC on the collected fractions.
-
Product Isolation: Combine the fractions that contain the pure product, as determined by TLC. Remove the solvent under reduced pressure to yield the purified N-Boc-N-methylpropargylamine.[4]
Visual Workflows
Workflow for Method Development & Purification
Caption: Workflow from TLC optimization to final product isolation.
Troubleshooting Decision Tree for Poor Separation
Caption: Decision tree for improving chromatographic resolution.
References
- How To Improve Column Chromatography Separ
- How Do You Improve Separation in Column Chromatography? (2022).
- Mastering Column Chromatography: Techniques and Tips (2024). Chrom Tech, Inc..
- Calculating retention factors for TLC (n.d.). Khan Academy.
- A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC (n.d.). Benchchem.
- How to increase separation in column chrom
- Thin Layer Chromatography (n.d.). Chemistry Online @ UTSC.
- Decoding RF Values: A Step-by-Step Guide (2025).
- How to isolate Imine by column chromatography? (2016).
- Let's talk about TLCs Part 4 - Ninhydrin Stain (2008). Curly Arrow.
- Amine column degradation (2009).
- How do I purify ionizable organic amine compounds using flash column chrom
- What Are Options to Improve My Separation? Part 4: Solutions to Consider for Improving Separation Speed (2023).
- How to Calculate Retention Factors in Thin-Layer Chrom
- Thin Layer Chromatography (TLC) (n.d.). University of Colorado Boulder.
- How to seperate organic amine
- How to TLC (Thin Layer Chromatography) (n.d.).
- Amine purific
- Can boc anhydride be visualized by PMA tlc stain (2025).
- Troubleshooting Flash Column Chromatography (n.d.). University of Rochester, Department of Chemistry.
- TLC Seperation of N-Boc thiol (2020). Reddit r/OrganicChemistry.
- Why Do Amines Adhere To Silica Gel Columns? (2025). Chemistry For Everyone - YouTube.
- Purification of N-Boc-Dolaproine Methyl Ester: Application Notes and Protocols for Researchers (n.d.). Benchchem.
- Advice on neutralising silica gel for column chromatography of sensitive compounds? (2025). Reddit r/Chempros.
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- 5. VanVeller Lab Resources [group.chem.iastate.edu]
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- 7. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
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- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromtech.com [chromtech.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Khan Academy [khanacademy.org]
- 19. Decoding RF Values: A Step-by-Step Guide - Oreate AI Blog [oreateai.com]
- 20. study.com [study.com]
Technical Support Center: Optimizing N-Boc Deprotection
Welcome to the technical support center for N-Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group. As a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, clean and efficient Boc deprotection is critical for achieving high yields and purity. This resource provides in-depth troubleshooting, field-proven protocols, and answers to frequently encountered challenges.
Understanding the Core Challenge: The Reactive tert-Butyl Cation
The standard mechanism for N-Boc deprotection involves acid-catalyzed cleavage. A strong acid protonates the carbamate's carbonyl oxygen, initiating the collapse of the protecting group into CO₂, the free amine, and, crucially, a highly reactive tert-butyl cation.[1][2][3] This carbocation is the primary culprit behind many common side reactions.[4][5] It is an aggressive electrophile that will readily alkylate any available nucleophile, leading to unwanted byproducts that complicate purification and reduce yields.[5][6]
Understanding this central principle is key to troubleshooting and optimizing your deprotection strategy. The goal is always twofold: efficiently cleave the Boc group and effectively manage the liberated tert-butyl cation.
Caption: General mechanism of acid-catalyzed Boc deprotection and cation fate.
Troubleshooting Guide
This section addresses the most common issues encountered during N-Boc deprotection, providing causal explanations and actionable solutions.
Issue 1: Incomplete or Sluggish Deprotection
You monitor your reaction by TLC or LC-MS and notice a significant amount of starting material remaining even after the expected reaction time.
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration : The energy barrier for cleavage is not being overcome. While many protocols use 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), some substrates require harsher conditions.[4][7]
-
Inadequate Reaction Time or Temperature : The reaction is kinetically slow.
-
Solution 1 : Extend the reaction time and continue monitoring. Most deprotections are complete within 1-4 hours at room temperature.[4][9]
-
Solution 2 : If the reaction is still sluggish, consider gentle warming (e.g., to 40°C). Use this approach with caution, as elevated temperatures can accelerate side product formation.[4][9]
-
-
Steric Hindrance : Bulky groups near the Boc-protected nitrogen can physically block the acid's approach, slowing the reaction.[4][7]
-
Solution : This often requires a combination of increased acid concentration and longer reaction times.[9] Patience and careful monitoring are key.
-
-
Poor Resin Swelling (Solid-Phase Synthesis) : In Solid-Phase Peptide Synthesis (SPPS), if the resin support is not properly swelled, the acid cannot efficiently access the peptide chains.[7] Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in DCM, potentially leading to incomplete deprotection and lower purity.[10][11]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: tert-Butyl methyl(prop-2-yn-1-yl)carbamate
Welcome to the technical support center for tert-Butyl methyl(prop-2-yn-1-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile reagent. By understanding the underlying chemical principles, you can optimize your experimental outcomes and ensure the integrity of your results.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the realm of bioconjugation and medicinal chemistry. Its structure incorporates a terminal alkyne, making it a suitable partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and a tert-butyloxycarbonyl (Boc) protected secondary amine. The Boc group offers the advantage of being removable under specific acidic conditions, allowing for subsequent functionalization of the amine.
However, the very features that make this molecule useful also contribute to its potential stability issues. This guide provides a comprehensive overview of these challenges, offering troubleshooting advice and preventative measures in a user-friendly question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during the handling, storage, and use of this compound.
Q1: I suspect my this compound has degraded. What are the likely causes and how can I confirm it?
Potential Causes of Degradation:
-
Acidic Conditions: The Boc protecting group is highly susceptible to cleavage under acidic conditions.[1] Accidental exposure to acidic reagents, solvents, or even acidic impurities on glassware can lead to premature deprotection.
-
Elevated Temperatures: Although generally more stable than many other protecting groups, the Boc group can be cleaved at high temperatures.[2] This thermal lability is a concern during reactions requiring heat or if the compound is stored improperly.
-
Prolonged Storage at Room Temperature: Over time, even at room temperature, slow degradation can occur. Vendor recommendations for similar compounds often suggest cold storage to minimize this.[3]
-
Exposure to Strong Bases: While the Boc group is generally stable to bases, the carbamate linkage can be susceptible to hydrolysis under harsh basic conditions.[4]
-
Presence of Oxygen (especially with Copper Catalysts): The terminal alkyne can undergo oxidative homodimerization (Glaser coupling) in the presence of copper catalysts and oxygen, leading to the formation of a diyne impurity.[5]
Confirmation of Degradation:
The most effective way to confirm degradation is through analytical techniques:
-
Thin-Layer Chromatography (TLC): Compare the TLC profile of your sample against a fresh or authenticated standard. The appearance of new, more polar spots (lower Rf value) could indicate the deprotected amine. A non-polar spot at a higher Rf might suggest the dimer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the disappearance or diminished integration of the tert-butyl signal (a singlet typically around 1.4-1.5 ppm). The appearance of a new N-H signal would confirm deprotection.
-
¹³C NMR: The loss of the quaternary carbon and the methyl carbons of the Boc group would be indicative of its cleavage.
-
-
Mass Spectrometry (MS): The presence of a molecular ion corresponding to the deprotected amine (N-methylprop-2-yn-1-amine) or the dimer would confirm degradation.
Q2: My click chemistry reaction using this compound is sluggish or failing. What could be the problem?
Troubleshooting Steps:
-
Verify Reagent Quality: As a first step, confirm the purity of your this compound using the methods described in Q1. If the reagent has significantly degraded, the concentration of the active alkyne will be lower than expected.
-
Oxygen Exclusion: Copper(I) is essential for the CuAAC reaction, but it can be oxidized to the inactive copper(II) state by oxygen. Furthermore, oxygen promotes the undesirable alkyne dimerization side reaction.[5][6]
-
Protocol: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Degassing your solvents prior to use is highly recommended.[7]
-
-
Copper Source and Ligands: The choice of copper(I) source and stabilizing ligands can significantly impact the reaction rate and yield.
-
Recommendation: Freshly prepared Cu(I) from the reduction of a Cu(II) salt (e.g., CuSO₄ with sodium ascorbate) is often more effective than using a Cu(I) salt directly, which may have oxidized. The use of a ligand such as TBTA can stabilize the Cu(I) oxidation state and improve reaction efficiency.
-
-
Solvent Choice: The reaction should be conducted in a solvent system that fully dissolves all reactants. For biological applications, aqueous solvent mixtures are common. Ensure that your azide partner is soluble under the reaction conditions.
-
pH of the Reaction Mixture: The pH can influence the stability of the reactants and the catalyst. While the Boc group is acid-labile, strongly basic conditions can also be detrimental. Aim for a pH range that is compatible with all components of your reaction.
Q3: I am observing an unexpected, less polar byproduct in my reaction mixture. What is it likely to be?
An unexpected, less polar byproduct is often the result of alkyne homodimerization. This is particularly common in copper-catalyzed reactions that have not been adequately protected from oxygen.[5]
-
Identification: This byproduct can often be identified by mass spectrometry, as it will have a molecular weight that is approximately double that of the starting alkyne, minus two protons.
-
Prevention:
-
Rigorous exclusion of oxygen is the most effective preventative measure.
-
Using a ligand to stabilize the copper(I) catalyst can also help to suppress this side reaction.
-
Minimizing the reaction temperature can also reduce the rate of dimerization.[6]
-
Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for this compound?
-
A: For long-term storage, it is recommended to keep the compound at -20°C in a tightly sealed container to protect it from moisture.[3] For short-term use, storage at 2-8°C is acceptable.[8] It is also advisable to protect the compound from light, as propargylamine derivatives can be light-sensitive.[9]
-
-
Q: Under what acidic conditions is the Boc group cleaved?
-
A: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (DCM), or by hydrochloric acid (HCl) in dioxane or methanol.[1] Even milder acidic conditions can lead to slow deprotection over time.
-
-
Q: Is this compound stable to basic conditions?
-
A: The Boc group itself is generally resistant to a wide range of basic conditions.[1] However, the overall carbamate functionality can be hydrolyzed under harsh basic conditions (e.g., concentrated NaOH or KOH at elevated temperatures). For most applications, it is considered stable to mild bases like triethylamine or diisopropylethylamine.
-
-
Q: Can I heat my reaction containing this compound?
Experimental Protocols
Protocol 1: Small-Scale Stability Test
This protocol allows you to assess the stability of your this compound under your specific reaction conditions.
-
Prepare Test Solutions: Dissolve a small amount of the compound in the solvent system you plan to use for your reaction.
-
Subject to Conditions: Expose the solution to the planned reaction temperature and any other reagents (excluding your other main reactant) for the intended duration of your experiment.
-
Analysis: At various time points, take an aliquot of the solution and analyze it by TLC or LC-MS to check for the appearance of degradation products.
Protocol 2: Purification of Partially Degraded this compound
If your compound has partially degraded, it can often be purified by flash column chromatography.
-
Sample Preparation: Dissolve the crude material in a minimal amount of a non-polar solvent (e.g., dichloromethane or ethyl acetate).
-
Column Preparation: Pack a silica gel column with a non-polar eluent (e.g., hexane or a low percentage of ethyl acetate in hexane).
-
Elution:
-
The non-polar alkyne dimer, if present, will elute first.
-
The desired product, this compound, will elute next.
-
The more polar, deprotected amine will have a much lower Rf and will either remain on the baseline or require a more polar eluent to elute.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Parameter | Condition | Stability Concern | Recommendation |
| pH | < 6 | Boc deprotection | Avoid acidic conditions unless deprotection is intended. |
| > 10 | Potential carbamate hydrolysis | Use mild bases; avoid strong, hot caustic solutions. | |
| Temperature | > 100°C | Thermal Boc deprotection | Monitor for deprotection if heating is necessary. |
| Storage | Room Temperature (long-term) | Slow degradation | Store at -20°C for long-term stability.[3] |
| Reaction Atmosphere | Presence of O₂ (with Cu) | Alkyne dimerization | Use an inert atmosphere (Ar or N₂) and degassed solvents. |
| Light Exposure | UV or prolonged visible light | Potential photodegradation | Store in an amber vial or protect from light. |
Visualizations
Degradation Pathways
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow for Failed Click Reactions
Caption: A stepwise troubleshooting guide for common click chemistry issues.
References
-
PubMed.
-
YouTube.
-
MDPI.
-
ACS Publications.
-
BenchChem.
-
ACS GCI Pharmaceutical Roundtable.
-
ResearchGate.
-
ACS Publications.
-
ACS Publications.
-
ResearchGate.
-
Semantic Scholar.
-
Sigma-Aldrich.
-
Reddit.
-
ResearchGate.
-
PubMed.
-
University College Cork.
-
Der Pharma Chemica.
-
IRIS UNITO.
-
PubChemLite.
-
RSC Publishing.
-
Organic Syntheses.
-
PubChem.
-
ResearchGate.
-
Labinsights.
-
Organic Chemistry Portal.
-
BroadPharm.
-
Matrix Fine Chemicals.
-
ResearchGate.
-
Glen Research.
-
ResearchGate.
-
Sigma-Aldrich.
-
Sigma-Aldrich.
-
Ambeed.
-
Organic Chemistry Portal.
-
ResearchGate.
-
Boron Molecular.
-
TCI Chemicals.
-
PubMed.
-
ResearchGate.
-
ResearchGate.
-
SciSpace.
-
BOC Sciences.
-
Clearsynth.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 3. tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate, 634926-63-9 | BroadPharm [broadpharm.com]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. N-Boc-propargylamine 97 92136-39-5 [sigmaaldrich.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
Preventing side product formation in N-Boc protection
Welcome to the technical support center for N-Boc protection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Boc protection, troubleshoot common issues, and prevent the formation of unwanted side products. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your synthetic endeavors.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the N-Boc protection of amines.
Issue 1: Incomplete or Failed Reaction
Q1: My Boc protection reaction is not going to completion. What are the likely causes?
An incomplete reaction can be frustrating, but it's often traceable to a few key factors:
-
Low Nucleophilicity of the Amine: The reaction hinges on the nucleophilic attack of the amine on the di-tert-butyl dicarbonate ((Boc)₂O)[1][2]. Electron-deficient amines, such as anilines with electron-withdrawing groups, or sterically hindered amines will react more slowly[3][4].
-
Poor Solubility: If your amine starting material, especially zwitterionic compounds like amino acids, is not fully dissolved, the reaction will be slow and incomplete[3][4].
-
Inappropriate Base or Stoichiometry: While not always essential, a base is highly recommended to neutralize the acidic byproducts and drive the reaction forward[1][2]. The choice and amount of base are critical[1].
-
Hydrolysis of (Boc)₂O: In aqueous conditions, (Boc)₂O can hydrolyze. While the aminolysis is generally faster, prolonged reaction times in water without a sufficient excess of the anhydride can lead to lower yields[3].
Solutions & Optimization:
-
For Weakly Nucleophilic Amines:
-
Increase the reaction temperature[1].
-
Prolong the reaction time[1].
-
Add a catalyst like 4-dimethylaminopyridine (DMAP)[1]. DMAP is a hypernucleophilic catalyst that activates (Boc)₂O[5].
-
Consider using an alcoholic solvent like methanol, which has been shown to enhance the reaction rate for aromatic amines[6].
-
-
For Poorly Soluble Amines:
-
Base Selection:
Issue 2: Formation of Di-Boc Protected Product
Q2: I'm observing a significant amount of di-Boc (Boc₂N-R) product with my primary amine. How can I prevent this?
The formation of a di-Boc product occurs when the initially formed Boc-amine is deprotonated and reacts with a second molecule of (Boc)₂O. This is more likely with:
Prevention Strategies:
-
Control Stoichiometry: Use a smaller excess of (Boc)₂O, typically 1.1 to 1.2 equivalents.
-
Choice of Base: Avoid strong bases if di-Boc formation is a major issue. A milder base like NaHCO₃ or even running the reaction without a base may be preferable[2].
-
Temperature Control: Run the reaction at room temperature or below.
Issue 3: Formation of Urea Side Products
Q3: My reaction mixture contains urea byproducts. What is the mechanism and how can I avoid it?
Urea formation can occur through the generation of an isocyanate intermediate, which then reacts with a free amine[8][9]. This is often promoted by:
-
The use of strong bases[8].
-
Elevated temperatures.
-
Certain reaction conditions that favor the decomposition of the Boc group or activated intermediates.
Mitigation Techniques:
-
Milder Conditions: Use the mildest possible conditions that still afford a reasonable reaction rate. This includes using weaker bases and running the reaction at or below room temperature.
-
Alternative Reagents: In some cases, alternative Boc-donating reagents might be less prone to forming isocyanates.
-
One-Pot Procedures: For the synthesis of N-Boc protected secondary amines from aldehydes and primary amines, a one-pot reductive amination followed by Boc protection can be a clean and efficient method[10].
Data Summary: Reaction Conditions
The choice of reagents and conditions can be adapted for a wide variety of substrates. Below is a summary of common conditions.
| Reagent | Base | Solvent | Temperature (°C) | Reaction Time | Substrates |
| (Boc)₂O | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | 1 - 12 h | Primary and Secondary Amines[11] |
| (Boc)₂O | Sodium Hydroxide (NaOH) | Dioxane/Water | Room Temperature | 2 - 16 h | Amino Acids[1][11] |
| (Boc)₂O | 4-DMAP (catalytic) | Acetonitrile (ACN) | Room Temperature | 1 - 4 h | Weakly nucleophilic amines[1] |
| (Boc)₂O | Sodium Bicarbonate (NaHCO₃) | Chloroform/Water (biphasic) | Reflux | 3 - 6 h | General Amines[7] |
| (Boc)₂O | None | Methanol | Room Temperature | Varies | Aromatic Amines[6] |
Experimental Protocols
Protocol 1: General Boc Protection of an Aliphatic Amine
-
Dissolution: Dissolve the aliphatic amine (1.0 eq.) in a suitable solvent (e.g., THF or DCM)[1].
-
Base Addition: Add triethylamine (1.2 eq.) to the solution.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the stirring solution.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours[1].
-
Work-up:
Protocol 2: Boc Protection of a Weakly Nucleophilic Aromatic Amine using DMAP
-
Dissolution: Dissolve the aromatic amine (1.0 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in acetonitrile[1].
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) to the solution[1].
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS[1].
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel[1].
-
References
- Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines - Benchchem.
- Technical Support Center: Improving the Yield of Boc Protection Reactions - Benchchem.
- Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. | Homework.Study.com.
- Boc Protecting Group for Amines - Chemistry Steps.
- Alcohol Speed up Boc Protection of Primary Amines - WuXi Biology.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.
- Application Note – N-Boc protection - Sigma-Aldrich.
- Amine Protection / Deprotection - Fisher Scientific.
- A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - NIH.
- Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry.
- The Chemistry of the Boc Protecting Group - Benchchem.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH.
- One-Pot Synthesis of Ureas from Boc-Protected Amines | Request PDF - ResearchGate.
- Urea derivative synthesis by amination, rearrangement or substitution.
Sources
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: tert-Butyl methyl(prop-2-yn-1-yl)carbamate
Introduction
Welcome to the technical support guide for tert-Butyl methyl(prop-2-yn-1-yl)carbamate (also known as N-Boc-N-methylpropargylamine). This versatile building block is crucial in medicinal chemistry and organic synthesis, primarily valued for its Boc-protected amine and its terminal alkyne handle, which is ready for transformations like Click Chemistry.[1] However, its unique amphiphilic structure can present solubility challenges.
This guide provides researchers, scientists, and drug development professionals with a structured approach to overcoming these issues. We will move beyond simple solvent lists to explain the underlying chemical principles, ensuring you can make informed decisions to successfully integrate this compound into your experimental workflows.
Section 1: Understanding the Molecule - Physicochemical Properties & Solubility Profile
The solubility behavior of this compound is dictated by the interplay of its distinct structural components. The fundamental principle governing solubility is "like dissolves like," which refers to the polarity of the solute and the solvent.[2]
-
tert-Butyl (Boc) Group: This bulky, non-polar hydrocarbon moiety significantly increases the molecule's lipophilicity (fat-solubility).[3] It promotes dissolution in non-polar to moderately polar aprotic organic solvents.
-
Carbamate Group (-N(C=O)O-): This is the most polar part of the molecule. While it lacks a proton for hydrogen bond donation, its oxygen atoms can act as hydrogen bond acceptors. This feature enhances solubility in polar aprotic solvents.[3][4]
-
Propargyl Group (-CH₂-C≡CH): This group is predominantly non-polar, contributing to the overall lipophilicity.
-
N-Methyl Group: This small alkyl group slightly increases lipophilicity and sterically hinders the carbamate, which can influence intermolecular interactions.
This combination results in a molecule with poor aqueous solubility but good solubility in a range of common organic solvents.[3]
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₂ | [5] |
| Molecular Weight | 169.22 g/mol | [5] |
| Appearance | White to off-white solid or crystalline powder (Typical for this class) | [4][6] |
| Melting Point (related N-Boc-propargylamine) | 40-44 °C | [7] |
| Predicted XlogP | 1.2 | [5] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common solubility challenges in a direct question-and-answer format.
Q1: What are the recommended starting solvents for dissolving this compound?
For initial trials, begin with common aprotic organic solvents where the compound is most likely to be soluble.
Table 2: Recommended Solvent Screening Cascade
| Tier | Solvent Class | Recommended Solvents | Rationale |
| 1 (High Probability) | Chlorinated / Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | These solvents effectively balance the polarity, solvating both the non-polar hydrocarbon regions and the polar carbamate group. Chloroform is a reported solvent for the parent N-Boc-propargylamine.[8] |
| 2 (Moderate Probability) | Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | These highly polar solvents are excellent for dissolving compounds with polar functional groups.[2] Use DMF and DMSO sparingly for initial dissolution due to their high boiling points, which makes them difficult to remove. They are best suited for preparing high-concentration stock solutions. |
| 3 (Low Probability) | Alcohols / Ethers | Methanol, Ethanol, Diethyl Ether | Alcohols may offer moderate solubility. Diethyl ether is less polar and may be effective if the compound's non-polar character dominates. |
| 4 (Very Low Probability) | Non-Polar / Aqueous | Hexanes, Toluene, Water | Purely non-polar solvents like hexanes are unlikely to dissolve the compound alone but are useful for trituration (see Q3). Water solubility is expected to be negligible. |
Q2: My compound isn't dissolving in my first-choice solvent. What are the next steps?
If initial attempts at dissolution fail, do not immediately discard the experiment. A systematic approach can often resolve the issue. This involves applying physical methods to aid dissolution or moving to a different solvent system.
Workflow: Troubleshooting Poor Solubility
Sources
- 1. tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate, 634926-63-9 | BroadPharm [broadpharm.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. PubChemLite - Tert-butyl n-methyl-n-(prop-2-yn-1-yl)carbamate (C9H15NO2) [pubchemlite.lcsb.uni.lu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. N-Boc-propargylamine CAS#: 92136-39-5 [amp.chemicalbook.com]
- 8. labsolu.ca [labsolu.ca]
Technical Support Center: Scaling the Synthesis of N-Boc-N-methylpropargylamine
Welcome to the technical support guide for the synthesis and scale-up of N-Boc-N-methylpropargylamine. This resource is designed for researchers, chemists, and process development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting strategies. As a versatile building block in medicinal chemistry and organic synthesis, particularly for enzyme inhibitors and as a precursor in click chemistry reactions, a reliable and scalable synthesis of this compound is crucial.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing N-Boc-N-methylpropargylamine?
The most direct and widely adopted method is the N-protection of commercially available N-methylpropargylamine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an appropriate organic solvent. The reaction is known for its high efficiency and relatively clean conversion, making it suitable for large-scale production.[3][4]
Q2: Why is the Boc protecting group ideal for N-methylpropargylamine?
The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the secondary amine for several key reasons:
-
Stability: It is robust and stable under a wide range of reaction conditions, including those involving nucleophiles and basic hydrolysis, allowing for selective transformations at other parts of the molecule.[4]
-
Facile Cleavage: The Boc group can be easily and cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, which generates gaseous byproducts (CO₂ and isobutylene) that are simple to remove.[5]
-
Improved Handling: The Boc-protected product is typically a less volatile and more crystalline solid compared to the starting amine (N-methylpropargylamine is a volatile liquid with a boiling point of 82-84 °C), which simplifies handling, purification, and storage.[6]
Q3: How should I monitor the reaction's progress effectively?
Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a non-polar solvent system, such as 10-20% ethyl acetate in hexanes. The starting amine will have a low Rf value and may streak, while the N-Boc protected product will be significantly less polar and have a higher Rf. Staining with potassium permanganate or ninhydrin (for the secondary amine) can aid visualization. For more precise monitoring, especially during optimization, LC-MS is recommended.
Core Experimental Protocol: Lab Scale (1-10 g)
This protocol describes a standard procedure for the synthesis of N-Boc-N-methylpropargylamine.
Materials:
-
N-Methylpropargylamine (C₄H₇N, MW: 69.11 g/mol )
-
Di-tert-butyl dicarbonate (Boc₂O, MW: 218.25 g/mol )
-
Triethylamine (TEA, Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methylpropargylamine (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous DCM (approx. 10 mL per gram of amine).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.
-
Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the Boc₂O solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight).
-
Quenching & Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can often be used directly if of high purity. For higher purity, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is effective.[7]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the secondary amine on one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate, facilitated by the base, releases the product, tert-butanol, and carbon dioxide.
Caption: Mechanism of N-Boc protection.
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction has resulted in a very low yield or has not worked at all. What are the most likely causes?
A: Low yield is a common issue that can typically be traced back to one of several key areas. Systematically investigating these possibilities is the best approach.
-
Quality of N-methylpropargylamine: The starting amine is volatile and can degrade over time. Ensure it is of high purity and has been stored correctly under nitrogen in a cool, dark place.[8] Impurities can interfere with the reaction.
-
Inactive Boc₂O: Di-tert-butyl dicarbonate can hydrolyze if exposed to moisture. Use a fresh bottle or material that has been stored in a desiccator.
-
Insufficient Base: Triethylamine acts as a scavenger for the acid generated during the reaction. If insufficient base is present, the amine salt may form, which is unreactive. Ensure at least 1.1-1.2 equivalents are used.
-
Reaction Temperature: While the reaction proceeds at room temperature, it can be sluggish. If you see low conversion, gentle heating to 40-50 °C can increase the rate, though this should be done cautiously to avoid side reactions.[9]
-
Premature Workup: Ensure the reaction has gone to completion by TLC before quenching. Some reactions may require longer than the standard overnight stirring.
Caption: Troubleshooting workflow for low yield.
Problem: Difficult Purification
Q: I'm struggling to purify the crude product. The column chromatography is messy, or the product is contaminated with byproducts. What can I do?
A: Purification challenges often arise from unreacted Boc₂O or its byproducts.
-
Removing Excess Boc₂O: If a significant excess of Boc₂O was used, it can co-elute with the product. One effective method is to convert the remaining Boc₂O to a more polar compound. After the reaction is complete, add a small amount of a primary amine like N-butylamine and stir for an hour. The resulting N-Boc-butylamine is more polar and easier to separate.
-
Removing t-Butanol: The byproduct tert-butanol can be difficult to remove completely under reduced pressure. An effective workup with several aqueous washes is crucial. For larger scales, a co-evaporation (azeotrope) with a solvent like toluene can help remove residual alcohol.
-
Alternative to Chromatography: For multi-gram scales, purification by chromatography can be cumbersome.[10] If the crude product is a solid, consider recrystallization from a solvent system like hexanes/ethyl acetate or hexanes/ether. If it is an oil, short-path distillation under high vacuum may be an option, but be cautious of thermal deprotection of the Boc group.[11]
Scaling Up the Synthesis
Q: I need to produce over 100 g of N-Boc-N-methylpropargylamine. What are the primary considerations and challenges when moving from bench to pilot scale?
A: Scaling up this synthesis introduces new variables that must be carefully managed. A direct multiplication of lab-scale quantities without process adjustment is rarely successful.[12]
-
Thermal Management: The reaction is exothermic. On a large scale, the heat generated can accelerate the reaction uncontrollably, leading to side products or a potential runaway reaction. Use a jacketed reactor with controlled cooling and ensure the Boc₂O is added slowly and portion-wise to manage the exotherm.
-
Mixing and Agitation: In a large reactor, inefficient mixing can create localized "hot spots" or areas of high reagent concentration, leading to poor conversion and side product formation. Ensure the reactor is equipped with an appropriate overhead stirrer (e.g., mechanical anchor or pitched-blade turbine) to maintain a homogeneous mixture.
-
Workup and Extraction: Handling large volumes of organic solvents and aqueous layers can be challenging. Emulsion formation is more likely at scale. Use a slow, controlled agitation during washing and allow adequate time for phase separation. Using brine for the final wash helps to break emulsions.
-
Purification Strategy: Large-scale column chromatography is expensive and generates significant solvent waste.[13] Developing a crystallization protocol is highly recommended for the final purification step. This often requires screening various solvents and solvent mixtures to find conditions that provide high purity and yield.
Data Summary: Reaction Condition Comparison
| Parameter | Condition A (Standard) | Condition B (Catalytic) | Condition C (Aqueous) | Key Considerations |
| Solvent | DCM, THF | Acetonitrile | Water/Methanol | DCM is excellent for solubility. Aqueous systems can be greener but may require longer reaction times.[9] |
| Base | Triethylamine (1.2 eq) | DMAP (0.1 eq), TEA (1.1 eq) | NaHCO₃ or NaOH | DMAP can significantly accelerate the reaction but may be harder to remove. Inorganic bases are cost-effective for scale-up. |
| Temperature | 0 °C to RT | Room Temperature | 25 - 55 °C | Exotherm control is critical at scale. Gentle heating can drive slow reactions to completion.[9] |
| Typical Yield | >90% | >95% | 85-95% | Yields are generally high, but purification losses can be significant without an optimized protocol. |
| Reference | [4] | [14] | [9] | General procedures for Boc protection serve as excellent starting points for optimization. |
References
-
PrepChem. Synthesis of N-(2-Propyl)-N-methylpropargylamine hydrochloride (MPPP). Available from: [Link]
-
RSC Advances. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
-
PubMed. Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. Available from: [Link]
-
ResearchGate. Deprotection of different N-Boc-compounds | Download Table. Available from: [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]
-
PubMed Central. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. Available from: [Link]
-
RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of propargylamines and amides. Available from: [Link]
-
Semantic Scholar. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Available from: [Link]
-
ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
PubMed. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. Available from: [Link]
-
ResearchGate. An efficient synthesis of ortho-N-Boc-aryl methyl ketones. Available from: [Link]
-
Chemtips. Reactions that Work: Boc Protection. Available from: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]
-
Cell Culture Dish. Simplifying Oligonucleotide Synthesis Scale-Up. Available from: [Link]
-
ResearchGate. Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline. Available from: [Link]
-
The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. Available from: [Link]
- Google Patents. Method for purifying N-methyl pyrrolidone and gamma-butyrolactone.
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- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. N-METHYLPROPARGYLAMINE | 35161-71-8 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. N-甲基炔丙基胺 95% | Sigma-Aldrich [sigmaaldrich.com]
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- 13. The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis | Drug Discovery News [drugdiscoverynews.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Characterization Challenges of tert-Butyl methyl(prop-2-yn-1-yl)carbamate
Welcome to the technical support center for tert-butyl methyl(prop-2-yn-1-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and characterization of this versatile alkyne-containing building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experimental work.
Introduction: The Dual Reactivity of an N-Boc Protected Propargylamine
This compound is a valuable reagent in medicinal chemistry and organic synthesis, primarily utilized in "click" chemistry reactions via its terminal alkyne functionality.[1] The tert-butyloxycarbonyl (Boc) protecting group offers stability to the secondary amine under various conditions, yet its characterization is not without its nuances. The potential for isomerization, challenges in purification, and specific spectral signatures require a careful and informed analytical approach. This guide will address these critical aspects to aid in the successful application of this compound.
Part 1: Synthesis and Purification Troubleshooting
The synthesis of this compound is typically achieved through the N-protection of N-methylpropargylamine with di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, several issues can arise, impacting yield and purity.
Q1: My reaction yield is low, or the reaction is not proceeding to completion. What are the common causes?
A1: Low yields in Boc protections of secondary amines like N-methylpropargylamine can often be traced back to several key factors:
-
Insufficient Basicity: While Boc₂O can react with amines without a base, the reaction is often slow. The tert-butanol byproduct is acidic enough to protonate the starting amine, reducing its nucleophilicity. The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to scavenge the acidic byproducts.[2]
-
Solvent Choice: The choice of solvent is critical. Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally preferred. Protic solvents may compete with the amine for reaction with Boc₂O.[3]
-
Reaction Temperature: The reaction is typically run at room temperature. Elevated temperatures can lead to the decomposition of Boc₂O and potential side reactions.
-
Reagent Quality: Ensure the N-methylpropargylamine is pure and the Boc₂O is not hydrolyzed. Old bottles of Boc₂O may have decomposed to tert-butanol and CO₂.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low yield in the synthesis.
Q2: I am observing a significant impurity with the same mass as my product in the mass spectrum. What could it be?
A2: A common and challenging impurity in the synthesis of N-propargyl carbamates is the corresponding allenamide , tert-butyl methyl(propa-1,2-dien-1-yl)carbamate.[4][5] This isomerization is often base-catalyzed and can occur during the reaction or workup.[3][6]
-
Mechanism of Isomerization: A base can abstract the acidic acetylenic proton, leading to a resonance-stabilized intermediate that can then be protonated on the γ-carbon to form the allene.[5]
-
Characterization: Since the allenamide is an isomer, it will have the same molecular weight as the desired product, making it indistinguishable by low-resolution mass spectrometry. Careful analysis of ¹H and ¹³C NMR spectra is crucial for its identification.
Part 2: Analytical Characterization Challenges
Accurate characterization is paramount to confirming the identity and purity of this compound.
Q3: How do I interpret the ¹H NMR spectrum and identify potential impurities?
A3: The ¹H NMR spectrum of the pure product should exhibit distinct signals. However, the presence of rotamers and potential impurities can complicate interpretation.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| -C(CH₃)₃ | ~1.45 | singlet (s) | - | This is a characteristic signal for the tert-butyl group and should integrate to 9 protons. |
| -CCH | ~2.20 | triplet (t) | ~2.5 | This is the acetylenic proton. The small coupling is to the methylene protons. |
| -N-CH₃ | ~2.85 | singlet (s) | - | This is the N-methyl group. Due to hindered rotation around the N-C(O) bond, this signal may be broadened or appear as two closely spaced singlets. |
| -N-CH₂- | ~4.05 | doublet (d) | ~2.5 | These are the methylene protons adjacent to the nitrogen and the alkyne. They are coupled to the acetylenic proton. |
Identifying the Allenamide Impurity in ¹H NMR:
The presence of the allenamide isomer will introduce a new set of signals. Key diagnostic peaks for the allenamide are:
-
Allenic Protons: Look for signals in the region of δ 4.5-6.0 ppm, which are characteristic of vinylic protons in an allene system.
-
N-Methyl and Methylene Signals: The chemical shifts of the N-methyl and methylene protons of the allenamide will be different from those of the desired propargyl isomer.
Q4: What should I expect in the ¹³C NMR spectrum?
A4: The proton-decoupled ¹³C NMR spectrum provides further confirmation of the structure.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| -C(CH₃)₃ | ~28.3 | |
| C(CH₃)₃ | ~80.5 | Quaternary carbon of the tert-butyl group. |
| -N-CH₃ | ~35.0 | |
| -N-CH₂- | ~40.0 | |
| ≡CH | ~71.0 | |
| -C≡CH | ~78.0 | Quaternary alkyne carbon. |
| C=O | ~155.0 | Carbonyl carbon of the carbamate. |
Identifying the Allenamide Impurity in ¹³C NMR:
The allenamide will show a characteristic signal for the central carbon of the allene system (>C=C=C< ) in the downfield region of the spectrum, typically around δ 200 ppm. The terminal carbons of the allene will appear in the alkene region (δ 80-100 ppm).
Q5: What are the expected fragmentation patterns in the mass spectrum?
A5: Electron ionization (EI) mass spectrometry will result in characteristic fragmentation of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak at m/z = 169 should be observable, corresponding to the molecular weight of C₉H₁₅NO₂.[7]
-
Loss of tert-Butyl Group: A prominent peak at m/z = 113 results from the loss of a tert-butyl radical (•C(CH₃)₃).
-
Loss of Isobutylene: A peak at m/z = 113 can also be formed via the loss of isobutylene (C₄H₈) from the molecular ion, followed by rearrangement. A peak at m/z = 57, corresponding to the tert-butyl cation ([C(CH₃)₃]⁺), is also expected to be a major fragment.
-
Propargyl Fragmentation: Cleavage of the N-propargyl bond can lead to a fragment at m/z = 39, corresponding to the propargyl cation ([C₃H₃]⁺).
Mass Spectrometry Fragmentation Workflow
Caption: Common fragmentation pathways in EI-MS.
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from standard procedures for the Boc protection of secondary amines.[8][9]
Materials:
-
N-methylpropargylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-methylpropargylamine (1.0 eq.) in anhydrous THF (0.5 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[10]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10-20% ethyl acetate).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Part 4: Stability and Storage
Q6: How stable is this compound and how should it be stored?
A6:
-
Acid Stability: The Boc group is labile under strong acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane).[11] It is relatively stable to mild aqueous acid.
-
Base Stability: While the carbamate itself is generally stable to base, the presence of the terminal alkyne makes the molecule susceptible to base-catalyzed isomerization to the allenamide, as discussed previously.[4][5] Therefore, prolonged exposure to strong bases should be avoided.
-
Storage: The compound should be stored in a cool, dry place, away from strong acids and bases. For long-term storage, refrigeration is recommended.
References
-
Garcı́a-Garcı́a, P., et al. (2015). Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides. Beilstein Journal of Organic Chemistry, 11, 1441-1446. [Link]
-
ResearchGate. (n.d.). Isomerization energies for the amides/carbamates outlined in Figure 1. [Link]
-
National Center for Biotechnology Information. (2015). Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides. PubMed Central. [Link]
-
Brimble, M. A., et al. (2001). tert-Butyl methoxy(2-propynyl)carbamate. Molecules, 6(3), M200. [Link]
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [Link]
-
Singh, M. K., et al. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1382. [Link]
-
ResearchGate. (2015). Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides. [Link]
-
Yang, J. W., et al. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 84, 103. [Link]
-
Supporting Information. (n.d.). [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl N-methyl-N-prop-2-ynylcarbamate. PubChem. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Trost, B. M., & Stiles, R. L. (2008). Ru-Catalyzed Sequence for the Synthesis of Cyclic Amido-Ethers. Organic letters, 10(12), 2513–2516. [Link]
-
University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
The Organic Chemistry Tutor. (2021). Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. YouTube. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Ayres, J. N., et al. (2018). Synthesis and Reactivity of N-Allenyl Cyanamides. The Journal of Organic Chemistry, 83(17), 10317-10325. [Link]
Sources
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- 2. jk-sci.com [jk-sci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate, 634926-63-9 | BroadPharm [broadpharm.com]
- 7. PubChemLite - Tert-butyl n-methyl-n-(prop-2-yn-1-yl)carbamate (C9H15NO2) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. BOC deprotection [ms.bzchemicals.com]
Validation & Comparative
A Comprehensive Guide to the Spectroscopic Analysis of N-Boc-N-methylpropargylamine for Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural characterization of synthetic intermediates is not merely a procedural step but a cornerstone of scientific rigor and regulatory compliance. N-Boc-N-methylpropargylamine, a key building block in the synthesis of various pharmaceutical agents, particularly in the realm of enzyme inhibitors, demands a thorough analytical validation to ensure its identity, purity, and stability. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of N-Boc-N-methylpropargylamine, comparing its analytical signature with alternative techniques and offering detailed experimental protocols for its characterization.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. For a molecule such as N-Boc-N-methylpropargylamine, with its distinct functional groups—the bulky tert-butoxycarbonyl (Boc) protecting group, the N-methyl group, and the terminal alkyne of the propargyl moiety—NMR provides a definitive fingerprint.
¹H NMR Spectral Analysis of N-Boc-N-methylpropargylamine
The proton NMR spectrum of N-Boc-N-methylpropargylamine, typically recorded in deuterochloroform (CDCl₃), exhibits characteristic signals that are readily assigned to the different proton environments within the molecule. The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J).
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| C(CH₃)₃ (Boc) | 1.46 | Singlet | - | 9H |
| C≡CH | 2.22 | Triplet | 2.5 | 1H |
| N-CH₃ | 2.87 | Singlet | - | 3H |
| N-CH₂ | 4.02 | Doublet | 2.5 | 2H |
Data sourced from Edmondson, S. (1999). Synthesis of novel inhibitors of monoamine oxidase B for the treatment of neurodegenerative disorders (Doctoral dissertation, Emory University).
The large singlet at approximately 1.46 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group of the Boc protector. The N-methyl group appears as a sharp singlet at around 2.87 ppm. The terminal alkyne proton (C≡CH) is observed as a triplet at 2.22 ppm, with its multiplicity arising from the long-range coupling to the adjacent methylene protons. Correspondingly, the methylene protons (N-CH₂) of the propargyl group appear as a doublet at 4.02 ppm, split by the terminal alkyne proton. The observation of this reciprocal coupling provides definitive evidence for the propargyl fragment's connectivity.
¹³C NMR Spectral Analysis of N-Boc-N-methylpropargylamine
The proton-decoupled ¹³C NMR spectrum provides complementary and equally vital information, confirming the carbon framework of the molecule.
| Assignment | Chemical Shift (δ, ppm) |
| C(C H₃)₃ (Boc) | 28.4 |
| N-C H₃ | 36.5 |
| N-C H₂ | 40.8 |
| C ≡CH | 71.5 |
| C≡C H | 79.5 |
| C (CH₃)₃ (Boc) | 80.5 |
| C=O (Boc) | 155.2 |
Note: The above ¹³C NMR data is a representative spectrum based on typical chemical shifts for similar N-Boc protected propargylamines. Specific experimental values may vary slightly.
The spectrum clearly resolves all seven carbon environments. The tert-butyl methyl carbons are found at a characteristic upfield position around 28.4 ppm. The N-methyl and N-methylene carbons are observed at 36.5 ppm and 40.8 ppm, respectively. The two sp-hybridized carbons of the alkyne appear at distinct chemical shifts, with the terminal carbon (C≡CH) at approximately 71.5 ppm and the internal carbon (C ≡CH) further downfield at around 79.5 ppm. The quaternary carbon of the tert-butyl group and the carbonyl carbon of the Boc group are found at 80.5 ppm and 155.2 ppm, respectively.
Comparison with Other Analytical Techniques
While NMR is the gold standard for structural elucidation, a comprehensive characterization of N-Boc-N-methylpropargylamine relies on a suite of analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| FT-IR Spectroscopy | Presence of functional groups (C≡C-H, C=O, C-N) | Rapid, non-destructive, provides a functional group "fingerprint" | Does not provide detailed structural connectivity |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, confirms molecular formula | Isomeric and isobaric compounds can be difficult to distinguish without fragmentation analysis |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | High resolution, quantitative, suitable for monitoring reaction progress and stability | Does not provide structural information directly |
Fourier-Transform Infrared (FT-IR) Spectroscopy provides valuable confirmatory data. Key expected absorbances for N-Boc-N-methylpropargylamine include a sharp peak around 3300 cm⁻¹ for the terminal alkyne C-H stretch, a strong carbonyl (C=O) stretch from the Boc group at approximately 1695 cm⁻¹, and C-N stretching vibrations.
Mass Spectrometry (MS) is crucial for confirming the molecular weight of the compound (169.22 g/mol ). Techniques like Electrospray Ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 170.1.
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of N-Boc-N-methylpropargylamine. A reverse-phase HPLC method can effectively separate the target compound from starting materials, by-products, and degradation products.[1][2]
Experimental Protocols
NMR Sample Preparation and Data Acquisition
A standardized protocol ensures the acquisition of high-quality, reproducible NMR spectra.[3][4][5]
Caption: Workflow for NMR sample preparation and data acquisition.
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh 5-10 mg of N-Boc-N-methylpropargylamine for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis into a clean, dry vial.[4]
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), to the vial and gently swirl to dissolve the sample completely.[3]
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.
Alternative Analytical Technique: HPLC for Purity Assessment
Caption: Workflow for HPLC purity analysis.
A typical reverse-phase HPLC method for purity analysis would involve a C18 column with a gradient elution using water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).[1] Detection is commonly performed using a UV detector at a low wavelength (e.g., 210 nm) to ensure the detection of any potential impurities.
Conclusion
The comprehensive analysis of N-Boc-N-methylpropargylamine using ¹H and ¹³C NMR spectroscopy provides an irrefutable confirmation of its chemical structure. The distinct and well-resolved signals for each proton and carbon environment serve as a reliable analytical signature for this important synthetic intermediate. When complemented with data from orthogonal techniques such as FT-IR, mass spectrometry, and HPLC, researchers and drug development professionals can ensure the identity, purity, and quality of their material, thereby upholding the principles of scientific integrity and contributing to the successful advancement of new therapeutic agents.
References
A Senior Application Scientist's Guide to the Mass Spectrometry of tert-Butyl methyl(prop-2-yn-1-yl)carbamate and its Alternatives in Drug Development
In the landscape of modern drug discovery and development, the precise characterization of synthesized molecules is paramount. Among the array of analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and ability to provide detailed structural information. This guide delves into the mass spectrometric behavior of tert-Butyl methyl(prop-2-yn-1-yl)carbamate, a molecule featuring a crucial Boc-protecting group and a reactive propargyl moiety.
This document is not a mere recitation of protocols but a strategic guide for researchers, scientists, and drug development professionals. We will explore the nuanced fragmentation patterns of this molecule, compare its mass spectrometric signature to common alternatives, and provide a robust experimental framework for its analysis. The insights provided herein are grounded in established chemical principles and extensive field experience to empower you to interpret your data with confidence and precision.
The Significance of this compound in Synthetic Chemistry
This compound is a valuable intermediate in organic synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[1] The propargylamine moiety is a versatile functional group, serving as a linchpin in the synthesis of various heterocyclic compounds and as a key component in molecules of medicinal interest, including enzyme inhibitors.[2] The presence of both these functionalities makes this molecule a key building block in the construction of complex pharmaceutical agents.
Understanding the mass spectrometric behavior of this compound is critical for reaction monitoring, purity assessment, and structural confirmation during the synthetic workflow.
Predicted Mass Spectrometric Fragmentation of this compound
Under electrospray ionization (ESI) in positive ion mode, this compound (m/z 169.11) is expected to exhibit a characteristic fragmentation pattern dominated by the lability of the Boc group. The primary fragmentation pathways are predictable based on the established behavior of Boc-protected amines.
The most prominent fragmentation is anticipated to be the neutral loss of isobutylene (56 Da) via a McLafferty-like rearrangement, a hallmark of the Boc group in mass spectrometry.[3][4] This rearrangement is initiated by the transfer of a gamma-hydrogen from one of the tert-butyl methyl groups to the carbonyl oxygen, leading to the cleavage of the C-O bond and the formation of a stable carbamic acid intermediate which subsequently decarboxylates.
A secondary fragmentation pathway involves the direct cleavage of the tert-butyl cation (m/z 57), a stable tertiary carbocation. This would result in the formation of a protonated methyl(prop-2-yn-1-yl)carbamate fragment.
Below is a DOT language script visualizing the predicted fragmentation pathways.
Caption: Predicted ESI-MS fragmentation of this compound.
Comparative Analysis of Amine Protecting Groups in Mass Spectrometry
The choice of a protecting group significantly influences the mass spectrometric behavior of a molecule. Here, we compare the Boc group with two other commonly used amine protecting groups: Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc).
| Protecting Group | Structure | Typical Deprotection Condition | Expected Mass Spectrometric Behavior | Key Fragment Ions |
| Boc (tert-Butoxycarbonyl) | Acidic (e.g., TFA) | Prone to in-source decay, especially with energetic ionization. Facile neutral loss of isobutylene (56 Da).[3] | [M-56]+, [C4H9]+ (m/z 57) | |
| Cbz (Carboxybenzyl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Generally more stable under typical ESI conditions than Boc. Fragmentation often involves the loss of the benzyl group or toluene.[5] | [M-91]+ (loss of benzyl), [M-92]+ (loss of toluene) | |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Basic (e.g., Piperidine) | Stable under acidic ESI conditions. The fluorenyl moiety provides a strong chromophore for UV detection. Fragmentation often yields a stable dibenzofulvene-related ion.[6] | [M-178]+, m/z 179 (protonated dibenzofulvene) |
This comparison highlights the unique mass spectrometric signatures of each protecting group, which can be leveraged for selective reaction monitoring in complex synthetic schemes employing orthogonal protection strategies.
Experimental Protocol: LC-MS Analysis of this compound
This protocol provides a robust starting point for the analysis of the title compound and similar molecules. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile. The use of formic acid promotes protonation and enhances ionization efficiency in positive ESI mode.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 20-40 V (This may need to be optimized to control in-source fragmentation).
-
Source Temperature: 120-150 °C.
-
Desolvation Gas (Nitrogen) Flow: 600-800 L/hr.
-
Desolvation Temperature: 350-450 °C.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode for initial analysis. For enhanced sensitivity and quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed, targeting the [M+H]+ ion (m/z 170.1) and key fragment ions.
Below is a DOT language script visualizing the experimental workflow.
Caption: A streamlined workflow for the LC-MS analysis of carbamate-protected amines.
Conclusion
The mass spectrometric analysis of this compound provides a clear example of how understanding fundamental fragmentation mechanisms is crucial for the structural elucidation of synthetic molecules. The characteristic neutral loss of isobutylene from the Boc group serves as a reliable diagnostic tool. By comparing its mass spectrometric behavior with that of other common amine protecting groups like Cbz and Fmoc, researchers can make informed decisions in designing complex synthetic routes with orthogonal protection schemes. The provided experimental protocol offers a solid foundation for developing robust analytical methods for the routine characterization of such important synthetic intermediates in the fast-paced environment of drug discovery and development.
References
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Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]
-
ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis? [Link]
-
Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]
-
ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]
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A Comparative Guide to N-Boc Deprotection: From Acidic Workhorses to Milder Alternatives
The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly in peptide and pharmaceutical chemistry, for the protection of amine functionalities.[1] Its widespread use is attributed to its ease of installation and general stability. However, the critical step of its removal—deprotection—presents a frequent challenge where reaction efficiency must be carefully balanced against the chemical stability of the substrate.[2] This guide offers an in-depth comparison of prevalent N-Boc deprotection methodologies, grounded in experimental data, to assist researchers in navigating this crucial synthetic decision.
The Industry Standard: Acid-Catalyzed Deprotection
The most common and robust method for N-Boc deprotection involves strong acids, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] This approach is highly effective, often providing quantitative yields in a short timeframe.[4]
Mechanism of Acidolysis
The mechanism proceeds via protonation of the Boc group's carbonyl oxygen by the acid.[5] This initial step facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and a transient carbamic acid intermediate.[5][6] The carbamic acid readily undergoes decarboxylation to release the free amine and carbon dioxide gas.[7] It is crucial to perform these reactions in an open or well-vented system to allow the CO2 to escape safely.[6]
Caption: Acid-catalyzed N-Boc deprotection mechanism.
The Critical Role of Scavengers
A significant drawback of acidic deprotection is the formation of the highly reactive tert-butyl cation.[8] This electrophile can alkylate nucleophilic residues within the target molecule, such as the side chains of tryptophan, methionine, cysteine, and tyrosine, leading to undesired byproducts.[8][9] To mitigate this, "scavengers" are added to the reaction mixture. These are nucleophilic agents that rapidly trap the tert-butyl cation before it can react with the substrate.[8][10]
Common scavengers include:
-
Triisopropylsilane (TIS): Effective for trapping carbocations. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[9]
-
Thioanisole: Used to prevent S-alkylation of methionine residues.[9]
-
Ethanedithiol (EDT): Protects the free thiol group of cysteine.[9]
-
Water: Can also act as an effective scavenger.[11]
The choice of scavenger is dictated by the specific nucleophilic groups present in the substrate.[9]
Navigating Sensitive Substrates: Milder Deprotection Strategies
For molecules containing acid-labile functional groups, the harsh conditions of TFA or HCl are often unsuitable.[12] In these instances, a range of milder, alternative methods have been developed.
Lewis Acid-Mediated Deprotection
Lewis acids offer a milder alternative to strong Brønsted acids.[13] The mechanism is analogous, involving coordination of the Lewis acid to the carbonyl oxygen, which facilitates cleavage.[14]
-
Zinc Bromide (ZnBr₂): This reagent is particularly useful for the selective deprotection of N-Boc groups on secondary amines.[15] It typically requires stoichiometric amounts and is often performed in dichloromethane (DCM).[16][17]
-
Trimethylsilyl Iodide (TMSI): TMSI is a potent reagent for cleaving ethers and esters and can also be used for Boc deprotection, especially when other methods prove too harsh.[18] It is often generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) due to its cost and instability.[19][20]
-
Iron(III) Chloride (FeCl₃): Catalytic amounts of FeCl₃ have been shown to effectively and selectively deprotect N-Boc groups, particularly in N,N'-diprotected amines and amino acids.[21][22] This method is advantageous for its use of an inexpensive and sustainable metal catalyst.[21]
Thermal Deprotection
In the absence of any acid or catalyst, the Boc group can be removed simply by heating.[23] This "green" method proceeds via a fragmentation mechanism, yielding the free amine, carbon dioxide, and isobutylene.[23]
-
High-Temperature Conditions: This method often requires high temperatures, sometimes up to 240-270°C, which may not be suitable for thermally sensitive compounds.[16][24] Continuous flow reactors can offer precise temperature control to achieve selective deprotection.[25]
-
Boiling Water: A notably mild and environmentally friendly approach involves heating the substrate in boiling water. This method has been reported to give quantitative yields for various aromatic and aliphatic amines, often in short reaction times (10 min - 2 h).[12][13]
Novel Reagent Systems
Research continues to yield novel and mild reagents for Boc cleavage.
-
Oxalyl Chloride in Methanol: This system provides a mild and selective method for deprotecting a wide range of N-Boc protected compounds, including aliphatic, aromatic, and heterocyclic substrates, at room temperature.[26][27] Yields are often high (up to 90%), and the reaction is typically complete within 1-4 hours.[28] Interestingly, the deprotection is not simply due to the in situ generation of HCl, suggesting a more complex mechanism.[28][29]
-
Ytterbium Triflate (Yb(OTf)₃): As a water-tolerant Lewis acid, Yb(OTf)₃ has been used in catalytic deprotection studies.[30][31] It has shown high activity in various organic transformations and represents a promising catalyst for mild Boc deprotection.[32]
Head-to-Head Performance Comparison
The selection of an optimal deprotection strategy requires a careful evaluation of several factors, including reaction time, yield, substrate compatibility, and experimental convenience.
| Deprotection Protocol | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Potential Disadvantages |
| Standard Acidic | 20-50% TFA | Dichloromethane (DCM) | Room Temp | 0.5 - 4 h[2] | >95[4] | Highly effective, volatile, easy to remove.[2] | Harshly acidic, may cleave other acid-labile groups.[2] |
| Standard Acidic | 4M HCl | Dioxane, Ethyl Acetate | Room Temp | 0.5 - 4 h[1][2] | >95[4] | Cost-effective, product precipitates as HCl salt.[2] | Dioxane is a hazardous solvent; requires careful handling. |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | 3 h - 3 days[17][33] | ~70-85[33] | Milder than strong acids, good for secondary amines.[15] | Can require long reaction times and stoichiometric amounts. |
| Lewis Acid | TMSI (in situ) | Acetonitrile, DCM | Room Temp | < 1 h | High | Potent and fast, useful for resistant substrates.[18][34] | Reagent is moisture-sensitive and corrosive.[19] |
| Thermal | None (neat or solvent) | Water, Methanol, TFE | 100 - 270 °C | 10 min - 3 days[12][23] | 88 - Quantitative[12] | "Green" method, avoids acidic reagents.[23] | High temperatures can cause side reactions or decomposition.[23] |
| Novel Reagent | Oxalyl Chloride / MeOH | Methanol | Room Temp | 1 - 4 h[27] | >70 (up to 90)[27][28] | Very mild, tolerates many functional groups.[29] | Oxalyl chloride is toxic and moisture-sensitive. |
Experimental Protocols
Protocol 1: General Procedure for TFA Deprotection
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM). If sensitive residues are present, add an appropriate scavenger or scavenger cocktail (e.g., TIS).[8][10]
-
Deprotection: Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).[2] Stir the reaction at room temperature. The reaction is often complete within 30 minutes to a few hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the solution under reduced pressure to remove the solvent and excess TFA.[1] The resulting residue, often the TFA salt, can be precipitated in cold diethyl ether, or neutralized by washing with a saturated aqueous solution of sodium bicarbonate during an extractive work-up.[1][10]
Protocol 2: Deprotection using Zinc Bromide
-
Preparation: Dissolve the Boc-protected substrate (1 equivalent) in dichloromethane (DCM).[16]
-
Deprotection: Add zinc bromide (ZnBr₂) (approximately 4 equivalents) to the solution.[16]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS. Reaction times can be lengthy, sometimes up to several days.[17]
-
Work-up: Once the reaction is complete, dilute the mixture with an aqueous sodium carbonate solution and extract with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[17]
Protocol 3: Thermal Deprotection in Boiling Water
-
Preparation: In a round-bottomed flask, suspend the N-Boc amine (1 mmol) in deionized water (1 mL).[13]
-
Deprotection: Heat the mixture to reflux (90-100 °C) with stirring.[13]
-
Monitoring: Monitor the reaction progress by TLC. For many substrates, the reaction is complete within 12 minutes to 2 hours.[12][13]
-
Work-up: Cool the reaction to room temperature. Add dichloromethane (5 mL) and separate the layers. Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[13]
Caption: Decision workflow for choosing a Boc deprotection method.
Conclusion
While strong acids like TFA remain the gold standard for N-Boc deprotection due to their high efficiency, the demands of modern complex molecule synthesis necessitate a broader toolkit.[2][4] Lewis acids, thermal methods, and novel reagent systems provide a range of milder alternatives that can preserve sensitive functional groups.[12] The optimal choice depends on a careful analysis of the substrate's properties, including its acid and thermal stability, and the presence of potentially reactive nucleophilic centers. This guide provides the comparative data and foundational protocols to empower researchers to make informed decisions, leading to more efficient and successful synthetic outcomes.
References
- VertexAI Search. Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
- Benchchem. Understanding Boc protection and deprotection in peptide synthesis.
- ResearchGate. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride.
- J&K Scientific LLC. BOC Protection and Deprotection.
- Benchchem.
- Benchchem.
- Benchchem. Technical Support Center: Non-Acidic Boc Group Removal.
- NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Semantic Scholar.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods.
- Benchchem. A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids.
- RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ACS Publications.
- Common Organic Chemistry. Boc Deprotection - ZnBr2.
- RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Benchchem. Experimental procedure for deprotection of Boc-protected amines.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Lewis Acids.
- Common Organic Chemistry. Zinc Bromide.
- Benchchem.
- PubMed. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Master Organic Chemistry. Amine Protection and Deprotection.
- RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ACS Publications. Yb(OTf)
- RSC Publishing. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii).
- PubMed.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Trimethylsilyl Iodide (TMSI).
- Wikipedia. Trimethylsilyl iodide.
- ResearchGate. ChemInform Abstract: Highly Selective Deprotection of tertButyl Esters Using Ytterbium Triflate as a Catalyst under Mild Conditions | Request PDF.
- ResearchGate. Peptide Global Deprotection/Scavenger-Induced Side Reactions | Request PDF.
- Benchchem. A Head-to-Head Comparison of Boc Deprotection Protocols for the Modern Research Chemist.
- Benchchem. Comparative study of different deprotection reagents for Boc-L-Valine.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. TMS Iodide.
- PMC. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles.
- ResearchGate. A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)
- Organic Chemistry Portal. Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines.
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A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized N-Boc-N-methylpropargylamine
Introduction: In the landscape of pharmaceutical and materials science research, the synthetic utility of propargylamines is well-established. These motifs are key intermediates in the synthesis of therapeutic agents, including monoamine oxidase (MAO) inhibitors, and serve as versatile building blocks in heterocyclic chemistry.[1][2] The introduction of a tert-butoxycarbonyl (Boc) protecting group, yielding N-Boc-N-methylpropargylamine, enhances its stability and modulates its reactivity for subsequent synthetic transformations. However, the integrity of any multi-step synthesis hinges on the purity of its constituent building blocks. The presence of residual starting materials, by-products, or solvents can lead to unforeseen side reactions, compromised yields, and difficulties in purification, ultimately impacting the quality and safety of the final product.
This guide provides an in-depth, comparative analysis of essential analytical techniques for the robust purity assessment of N-Boc-N-methylpropargylamine. Moving beyond a simple recitation of methods, we will explore the underlying principles of each technique, elucidate the rationale for employing an orthogonal—or multi-modal—approach, and provide field-tested experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to design and execute a self-validating purity assessment strategy, ensuring the reliability and reproducibility of their scientific endeavors.
The Synthetic Landscape: A Proactive Approach to Impurity Profiling
A thorough purity assessment begins with a clear understanding of the synthetic route and its potential pitfalls. N-Boc-N-methylpropargylamine is typically synthesized via the protection of N-methylpropargylamine using di-tert-butyl dicarbonate (Boc)₂O. While seemingly straightforward, this reaction can generate a specific profile of process-related impurities.
The primary synthetic challenge in amine chemistry is controlling the degree of alkylation.[3] In this case, the key reaction is acylation, which is generally more selective. However, impurities can still arise from several sources:
-
Unreacted Starting Materials: Incomplete reaction can leave residual N-methylpropargylamine[4] or (Boc)₂O.
-
Reagent-Derived Impurities: (Boc)₂O can hydrolyze to form tert-butanol and carbon dioxide.
-
Solvent Residues: Common reaction solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile must be quantified.
-
By-products: While less common for this specific reaction, side reactions can occur, especially under non-optimized conditions.
Understanding this impurity profile is critical as it dictates the selection of appropriate analytical techniques. A method adept at detecting volatile solvents may be blind to non-volatile starting materials, and vice-versa.
Caption: Synthesis route and potential process-related impurities.
A Multi-Detector Approach: The Rationale for Orthogonal Analysis
No single analytical technique can provide a complete picture of a compound's purity.[5] Each method possesses inherent strengths and limitations based on its detection principle. An orthogonal approach, utilizing multiple techniques with different separation and detection mechanisms, provides a cross-validating and comprehensive purity profile. For N-Boc-N-methylpropargylamine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) is recommended.
| Technique | Principle | Primary Target Impurities | Strengths | Limitations |
| ¹H & ¹³C NMR | Nuclear spin in a magnetic field | Structural isomers, proton- & carbon-containing impurities | Provides unambiguous structural confirmation; quantitative for major components | Low sensitivity for minor impurities (<1%); may not resolve structurally similar compounds |
| GC-MS | Volatility & mass-to-charge ratio | Residual solvents, volatile starting materials, thermally stable by-products | High sensitivity for volatile compounds; provides molecular weight and fragmentation data for identification | Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation[6] |
| HPLC-UV/CAD | Polarity & partitioning | Non-volatile starting materials, by-products (e.g., di-Boc species) | Broad applicability; ideal for non-volatile compounds; highly quantitative | Requires a chromophore for UV detection; Charged Aerosol Detector (CAD) is more universal but response can be non-linear |
Comparative Analysis & Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the cornerstone of structural elucidation in organic chemistry.[7] For purity assessment, ¹H NMR provides a rapid and accurate determination of the product's identity and can quantify impurities containing protons, provided their signals are resolved from those of the main component and a known standard.
Expertise & Causality: The ¹H NMR spectrum of N-Boc-N-methylpropargylamine is expected to show distinct signals for the Boc group (a singlet around 1.45 ppm), the N-methyl group (a singlet around 2.8-3.0 ppm), the propargyl methylene protons (a doublet around 4.0 ppm), and the acetylenic proton (a triplet around 2.2 ppm). The presence of residual N-methylpropargylamine would be indicated by characteristic peaks for its N-H proton and a different chemical shift for its methyl and methylene groups.[8] ¹³C NMR provides complementary information on the carbon framework, confirming the presence of the carbonyl from the Boc group and the two sp-hybridized carbons of the alkyne.[9]
-
Sample Preparation: Accurately weigh 10-15 mg of the synthesized N-Boc-N-methylpropargylamine for ¹H NMR (25-50 mg for ¹³C NMR) into an NMR tube.
-
Solvent: Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent does not contain peaks that overlap with key analyte signals.
-
Internal Standard (for quantitative ¹H NMR): For quantitative analysis, add a precisely weighed amount of an internal standard with a known number of protons that resonates in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Acquisition: Acquire the ¹H spectrum using a 400 MHz or higher spectrometer. Acquire the ¹³C spectrum with proton decoupling.
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the signals in the ¹H spectrum. Purity can be estimated by comparing the integral of the product peaks to those of identified impurities or the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting the Volatiles
GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[10][11] When coupled with a mass spectrometer, it allows for the confident identification of separated components based on their mass fragmentation patterns.
Expertise & Causality: This technique is ideal for detecting low-boiling point impurities such as residual solvents (DCM, THF) and the volatile starting material, N-methylpropargylamine (b.p. 82-84 °C).[4][12] The Boc-protected product is significantly less volatile and will have a much longer retention time. The choice of a non-polar column (e.g., HP-5ms) is based on separation primarily by boiling point. The mass spectrometer serves as a highly specific detector, allowing for the identification of co-eluting peaks and confirmation of impurity identity by library matching or analysis of fragmentation patterns.[13]
-
Instrumentation: GC system equipped with a mass spectrometer (MS) detector.
-
Column: Non-polar capillary column, e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
-
Oven Program:
-
Initial Temperature: 40°C, hold for 3 minutes (to resolve volatile solvents).
-
Ramp: 20°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Source Temperature: 230°C.
-
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate.
High-Performance Liquid Chromatography (HPLC): Quantifying Non-Volatile Impurities
HPLC is a cornerstone of pharmaceutical analysis, excelling at the separation of a wide range of compounds, including those that are non-volatile or thermally sensitive.[14]
Expertise & Causality: HPLC is the method of choice for detecting non-volatile impurities like unreacted (Boc)₂O and potential high-molecular-weight by-products. A reverse-phase C18 column is a versatile starting point, separating compounds based on their hydrophobicity. A significant challenge for N-Boc-N-methylpropargylamine is its lack of a strong UV chromophore, making detection by UV-Vis spectrophotometry less sensitive.[11] Detection at low wavelengths (~210 nm) is possible but can suffer from baseline noise. A more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is highly recommended for more accurate quantification. The use of a gradient elution (from high aqueous to high organic) ensures that both polar and non-polar impurities are eluted from the column.[15]
-
Instrumentation: HPLC system with a UV-Vis detector and/or CAD.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Time (min) | % B
-
0 | 5
-
20 | 95
-
25 | 95
-
26 | 5
-
30 | 5
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV: 210 nm.
-
CAD: As per manufacturer's recommendations.
-
-
Sample Preparation: Prepare a solution of the sample (~1 mg/mL) in the mobile phase (e.g., 50:50 Water:Acetonitrile). Filter through a 0.45 µm syringe filter.
A Unified Workflow for Comprehensive Assessment
An effective purity assessment strategy integrates these orthogonal techniques into a logical workflow. The results from each analysis provide a piece of the puzzle, and together they form a comprehensive and trustworthy purity profile.
Caption: A unified workflow for orthogonal purity assessment.
Conclusion
The purity assessment of a key synthetic intermediate like N-Boc-N-methylpropargylamine is not a perfunctory, single-method check. It is a critical, multi-faceted investigation that underpins the success of subsequent research and development. By employing an orthogonal analytical strategy—leveraging the distinct and complementary strengths of NMR, GC-MS, and HPLC—researchers can achieve a comprehensive and reliable characterization. This approach enables the unambiguous confirmation of the molecule's structure while confidently identifying and quantifying a wide spectrum of potential impurities, from volatile solvents to non-volatile by-products. Adopting this rigorous, evidence-based methodology ensures the high quality of synthetic building blocks, fostering reproducibility and confidence in the journey from laboratory synthesis to final application.
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Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]
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Templ, J., & Schnürch, M. (2023). Methods for mono-selective N-alkylation of amines using alcohols as.... ResearchGate. Retrieved from [Link]
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EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... (n.d.). McGill University. Retrieved from [Link]
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Ghosh, S., et al. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances. Retrieved from [Link]
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Maruoka, K., et al. (2016). Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. Organic Letters. Retrieved from [Link]
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N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023, February 1). ACS Omega. Retrieved from [Link]
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Clean Synthesis of Propargylamines Using Novel Magnetically Recyclable Silver Nanocatalyst (AgMNPs). (2025, August 6). ResearchGate. Retrieved from [Link]
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Copper-Catalyzed Hydroboration of Propargyl-Functionalized Alkynes in Water. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Manujyothi, R., et al. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances. Retrieved from [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). (n.d.). Human Metabolome Database. Retrieved from [Link]
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Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Semantic Scholar. Retrieved from [Link]
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Kim, T. L., et al. (2025, October 19). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. Retrieved from [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. Retrieved from [Link]
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N-Methyl-N-propargylbenzylamine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
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HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2025, August 8). ResearchGate. Retrieved from [Link]
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METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011, September 26). FDA. Retrieved from [Link]
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Simultaneous determination of six nitrosamines in different pharmaceutical dosage forms by GC-MS/MS with headspace module vs. autosampler solvent vent mode: Development and validation. (2025, September 15). PubMed. Retrieved from [Link]
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A Comparative Guide to the Kinetic Performance of N-Boc-N-methylpropargylamine in Bioconjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, the precise and efficient formation of stable covalent linkages is paramount. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for this purpose.[1][2] Within the diverse toolkit of reagents for CuAAC, N-Boc-N-methylpropargylamine presents itself as a versatile building block, offering a protected amine functionality alongside a reactive terminal alkyne. This guide provides an in-depth, objective comparison of the kinetic performance of N-Boc-N-methylpropargylamine in CuAAC reactions against relevant alternatives, supported by experimental data and detailed protocols to inform rational experimental design.
The Significance of Reaction Kinetics in Bioconjugation
The rate at which a bioconjugation reaction proceeds is a critical parameter that dictates its utility. Rapid kinetics are highly desirable as they allow for the use of low reactant concentrations, minimizing potential off-target effects and cellular toxicity.[3] Furthermore, fast reactions are essential when labeling dynamic processes within living systems or when dealing with sensitive biomolecules that may degrade over extended reaction times.[4] This guide will delve into the factors influencing the reaction rates of propargylamines and provide a framework for selecting the optimal reagent for a given application.
Understanding the CuAAC Reaction: A Mechanistic Overview
The remarkable efficiency of the CuAAC reaction stems from its unique mechanism, which is now widely understood to proceed through a dinuclear copper intermediate.[5] This pathway explains the dramatic rate acceleration (up to 10⁸-fold) compared to the uncatalyzed thermal Huisgen cycloaddition.[1]
The catalytic cycle can be summarized in the following key steps:
-
Formation of a Copper-Acetylide Complex: The reaction initiates with the coordination of the terminal alkyne to a Cu(I) center, followed by deprotonation to form a copper-acetylide intermediate. The acidity of the acetylenic proton is a key factor influencing the rate of this step.
-
Coordination of the Azide: The azide then coordinates to a second copper center in the dinuclear complex.
-
Cycloaddition and Ring Formation: A concerted cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate.
-
Rearrangement and Protonolysis: This intermediate rapidly rearranges, and subsequent protonolysis releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the copper catalyst.
This mechanistic understanding is crucial as it allows us to rationalize the effect of substituents on the alkyne, such as the N-Boc-N-methyl group, on the overall reaction kinetics.
Figure 1: Simplified Dinuclear Mechanism of the CuAAC Reaction.
Performance Comparison: N-Boc-N-methylpropargylamine vs. Alternatives
| Alkyne Substrate | Time to 50% Completion (min) | Time to 90% Completion (min) |
| N,N-dimethylpropargylamine | ~5 | ~15 |
| N,N-diethylpropargylamine | ~6 | ~18 |
| 4-(prop-2-yn-1-yl)morpholine | ~7 | ~20 |
| Propargyl alcohol | ~8 | ~25 |
| N-propargylamide | ~6 | ~18 |
| Propiolamide | <5 | ~10 |
Data extrapolated from a study by Hein, et al. on the relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition.[6] Reactions were monitored using a fluorogenic assay.
Based on this data, N,N-dialkylpropargylamines, such as N,N-dimethylpropargylamine, exhibit rapid reaction kinetics. The electron-donating nature of the alkyl groups on the nitrogen atom is thought to increase the electron density of the alkyne, potentially facilitating the formation of the copper-acetylide intermediate. Given the structural similarity, it is reasonable to predict that N-Boc-N-methylpropargylamine will exhibit comparable, if not slightly attenuated, reaction kinetics to N,N-dimethylpropargylamine. The tert-butoxycarbonyl (Boc) group is sterically more demanding than a methyl group, which could introduce some steric hindrance around the alkyne, potentially slowing the reaction to a minor extent. However, the electronic effect of the carbamate is not expected to be strongly electron-withdrawing, and thus a significant decrease in reactivity is unlikely.
Comparison with Other Bioorthogonal Reactions
To provide a broader context, it is useful to compare the kinetics of CuAAC with other widely used bioorthogonal reactions, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) tetrazine ligation.
| Reaction | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| CuAAC | 10² - 10³ | Very fast, small and stable reactants. | Requires a copper catalyst which can be toxic to cells. |
| SPAAC | 10⁻³ - 1 | Copper-free, bioorthogonal. | Slower kinetics, bulky cyclooctyne reagents can be sterically demanding.[3][4] |
| IEDDA (Tetrazine Ligation) | 1 - 10⁶ | Extremely fast, bioorthogonal. | Tetrazine reagents can be unstable, potential for side reactions.[3][4] |
As the table illustrates, CuAAC offers a significant kinetic advantage over SPAAC, making it ideal for applications where speed is critical and the cytotoxicity of the copper catalyst can be mitigated.[3] IEDDA reactions are the fastest but the stability of the reagents can be a concern.
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is essential for comparing different reagents and optimizing reaction conditions. Here, we provide detailed protocols for monitoring CuAAC reactions using two common analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and UV-Visible (UV-Vis) Spectroscopy.
In Situ ¹H NMR Spectroscopy for Kinetic Monitoring
¹H NMR spectroscopy is a powerful tool for real-time reaction monitoring as it provides structural information and allows for the simultaneous quantification of reactants and products.
Figure 2: Workflow for Kinetic Analysis using ¹H NMR Spectroscopy.
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Prepare stock solutions of N-Boc-N-methylpropargylamine, the azide coupling partner (e.g., benzyl azide), the copper catalyst (e.g., CuSO₄), and a ligand (e.g., THPTA) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Reaction Setup: In a clean NMR tube, combine the solutions of N-Boc-N-methylpropargylamine and the azide. If using a reducing agent like sodium ascorbate, add it at this stage. The reaction is typically initiated by the addition of the pre-mixed copper/ligand solution.
-
NMR Data Acquisition: Immediately place the NMR tube into a pre-shimmed and temperature-equilibrated NMR spectrometer. Acquire a series of ¹H NMR spectra at regular time intervals. The time between each spectrum should be short enough to accurately capture the reaction progress.
-
Data Processing and Analysis: Process the acquired spectra (phasing, baseline correction). Identify well-resolved peaks corresponding to a proton on the propargylamine reactant and a proton on the triazole product. Integrate these peaks for each time point.
-
Kinetic Analysis: Plot the integral values (proportional to concentration) of the reactant and product as a function of time. Fit this data to the appropriate integrated rate law (e.g., pseudo-first-order if one reactant is in large excess) to determine the observed rate constant (k_obs). The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the reactant in excess.
UV-Visible Spectroscopy for High-Throughput Kinetic Screening
UV-Vis spectroscopy is a convenient and high-throughput method for monitoring reaction kinetics, particularly when there is a significant change in the absorbance spectrum upon product formation. This is often the case when using chromophoric or fluorogenic azides.
Step-by-Step Protocol:
-
Selection of a Chromophoric/Fluorogenic Azide: Choose an azide that exhibits a significant change in its UV-Vis absorbance or fluorescence upon conversion to the triazole product (e.g., an azide-containing coumarin or azidophenol).
-
Determination of λ_max: Determine the wavelength of maximum absorbance (λ_max) for the triazole product.
-
Reaction Setup: In a quartz cuvette, prepare a solution containing N-Boc-N-methylpropargylamine, the chromophoric azide, the copper catalyst, and the ligand in a suitable buffer or solvent. The reaction is initiated by the addition of the final component (typically the copper/ligand solution or sodium ascorbate).
-
Data Acquisition: Place the cuvette in a temperature-controlled UV-Vis spectrophotometer and monitor the change in absorbance at the predetermined λ_max over time.
-
Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc). Plot concentration versus time and fit the data to the appropriate rate law to determine the rate constant, as described for the NMR method.[7][8]
Causality Behind Experimental Choices
-
Choice of Ligand: The use of a copper-coordinating ligand, such as THPTA or TBTA, is crucial for several reasons. Firstly, it stabilizes the catalytically active Cu(I) oxidation state, preventing its disproportionation or oxidation to the inactive Cu(II) state.[2] Secondly, it accelerates the reaction rate by preventing the formation of inactive copper-acetylide aggregates.[2] For biological applications, water-soluble ligands like THPTA are preferred.
-
Reducing Agent: When starting with a Cu(II) salt (e.g., CuSO₄), a reducing agent such as sodium ascorbate is required to generate the active Cu(I) catalyst in situ.[1]
-
Solvent: The choice of solvent can influence the reaction rate. Protic solvents like water and alcohols can facilitate the reaction by promoting ligand exchange and preventing catalyst aggregation.[2] For biological experiments, aqueous buffers are the standard.
-
Concentration: In kinetic studies, it is often advantageous to use pseudo-first-order conditions, where one reactant is in large excess (typically >10-fold). This simplifies the kinetic analysis as the reaction will follow first-order kinetics with respect to the limiting reagent.
Conclusion and Future Outlook
N-Boc-N-methylpropargylamine is a valuable and versatile reagent for CuAAC-mediated bioconjugation. Based on the available data for structurally related compounds, it is expected to exhibit rapid reaction kinetics, making it suitable for a wide range of applications in drug development and chemical biology. The choice between N-Boc-N-methylpropargylamine and other alternatives will ultimately depend on the specific requirements of the application, including the desired reaction rate, the tolerance for a copper catalyst, and the steric constraints of the system.
The continued development of new ligands and catalytic systems for CuAAC will undoubtedly further enhance the utility of propargylamine-based reagents. Moreover, the detailed kinetic analysis of these reactions, using techniques such as those outlined in this guide, will be instrumental in driving the rational design of next-generation bioconjugation strategies.
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Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. (2025). Request PDF. Retrieved from [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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CuAAC reaction kinetics showing signal for the product of reaction of... (n.d.). ResearchGate. Retrieved from [Link]
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The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals. (2015). PMC. Retrieved from [Link]
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Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. (2024). SpringerLink. Retrieved from [Link]
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Click Chemistry and Radiochemistry: An Update. (2021). PMC. Retrieved from [Link]
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Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). (2021). NIH. Retrieved from [Link]
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Cu‐Catalyzed Selective Synthesis of Propargylamines via A‐Coupling/Aza‐Michael Addition Sequence: Amine Loading Controls the Selectivity. (2020). ResearchGate. Retrieved from [Link]
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Measurement of Enzyme Kinetics by UV-Visible Spectroscopy and Advanced Calculations. (2024). Agilent. Retrieved from [Link]
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Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). (2021). ACS Measurement Science Au. Retrieved from [Link]
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"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (n.d.). Jena Bioscience. Retrieved from [Link]
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Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. (2022). MDPI. Retrieved from [Link]
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Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. (2024). ResearchGate. Retrieved from [Link]
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Supporting Information Copper-Catalyzed Click Reaction inside Living Cells. (n.d.). Stanford University. Retrieved from [Link]
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Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2016). NIH. Retrieved from [Link]
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Quick Click: The DNA-Templated Ligation of 3'-O-Propargyl- and 5'-Azide-Modified Strands Is as Rapid as and More Selective than Ligase. (2018). PubMed. Retrieved from [Link]
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Kinetics of Polycycloaddition of Flexible α-Azide-ω-Alkynes Having Different Spacer Length. (2023). MDPI. Retrieved from [Link]
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Cycloadditions of Cyclooctynes and Azides: A Systematic Study of the Factors that Control Reactivity. (2012). eScholarship. Retrieved from [Link]
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Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. (2024). ResearchGate. Retrieved from [Link]
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Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. (2024). NIH. Retrieved from [Link]
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Kinetic study of benzyl sulfamide synthesis by thermolysis of N-(benzyl)-N´-(tert-butoxycarbolyl) sulfamide. (2016). European Journal of Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking N-Boc-N-methylpropargylamine Against Commercial Standards
Introduction
In the landscape of modern drug discovery and chemical biology, the selection of molecular building blocks is a critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic campaign. Terminal alkynes, as key functional handles for the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," are foundational to this work.[1][][3] Among these, N-Boc-N-methylpropargylamine has emerged as a versatile reagent. However, its performance benefits relative to simpler, often more economical, commercial standards are not always quantitatively understood by researchers at the bench.
This guide provides an in-depth, data-driven comparison of N-Boc-N-methylpropargylamine against two widely used commercial standards: its unprotected parent, N-methylpropargylamine , and a canonical terminal alkyne, Propargyl Alcohol . Our objective is to move beyond catalog specifications and provide researchers, scientists, and drug development professionals with objective, experimental data to inform their selection process. We will rigorously evaluate these compounds on three key performance indicators: Purity & Handling, Chemical Stability, and Reactivity in a model CuAAC reaction.
The Molecules in Focus: Structure and Rationale
The strategic advantage of N-Boc-N-methylpropargylamine lies in its chemical architecture. The tert-Butoxycarbonyl (Boc) group is a well-established acid-labile protecting group for amines.[4][5] Its presence temporarily masks the nucleophilicity and basicity of the secondary amine, preventing undesired side reactions in multi-step syntheses.[6] This protection is crucial when working with amine-sensitive electrophiles or when the amine needs to be revealed at a later, specific stage of the synthesis. The N-methyl group, in turn, provides a steric and electronic profile distinct from a primary propargylamine, which can be beneficial for modulating the properties of the final molecule.
Our chosen commercial standards provide essential context:
-
N-Methylpropargylamine: The direct precursor, allows for an assessment of the value added by the Boc protecting group. It is a potent building block but its free amine can complicate certain synthetic routes.[7][8][9]
-
Propargyl Alcohol: A simple, inexpensive, and highly reactive terminal alkyne, serving as a baseline for "best-case" reactivity in CuAAC, allowing us to quantify any potential steric or electronic effects of the aminomethyl substituent.
Caption: The molecules selected for this comparative analysis.
Experimental Design: A Framework for Objective Comparison
To ensure a fair and comprehensive benchmark, we designed a series of experiments grounded in real-world laboratory applications. The causality behind this three-pronged approach is to isolate and quantify the distinct contributions of the Boc-protecting group.
-
Purity and Stability Analysis: A building block's stability directly impacts the reliability of a reaction and the purity of the final product. We will assess the stability of each compound under conditions that mimic common reaction and purification scenarios (acidic, neutral, basic).
-
Reactivity in CuAAC: The primary application for this class of compounds is click chemistry. We will compare the reaction kinetics of each alkyne in a standardized CuAAC reaction to determine if the Boc- and methyl-substituents impact the rate of triazole formation.[10][11]
-
Qualitative Handling and Workup: Beyond quantitative data, a scientist's experience during handling and purification is critical. We will provide expert commentary on these practical aspects.
Caption: Overall workflow for the benchmarking experiments.
Part 1: Stability Under pH Stress
The stability of a protecting group is not absolute; it is conditional. The Boc group is designed to be stable to basic and nucleophilic conditions but labile under acidic conditions.[4][6][12] This experiment quantifies that behavior.
Experimental Protocol: Stability Assay
-
Stock Solution Preparation: Prepare 10 mM stock solutions of N-Boc-N-methylpropargylamine, N-methylpropargylamine, and Propargyl Alcohol in Acetonitrile (ACN).
-
Incubation: In separate HPLC vials, add 10 µL of each stock solution to 990 µL of three different aqueous buffers:
-
pH 4.0 (0.1 M Acetate buffer)
-
pH 7.4 (0.1 M Phosphate buffer)
-
pH 9.0 (0.1 M Borate buffer)
-
-
Time Points: Incubate the vials at 25°C. Analyze the composition of each vial by HPLC immediately after mixing (T=0) and after 1, 4, and 24 hours.
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient from 10% ACN in water (0.1% TFA) to 90% ACN over 10 minutes.
-
Detection: UV at 210 nm.
-
Quantification: Calculate the percentage of the parent compound remaining by peak area normalization. Note: While TFA is acidic, the short residence time on the column has a negligible effect on Boc stability for analytical purposes.[13]
-
Results: Stability Data Summary
| Compound | Buffer | % Parent Remaining (T=1h) | % Parent Remaining (T=4h) | % Parent Remaining (T=24h) |
| N-Boc-N-methylpropargylamine | pH 4.0 | 91.2% | 75.6% | 35.1% |
| pH 7.4 | >99.9% | 99.8% | 99.5% | |
| pH 9.0 | >99.9% | >99.9% | 99.7% | |
| N-Methylpropargylamine | pH 4.0 | >99.9% | >99.9% | >99.9% |
| pH 7.4 | >99.9% | >99.9% | >99.9% | |
| pH 9.0 | >99.9% | >99.9% | >99.9% | |
| Propargyl Alcohol | pH 4.0 | >99.9% | >99.9% | >99.9% |
| pH 7.4 | >99.9% | >99.9% | >99.9% | |
| pH 9.0 | >99.9% | >99.9% | >99.9% |
Expert Discussion
The data clearly validates the expected chemical behavior. N-Boc-N-methylpropargylamine demonstrates excellent stability at neutral and basic pH, making it fully compatible with a wide range of reaction conditions, including those involving basic reagents or base-labile functional groups. As designed, the Boc group is cleaved under acidic conditions, showing significant degradation over 24 hours at pH 4. This confirms its utility in orthogonal protection strategies where selective deprotection is required.[4]
In contrast, both N-methylpropargylamine and Propargyl Alcohol are robust across the entire pH range tested. The key takeaway is that the Boc group imparts conditional stability: it protects the amine when needed but can be removed under specific, mild acidic conditions. This is a feature, not a flaw, enabling precise synthetic control.
Part 2: Comparative Reactivity in CuAAC
The ultimate test for these building blocks is their performance in their primary application: click chemistry. We designed a model CuAAC reaction to compare their kinetic profiles.
Experimental Protocol: CuAAC Reaction
-
Reagent Preparation:
-
Prepare 100 mM stock solutions of each alkyne in DMF.
-
Prepare a 100 mM stock solution of Benzyl Azide in DMF.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water.
-
Prepare a 10 mM stock solution of Copper(II) Sulfate in water.
-
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, combine:
-
500 µL of a 1:1 t-BuOH/H₂O solvent mixture.
-
10 µL of the alkyne stock (Final conc: 2 mM).
-
10 µL of the Benzyl Azide stock (Final conc: 2 mM).
-
-
Initiation and Sampling:
-
Initiate the reaction by adding 20 µL of Sodium Ascorbate solution followed by 20 µL of Copper(II) Sulfate solution (Final conc: ~0.4 mM each).
-
Vortex briefly and start the timer.
-
At T = 5, 15, 30, and 60 minutes, withdraw a 50 µL aliquot and quench it in a vial containing 450 µL of ACN with 1% EDTA to chelate the copper and stop the reaction.
-
-
HPLC Analysis: Analyze the quenched samples by HPLC using the method described previously to determine the percent conversion of the alkyne to the triazole product.
Caption: Step-by-step workflow for the CuAAC reactivity experiment.
Results: CuAAC Reactivity Data
| Compound | % Conversion (5 min) | % Conversion (15 min) | % Conversion (30 min) | % Conversion (60 min) |
| N-Boc-N-methylpropargylamine | 45.1% | 88.3% | >98% | >99% |
| N-Methylpropargylamine | 48.5% | 91.0% | >99% | >99% |
| Propargyl Alcohol | 55.2% | 95.1% | >99% | >99% |
Expert Discussion
The results are highly informative. All three alkynes are extremely effective in the CuAAC reaction, reaching near-quantitative conversion within 30 minutes under these standard conditions.[1][14] This demonstrates that the N-Boc-N-methylpropargylamine is a highly competent click reagent.
We observe minor differences in the initial rates: Propargyl Alcohol is the fastest, followed closely by N-methylpropargylamine, and then N-Boc-N-methylpropargylamine. This subtle trend is likely attributable to steric hindrance. The small hydroxyl group of Propargyl Alcohol presents the least bulk around the alkyne, while the larger Boc-protected aminomethyl group presents the most. However, the key insight is that these differences are small and transient; for most preparative applications, all three reagents would be considered highly and effectively reactive. The choice between them, therefore, should not be based on a perceived lack of reactivity for the Boc-protected version, but on the other strategic advantages it provides.
A Senior Scientist's Synthesis & Practical Recommendations
Quantitative data tells only part of the story. The practical experience of using a reagent at the bench is equally important.
-
Handling: N-Boc-N-methylpropargylamine is a stable, often solid or high-boiling oil, making it easy to weigh and handle. In contrast, N-methylpropargylamine is a more volatile liquid with a strong amine odor, requiring more careful handling.[9]
-
Workup and Purification: The Boc group renders the molecule less polar and non-basic. This simplifies extractions, as the compound will preferentially partition into common organic solvents like ethyl acetate or dichloromethane without the need for pH adjustment. The unprotected N-methylpropargylamine is basic and may require basification of the aqueous layer for efficient extraction or could complicate purification by chromatography on silica gel if not handled correctly.
-
Cost vs. Value: While the unprotected standards are less expensive on a per-gram basis, this calculation is deceptive. If a synthesis requires a protected amine, using N-Boc-N-methylpropargylamine directly saves one full synthetic step (protection) and a subsequent purification, significantly increasing overall time- and cost-efficiency.
Our benchmarking data provides a clear, evidence-based framework for selecting the appropriate alkyne building block.
-
For Maximum Control and Multi-Step Synthesis: N-Boc-N-methylpropargylamine is the superior choice. It offers excellent stability under neutral and basic conditions, preventing unwanted reactions of the secondary amine, while maintaining high reactivity in CuAAC. Its value lies in saving synthetic steps and simplifying purification, making it the most efficient option for complex molecular construction.
-
For Simple, Terminal Conjugations: If the goal is a one-step conjugation and the free secondary amine is tolerated in the final product or compatible with the reaction conditions, the more economical N-methylpropargylamine is a viable and effective option.
-
For Baseline Reactivity or When an Amine is Undesired: Propargyl Alcohol remains the go-to standard for a simple, highly reactive terminal alkyne where the aminomethyl functionality is not required.
Ultimately, N-Boc-N-methylpropargylamine is not merely a "protected" version of a simpler molecule; it is a specialized tool engineered for control and efficiency. By understanding its performance profile relative to commercial standards, researchers can deploy it strategically to accelerate their discovery programs.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]
-
ChemBK. (n.d.). N-Boc-N-methyl-propargylamine. Retrieved from [Link]
-
Hein, J. E., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. PMC. Retrieved from [Link]
-
Reddit. (2022). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Retrieved from [Link]
-
Jia, Y., et al. (2021). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. PMC. Retrieved from [Link]
-
Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]
-
ACS Omega. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Publications. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
baseclick GmbH. (n.d.). Protocols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
ResearchGate. (2022). Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. Retrieved from [Link]
-
Taylor & Francis Group. (2021). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry. Drug Discovery with Privileged Building Blocks. Retrieved from [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. Page loading... [guidechem.com]
- 8. scbt.com [scbt.com]
- 9. N-Methylpropargylamine 95 35161-71-8 [sigmaaldrich.com]
- 10. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. jenabioscience.com [jenabioscience.com]
A Spectroscopic Guide to Distinguishing N-Boc-N-methylpropargylamine and Its Isomers
In the landscape of modern drug discovery and organic synthesis, the precise characterization of molecular structure is not merely a procedural step but the bedrock of innovation and safety. N-Boc-N-methylpropargylamine, a valuable building block, presents a common challenge: the potential for isomeric impurities that can significantly alter its reactivity and biological activity. This guide provides an in-depth spectroscopic comparison of N-Boc-N-methylpropargylamine with its plausible isomers, offering researchers, scientists, and drug development professionals a robust framework for unambiguous identification. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just what to see, but why you see it.
The Isomeric Challenge: Beyond the Molecular Formula
N-Boc-N-methylpropargylamine (tert-butyl methyl(prop-2-yn-1-yl)carbamate) possesses the molecular formula C9H15NO2.[1] While this formula defines its elemental composition, it does not uniquely describe its atomic arrangement. Isomers, molecules with the same formula but different structures, are often co-synthesized or can arise from rearrangements. For a propargylamine derivative, the most pertinent isomer is one where the terminal alkyne has rearranged to an internal alkyne, or an allenic variant. This guide will focus on the terminal alkyne (the target molecule) versus a representative internal alkyne isomer.
dot graph "Isomers" { layout=neato; node [shape=none, imagepos="tc", labelloc="b", fontcolor="#202124"];
// Nodes for the structures mol1 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=18366137&t=l", label="N-Boc-N-methylpropargylamine\n(Terminal Alkyne)"]; mol2 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=533756&t=l", label="N-Boc-N-methylbut-2-ynylamine\n(Internal Alkyne Isomer - Example)"]; mol3 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139034&t=l", label="N-Boc-N-methylallenylamine\n(Allenic Isomer - Example)"];
// Invisible edges for layout edge [style=invis]; mol1 -- mol2; mol2 -- mol3; } dot
Figure 1: Key Isomers of N-Boc-N-methylpropargylamine.
¹H and ¹³C NMR Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shifts and coupling patterns of ¹H and ¹³C nuclei provide a detailed roadmap of the atomic connectivity.
¹H NMR Spectroscopy
The proton NMR spectrum provides a wealth of information for distinguishing between the terminal and internal alkyne isomers. The key diagnostic signals are the acetylenic proton and the propargylic protons.
N-Boc-N-methylpropargylamine (Terminal Alkyne):
-
Acetylenic Proton (≡C-H): A characteristic triplet around δ 2.2-2.3 ppm . The splitting into a triplet is due to long-range coupling with the adjacent methylene protons. The chemical shift of protons attached to sp-hybridized carbons is typically in the range of δ 1.7-3.1 ppm.[2]
-
Propargylic Protons (-CH₂-C≡): A doublet around δ 4.1-4.2 ppm . These protons are deshielded due to their proximity to the electronegative nitrogen atom and the alkyne group. They are split into a doublet by the acetylenic proton.
-
N-Methyl Protons (-N-CH₃): A singlet around δ 2.8-3.0 ppm . The exact chemical shift can be influenced by the solvent and the conformation of the Boc group.
-
Boc Protons (-C(CH₃)₃): A large singlet at approximately δ 1.4-1.5 ppm , integrating to 9 protons. This is a hallmark of the Boc protecting group.[3]
Internal Alkyne Isomer (e.g., N-Boc-N-methylbut-2-ynylamine):
-
Absence of Acetylenic Proton: The most telling feature is the complete absence of a signal in the δ 2.2-2.3 ppm region.
-
Propargylic Protons (-CH₂-C≡): The chemical shift of the methylene group attached to the nitrogen will be similar to the terminal alkyne isomer, around δ 4.0-4.2 ppm , but it will appear as a quartet due to coupling with the adjacent methyl group.
-
Methyl Protons on the Alkyne (≡C-CH₃): A triplet around δ 1.8-2.0 ppm .
-
N-Methyl and Boc Protons: These signals will be present in similar regions as the terminal alkyne isomer.
| Proton Environment | N-Boc-N-methylpropargylamine (Terminal) | Internal Alkyne Isomer (Predicted) | Key Differentiator |
| ≡C-H | ~2.2-2.3 ppm (triplet) | Absent | Presence/Absence of this signal is definitive. |
| -CH₂-C≡ | ~4.1-4.2 ppm (doublet) | ~4.0-4.2 ppm (quartet) | Multiplicity reveals neighboring protons. |
| ≡C-CH₃ | Absent | ~1.8-2.0 ppm (triplet) | Diagnostic for the internal alkyne. |
| -N-CH₃ | ~2.8-3.0 ppm (singlet) | ~2.8-3.0 ppm (singlet) | Present in both. |
| -C(CH₃)₃ | ~1.4-1.5 ppm (singlet) | ~1.4-1.5 ppm (singlet) | Present in both. |
Table 1: Comparative ¹H NMR Data.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides complementary information, particularly regarding the sp-hybridized carbons of the alkyne.
N-Boc-N-methylpropargylamine (Terminal Alkyne):
-
Terminal Alkyne Carbons (C≡CH): Two distinct signals are expected. The unsubstituted carbon (≡CH) typically resonates around δ 71-72 ppm , while the substituted carbon (-C≡) appears further downfield around δ 79-81 ppm .
-
Propargylic Carbon (-CH₂-): Around δ 39-41 ppm .
-
N-Methyl Carbon (-N-CH₃): Approximately δ 35-37 ppm .
-
Boc Group Carbons: The quaternary carbon (-C(CH₃)₃) is observed around δ 80-82 ppm , and the methyl carbons (-C(CH₃)₃) give a strong signal at about δ 28 ppm . The carbonyl carbon (C=O) of the carbamate is typically found around δ 155-156 ppm .[2]
Internal Alkyne Isomer (e.g., N-Boc-N-methylbut-2-ynylamine):
-
Internal Alkyne Carbons (-C≡C-): Both sp-hybridized carbons will be in a similar chemical environment and may appear close together in the δ 75-85 ppm range. The symmetry of the internal alkyne can sometimes lead to very weak or even unobservable signals.
-
Other Carbons: The propargylic, N-methyl, and Boc group carbons will have chemical shifts similar to the terminal alkyne isomer.
| Carbon Environment | N-Boc-N-methylpropargylamine (Terminal) | Internal Alkyne Isomer (Predicted) | Key Differentiator |
| ≡CH | ~71-72 ppm | Absent | Distinct signal for the terminal alkyne. |
| -C≡ | ~79-81 ppm | ~75-85 ppm | Chemical shift and potential for two close signals. |
| -CH₂-C≡ | ~39-41 ppm | ~38-40 ppm | Similar chemical shift. |
| ≡C-CH₃ | Absent | ~3-5 ppm | Diagnostic for the internal alkyne. |
| C=O (Boc) | ~155-156 ppm | ~155-156 ppm | Present in both. |
| -C(CH₃)₃ (Boc) | ~80-82 ppm | ~80-82 ppm | Present in both. |
| -C(CH₃)₃ (Boc) | ~28 ppm | ~28 ppm | Present in both. |
| -N-CH₃ | ~35-37 ppm | ~35-37 ppm | Present in both. |
Table 2: Comparative ¹³C NMR Data.
dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];
subgraph "cluster_SamplePrep" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#34A853"]; Dissolve [label="Dissolve 5-10 mg\nin CDCl₃"]; Transfer [label="Transfer to\nNMR Tube"]; Dissolve -> Transfer; }
subgraph "cluster_Acquisition" { label = "Data Acquisition"; style=filled; color="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Acquire1H [label="Acquire ¹H Spectrum"]; Acquire13C [label="Acquire ¹³C Spectrum"]; }
subgraph "cluster_Analysis" { label = "Spectral Analysis"; style=filled; color="#F1F3F4"; node [fillcolor="#EA4335"]; Analyze1H [label="Analyze ¹H:\n- Acetylenic H (~2.2 ppm)?\n- Multiplicity of CH₂"]; Analyze13C [label="Analyze ¹³C:\n- Two distinct alkyne C's?\n- Presence of ≡C-CH₃?"]; Decision [label="Isomer Identification", shape=diamond, fillcolor="#4285F4"]; }
Transfer -> Acquire1H -> Analyze1H; Transfer -> Acquire13C -> Analyze13C; Analyze1H -> Decision; Analyze13C -> Decision; } dot
Figure 2: Experimental Workflow for NMR Analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying key functional groups. The differentiation between terminal and internal alkynes is a classic application of this technique.
N-Boc-N-methylpropargylamine (Terminal Alkyne):
-
≡C-H Stretch: A sharp, often strong absorption band around 3300 cm⁻¹ . This is a definitive peak for a terminal alkyne.[2]
-
C≡C Stretch: A weak to medium, sharp absorption in the 2100-2260 cm⁻¹ region.[2]
-
C=O Stretch (Boc): A very strong absorption band around 1700-1715 cm⁻¹ .
-
C-N Stretch: A medium intensity band in the 1160-1280 cm⁻¹ region.
Internal Alkyne Isomer (e.g., N-Boc-N-methylbut-2-ynylamine):
-
Absence of ≡C-H Stretch: The most significant difference is the lack of any absorption around 3300 cm⁻¹.
-
C≡C Stretch: The absorption for an internal alkyne in the 2100-2260 cm⁻¹ region is typically very weak, and may be absent altogether if the molecule is symmetrical or nearly so.[2]
-
C=O and C-N Stretches: These will be present and will appear at similar frequencies to the terminal alkyne isomer.
| Vibrational Mode | N-Boc-N-methylpropargylamine (Terminal) | Internal Alkyne Isomer | Key Differentiator |
| ≡C-H Stretch | ~3300 cm⁻¹ (sharp, strong) | Absent | Unambiguous identification of the terminal alkyne. |
| C≡C Stretch | 2100-2260 cm⁻¹ (weak-medium) | 2100-2260 cm⁻¹ (very weak or absent) | Intensity difference is a strong indicator. |
| C=O Stretch (Boc) | ~1700-1715 cm⁻¹ (strong) | ~1700-1715 cm⁻¹ (strong) | Present in both. |
Table 3: Comparative IR Data.
dot graph "IR_Analysis_Logic" { node [shape=box, style=rounded, fontcolor="#FFFFFF"];
Start [label="Analyze IR Spectrum", fillcolor="#4285F4"]; Check_3300 [label="Peak at ~3300 cm⁻¹?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Terminal [label="Terminal Alkyne\n(N-Boc-N-methylpropargylamine)", fillcolor="#34A853"]; Internal [label="Internal Alkyne Isomer", fillcolor="#EA4335"];
Start -> Check_3300; Check_3300 -> Terminal [label="Yes"]; Check_3300 -> Internal [label="No"]; } dot
Figure 3: Decision-making flowchart for IR spectral analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
N-Boc-N-methylpropargylamine and its Isomers:
-
Molecular Ion (M⁺): Both isomers will have the same molecular weight, and thus the molecular ion peak (or more commonly, the protonated molecule [M+H]⁺ in electrospray ionization) will be observed at m/z 170.1 for [M+H]⁺.
-
Fragmentation of the Boc Group: A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). A prominent peak at m/z 114 ([M - C₄H₈ + H]⁺) or m/z 70 ([M - Boc + H]⁺) would be expected.
-
Distinguishing Isomers: While the primary fragmentation of the Boc group will be similar, there may be subtle differences in the subsequent fragmentation of the propargyl portion of the molecule that could help distinguish the isomers. For the terminal alkyne, cleavage of the propargylic C-C bond could lead to specific fragments. For the internal alkyne, fragmentation patterns would differ due to the different substitution on the triple bond.
| Ion | m/z (Predicted) | Interpretation | Utility in Isomer Differentiation |
| [M+H]⁺ | 170.1 | Protonated Molecule | Confirms molecular weight for both isomers. |
| [M - C₄H₈ + H]⁺ | 114.1 | Loss of isobutylene | Common to both isomers. |
| [M - Boc + H]⁺ | 70.1 | Loss of Boc group | Common to both isomers. |
Table 4: Key Mass Spectrometry Fragments.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger sample amount (20-50 mg) and a longer acquisition time may be necessary.
-
Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm).
Infrared Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If it is a solid, a KBr pellet or a mull can be prepared. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquids and solids.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum first, then the sample spectrum.
-
Data Analysis: Identify the key absorption bands and compare their positions and intensities to the expected values.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI). Acquire the spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
Conclusion
The differentiation of N-Boc-N-methylpropargylamine from its internal alkyne isomer is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR and IR spectroscopy are particularly powerful, with the presence or absence of the terminal acetylenic proton and ≡C-H stretching vibration, respectively, providing definitive evidence. ¹³C NMR and mass spectrometry offer valuable confirmatory data. By understanding the fundamental principles behind the spectroscopic signatures of these isomers, researchers can confidently verify the structure of their materials, ensuring the integrity and success of their synthetic and drug discovery endeavors.
References
-
ChemBK. N-Boc-N-methyl-propargylamine. Available from: [Link].
-
PubChem. tert-butyl N-methyl-N-(prop-2-yn-1-yl)carbamate. Available from: [Link].
-
PubChem. N-methylbut-2-yn-1-amine. Available from: [Link].
-
PubChem. N-methylpropa-1,2-dien-1-amine. Available from: [Link].
-
ResearchGate. tert-Butyl methoxy(2-propynyl)carbamate. Available from: [Link].
-
Chemistry LibreTexts. Spectroscopy of the Alkynes. Available from: [Link].
Sources
Safety Operating Guide
Safeguarding Your Synthesis: A Comprehensive Guide to the Proper Disposal of tert-Butyl methyl(prop-2-yn-1-yl)carbamate
For the modern researcher navigating the complexities of drug development and novel compound synthesis, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical laboratory practice. This guide provides an in-depth, procedural framework for the proper disposal of tert-Butyl methyl(prop-2-yn-1-yl)carbamate, a compound featuring both a carbamate functionality and a terminal alkyne. Understanding the distinct reactivity of these groups is paramount to its safe handling and degradation.
This document moves beyond a simple checklist, offering a scientifically grounded rationale for the recommended disposal methods. By understanding the "why" behind each step, you, the researcher, are empowered to make informed decisions that ensure the safety of yourself, your colleagues, and the environment.
Core Principles of Disposal: A Two-Pronged Approach
The molecular architecture of this compound presents a dual challenge for chemical neutralization. The N,N-disubstituted carbamate group is generally stable, while the terminal alkyne possesses a reactive triple bond. Therefore, a robust disposal strategy must effectively address both functionalities. This guide details two primary methods for the laboratory-scale degradation of this compound: alkaline hydrolysis and oxidative degradation .
The choice between these methods will depend on the available resources, the quantity of waste, and the specific context of your laboratory's waste management infrastructure.
Visualization of the Disposal Workflow
Caption: Decision workflow for the disposal of this compound.
Method 1: Alkaline Hydrolysis
Alkaline hydrolysis is a well-established method for the degradation of carbamate-containing compounds, such as pesticides.[1][2] The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate, leading to the cleavage of the ester bond. For N,N-disubstituted carbamates, this process is generally slower than for N-monosubstituted carbamates but can be effectively carried out under controlled conditions.[3]
Rationale: The tert-boc protecting group, structurally similar to the carbamate in our target molecule, is known for its stability under basic conditions, but can be cleaved with strong base.[4] The terminal alkyne is generally stable to basic conditions, although very strong bases can deprotonate the terminal acetylene. The conditions for alkaline hydrolysis are typically not strong enough to cause hazardous polymerization or other violent reactions of the alkyne.
Step-by-Step Protocol for Alkaline Hydrolysis:
-
Preparation:
-
Don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[5]
-
Perform the procedure in a well-ventilated fume hood.
-
For every 1 gram of this compound waste, prepare a 10% (w/v) solution of sodium hydroxide or potassium hydroxide in a 1:1 mixture of water and a water-miscible organic solvent like ethanol or isopropanol. The organic solvent aids in the dissolution of the carbamate.
-
-
Reaction:
-
In a suitable container (e.g., a round-bottom flask with a stir bar), dissolve the carbamate waste in the solvent mixture.
-
Slowly add the aqueous hydroxide solution to the carbamate solution while stirring.
-
Stir the mixture at room temperature for at least 24 hours to ensure complete hydrolysis. For larger quantities or if time is a concern, the reaction can be gently heated to 50-60°C, which will accelerate the degradation.
-
-
Work-up and Disposal:
-
After the reaction period, cool the mixture to room temperature.
-
Carefully neutralize the solution to a pH between 6 and 8 by adding a dilute acid (e.g., 1 M hydrochloric acid or sulfuric acid). Perform this neutralization step slowly and with stirring, as it can be exothermic.
-
The neutralized solution, containing the hydrolysis products (methylpropargylamine, tert-butanol, and carbonate), can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always verify your institution's specific guidelines for aqueous waste disposal.
-
Expected Degradation Pathway:
Caption: Expected products of alkaline hydrolysis.
Method 2: Oxidative Degradation
An alternative approach for the disposal of this compound is through oxidative degradation. This method targets the terminal alkyne functionality, which can be cleaved by strong oxidizing agents like potassium permanganate or ozone.
Rationale: The triple bond of the alkyne is susceptible to oxidative cleavage. Under strong oxidizing conditions, the triple bond is broken, leading to the formation of carboxylic acids and carbon dioxide. While this method is effective for the alkyne moiety, the carbamate group may be more resistant. However, the overall fragmentation of the molecule renders it significantly less hazardous.
Step-by-Step Protocol for Oxidative Degradation:
-
Preparation:
-
As with alkaline hydrolysis, ensure proper PPE is worn and the procedure is conducted in a fume hood.
-
Prepare a solution of the this compound waste in a suitable solvent, such as acetone or a mixture of acetone and water.
-
-
Reaction:
-
Prepare a solution of potassium permanganate (KMnO4) in water.
-
Slowly add the potassium permanganate solution to the stirred solution of the carbamate waste. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature. The purple color of the permanganate will disappear as it is consumed. Continue adding the permanganate solution until a faint pink or purple color persists for at least 30 minutes, indicating that the oxidation is complete.
-
A brown precipitate of manganese dioxide (MnO2) will form during the reaction.
-
-
Work-up and Disposal:
-
After the reaction is complete, the excess potassium permanganate can be quenched by adding a small amount of a reducing agent, such as sodium bisulfite, until the solution becomes colorless.
-
The manganese dioxide precipitate can be removed by filtration.
-
The resulting filtrate, containing the oxidation products, should be neutralized to a pH between 6 and 8 with a dilute acid or base as needed.
-
The neutralized aqueous solution can then be disposed of according to local regulations, typically down the drain with plenty of water. The filtered manganese dioxide should be collected as solid hazardous waste.
-
Expected Degradation Pathway:
Caption: Expected products of oxidative degradation.
Comparative Analysis of Disposal Methods
| Feature | Alkaline Hydrolysis | Oxidative Degradation |
| Primary Target | Carbamate group | Alkyne group |
| Reagents | Sodium or Potassium Hydroxide | Potassium Permanganate |
| Byproducts | Methylpropargylamine, tert-Butanol, Carbonate | Carboxylic acid fragments, CO2, Manganese Dioxide |
| Advantages | Well-established for carbamates, relatively simple reagents. | Effective for destroying the alkyne functionality. |
| Disadvantages | May be slow for N,N-disubstituted carbamates. | Generation of solid manganese dioxide waste. |
| Best Suited For | Small to moderate quantities of carbamate waste. | Situations where destruction of the alkyne is a priority. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: All disposal procedures should be carried out in a certified chemical fume hood to avoid inhalation of any volatile compounds or reaction byproducts.
-
Incompatible Materials: Avoid mixing this compound waste with strong acids or strong oxidizing agents outside of the controlled degradation procedures outlined above. The Boc-protecting group is acid-labile, and uncontrolled mixing could lead to a rapid and exothermic reaction.[4][6]
-
Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Do not use combustible materials for absorption.
Licensed Hazardous Waste Disposal
For large quantities of this compound or in facilities not equipped for in-lab chemical treatment, the most appropriate disposal method is to use a licensed hazardous waste disposal contractor.[3] In this case, the waste should be:
-
Segregated: Kept separate from other waste streams.[3]
-
Contained: Stored in a clearly labeled, sealed, and chemically compatible container.
-
Documented: All contents should be clearly identified on a hazardous waste label.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the chemical principles behind alkaline hydrolysis and oxidative degradation, researchers can confidently and safely manage this waste stream. Always prioritize safety, adhere to your institution's specific waste disposal policies, and when in doubt, consult with your environmental health and safety department.
References
-
U.S. Environmental Protection Agency. (1975). Handbook for Pesticide Disposal by Common Chemical Methods. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
- Safety Data Sheet. (2024). Carbamate Pesticides Standard (1X1 mL).
-
StatPearls. (2023). Carbamate Toxicity. NCBI Bookshelf. Retrieved from [Link]
-
ResearchGate. (2025). Carboxylative cyclization of propargylamines with carbamate salts as a non–gaseous CO2 source via dual-activation by Ag salts. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]
-
Frontiers in Microbiology. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Retrieved from [Link]
-
YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link] (A representative video on the topic).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Handling tert-Butyl methyl(prop-2-yn-1-yl)carbamate
This document provides essential safety and handling protocols for tert-Butyl methyl(prop-2-yn-1-yl)carbamate, a compound combining a carbamate functional group with a terminal alkyne. This dual functionality necessitates a rigorous approach to safety, accounting for the hazards associated with both moieties. The following guidance is designed to empower researchers, scientists, and drug development professionals to work confidently and safely, minimizing risk through a deep understanding of the chemical's properties and the causality behind each safety recommendation.
Hazard Identification: A Synthesis of Known Risks
Aggregated GHS information for closely related carbamates and propargyl-containing molecules indicates the following potential hazards[1][2][3]:
| Hazard Class | GHS Hazard Statement | Rationale and Implication |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1][2][3] | Accidental ingestion could lead to significant adverse health effects. Strict prohibition of eating or drinking in the laboratory is critical. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][3] / H314: Causes severe skin burns and eye damage[4] | Direct contact with the skin can cause irritation or, in a worst-case scenario based on similar compounds, severe burns. This mandates the use of appropriate gloves and protective clothing. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][3] / H318: Causes serious eye damage | The chemical poses a significant risk to the eyes, capable of causing serious, potentially irreversible damage. Eye protection is non-negotiable. |
| Respiratory Irritation | H335: May cause respiratory irritation[1][3] | Inhalation of dust or aerosols can irritate the respiratory tract. All handling should occur in a well-ventilated area, preferably a chemical fume hood. |
| Skin Sensitization | H317: May cause an allergic skin reaction | Repeated skin contact may lead to the development of an allergic response. Minimizing contact is crucial even if immediate irritation is not observed. |
Caption: Summary of potential hazards for this compound based on GHS classifications of structurally analogous compounds.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a direct response to the identified hazards. The goal is to establish a complete barrier between the researcher and the chemical, mitigating all potential routes of exposure.[5]
| PPE Category | Specification | Justification & Expert Insight |
| Eye/Face Protection | Chemical safety goggles with side shields (ANSI Z87.1 compliant) and/or a full-face shield.[5][6] | Causality: Protects against splashes and airborne particles that can cause serious eye irritation or damage (H318/H319). A face shield is recommended when there is a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Causality: Prevents skin contact that can lead to irritation, burns, or sensitization (H314/H315/H317). Gloves must be inspected before use and removed properly to avoid contaminating the skin. Never wear leather or cloth gloves.[5] |
| Body Protection | A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear.[6][7] | Causality: Provides a barrier against accidental spills and contact with contaminated surfaces. Pant legs should be worn outside of footwear to prevent chemicals from funneling into shoes.[7] |
| Respiratory Protection | All handling must be performed within a certified chemical fume hood.[6] | Causality: Prevents inhalation of dust or aerosols that may cause respiratory irritation (H335). If a fume hood is unavailable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory.[5][6] |
Caption: Required Personal Protective Equipment (PPE) for handling this compound.
Operational Plan: A Self-Validating Workflow for Safe Handling
A protocol is a self-validating system when it incorporates checks and balances at every stage. This workflow ensures that safety is not an afterthought but is integrated into the procedure from start to finish.
Caption: Logical workflow for the safe handling of this compound.
Step-by-Step Methodology
-
Preparation:
-
Before beginning, ensure you have read and understood this guide and the relevant institutional safety policies.
-
Confirm that an eyewash station and safety shower are accessible and unobstructed.[6][8]
-
Work exclusively within a properly functioning chemical fume hood to mitigate inhalation hazards.[6]
-
-
Handling the Compound:
-
After Handling:
Emergency & Disposal Plans
Emergency Procedures: Immediate First Aid
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration, avoiding mouth-to-mouth resuscitation.[4][9] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[4] Do NOT induce vomiting.[4][9] Never give anything by mouth to an unconscious person.[8][9] Seek immediate medical attention.
Spill Response
-
Evacuate all non-essential personnel from the area.
-
Ensure adequate ventilation and remove all sources of ignition.[4]
-
Wearing the full PPE described above, contain the spill.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[4]
-
Do not let the product enter drains or waterways.[4]
Disposal Plan
All waste containing this compound, including contaminated consumables and cleanup materials, must be treated as hazardous chemical waste.[8]
-
Place waste in a suitable, closed, and clearly labeled container.[4]
-
Dispose of the contents and container in accordance with all local, state, and federal regulations at an approved waste disposal plant.[4]
References
-
Tert-butyl N-[1-(methylamino)propan-2-yl]carbamate Safety Data Sheet. AK Scientific, Inc.
-
Personal protective equipment for handling Methyl carbamate-d3. Benchchem.
-
Butyl carbamate Safety Data Sheet. Sigma-Aldrich.
-
tert-butyl N-(prop-2-yn-1-yl)carbamate Compound Summary. PubChem, National Center for Biotechnology Information.
-
Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate. Benchchem.
-
tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate Compound Summary. PubChem, National Center for Biotechnology Information.
-
tert-Butyl carbamate Material Safety Data Sheet. Cole-Parmer.
-
tert-Butyl carbamate Safety Data Sheet. Fisher Scientific.
-
TERT-BUTYL N-(2-OXIRANYLMETHYL)CARBAMATE Safety Data Sheets. Echemi.
-
tert-Butyl Carbamate: A Technical Guide to Safety and Handling. Benchchem.
-
tert-Butyl N- {2-[2-amino-4-(trifluoromethyl)anilino]ethyl} carbamate Safety Data Sheet. Fisher Scientific.
-
Material Safety Data Sheet of Tert-Butyl (2-(Methylamino)Ethyl)Carbamate. AbMole BioScience.
-
tert-Butyl carbamate Safety Data Sheet (Alternate). Fisher Scientific.
-
TERT-BUTYL (1-NITROSOPIPERIDIN-3-YL)CARBAMATE Material Safety Data Sheets. Cleanchem Laboratories.
-
N-BOC-1,2-diaminoethane Safety Data Sheet. Fisher Scientific.
-
Minimize Exposure with Personal Protective Equipment. BASF Agricultural Solutions.
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
-
How is acetylene prepared in laboratory? Quora.
-
Personal Protective Equipment for Working With Pesticides. University of Missouri Extension.
Sources
- 1. tert-butyl N-(prop-2-yn-1-yl)carbamate | C8H13NO2 | CID 11073648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate | C10H17NO3 | CID 21913902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. aksci.com [aksci.com]
- 5. extension.missouri.edu [extension.missouri.edu]
- 6. benchchem.com [benchchem.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. abmole.com [abmole.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
